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Convolamine

Cat. No.: B000090
CAS No.: 500-56-1
M. Wt: 305.4 g/mol
InChI Key: AEFPCFUCFQBXDQ-UHFFFAOYSA-N
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Description

Convolamine (CAS 500-56-1) is a tropane alkaloid naturally occurring in Convolvulus pluricaulis (Shankhpushpi). This compound is identified as a potent positive modulator of the sigma-1 receptor (S1R), a molecular chaperone protein pivotal in cellular stress response, neuroprotection, and cognitive function. Unlike direct agonists, this compound enhances the receptor's response to other agonists, shifting the IC50 value of reference compounds like PRE-084 to lower values, without binding the primary agonist/antagonist site or dissociating S1R from BiP. Key Research Applications & Value: Neurodegenerative Disease Research: Demonstrates efficacy in restoring learning and memory in mouse models of Alzheimer's disease (Aβ25-35-induced toxicity) and Wolfram syndrome (Wfs1∆Exon8). Its neuroprotective effects are blocked by S1R antagonists, confirming a receptor-mediated mechanism. Cognitive Enhancement Studies: Shows significant anti-amnesic and cognitive-enhancing properties in preclinical models, including dizocilpine-induced cognitive deficits, supporting its research value for cognitive disorders. Mechanistic Neuroprotection: Exhibits antioxidant and neuroprotective activities, protecting against oxidative stress and H2O2-induced cytotoxicity, which is relevant for investigating pathways in neuronal survival. This compound provides a critical research tool for exploring S1R pharmacology and developing novel therapeutic strategies for cognitive decline and neurodegenerative diseases. Its observed effects at low doses (~1 mg/kg) and its role as the active component of the traditional nootropic Shankhpushpi further underscore its research significance. Please Note: This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H23NO4 B000090 Convolamine CAS No. 500-56-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 3,4-dimethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO4/c1-18-12-5-6-13(18)10-14(9-12)22-17(19)11-4-7-15(20-2)16(8-11)21-3/h4,7-8,12-14H,5-6,9-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEFPCFUCFQBXDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1CC(C2)OC(=O)C3=CC(=C(C=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50329455
Record name Convolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50329455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

500-56-1
Record name Convolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50329455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Convolamine on the Sigma-1 Receptor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Convolamine, a tropane alkaloid derived from Convolvulus pluricaulis, has been identified as a positive modulator of the sigma-1 receptor (S1R).[1][2][3] This guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its interaction with the S1R. It consolidates available quantitative data, details relevant experimental protocols, and visualizes the involved signaling pathways to serve as a technical resource for researchers in pharmacology and drug development.

Introduction to the Sigma-1 Receptor (S1R)

The sigma-1 receptor is a unique, ligand-operated molecular chaperone primarily located at the endoplasmic reticulum (ER)-mitochondrion interface, known as the mitochondria-associated membrane (MAM).[4][5] It is not a classical G-protein coupled receptor or ion channel but rather a transmembrane protein that modulates the function of various client proteins, including ion channels and other receptors.[6][7] The S1R is implicated in a wide range of cellular processes, including signal transduction, ER stress response, neuroprotection, and cellular survival.[8][9] Ligands that interact with the S1R can be classified as agonists, antagonists, or, as in the case of this compound, positive modulators.

This compound as a Sigma-1 Receptor Positive Modulator

This compound's interaction with the S1R is distinct from that of typical agonists or antagonists. It does not bind to the primary agonist/antagonist binding site on the receptor.[2][3][10] Instead, it acts as a positive modulator, enhancing the receptor's response to endogenous or exogenous agonists.[2][3][10] This is demonstrated by its ability to shift the IC50 value of the reference S1R agonist, PRE-084, to lower values.[2][3] Furthermore, this compound does not induce the dissociation of the S1R from its binding partner, the binding immunoglobulin protein (BiP), which is a key step in S1R activation by agonists.[2][3][10]

The neuroprotective and cognitive-enhancing effects of this compound have been observed at low doses (approximately 1 mg/kg) and are blocked by S1R antagonists, confirming that its mechanism of action is mediated through the S1R.[2][3][10]

Quantitative Pharmacological Data

The following table summarizes the key quantitative data for this compound and reference compounds related to the sigma-1 receptor.

CompoundParameterValueSpecies/SystemReference
This compound IC50 (as a positive modulator)289 nMNot specified[1]
(+)-Pentazocine Ki4.8 ± 0.4 nMGuinea pig liver membranes
Kd1.8 nMNot specified
Haloperidol Ki5.2 ± 1.3 nMGuinea pig liver membranes
PRE-084 pKa6.2Not specified[11]

Experimental Protocols

Radioligand Binding Assays for Sigma-1 Receptor

Radioligand binding assays are fundamental for characterizing the interaction of compounds with the S1R. The following protocols are generalized from standard methodologies.[11][12]

Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for the S1R.

Materials:

  • Radioligand: [3H]-(+)-pentazocine (a selective S1R ligand).[12]

  • Membrane Preparation: Guinea pig liver membranes, which have a high density of S1Rs.[12]

  • Binding Buffer: 50 mM Tris-HCl, pH 8.0.

  • Test Compound: this compound or other ligands of interest.

  • Non-specific Binding Control: Haloperidol (10 µM) or unlabeled (+)-pentazocine.[11]

  • 96-well plates, filtration apparatus, liquid scintillation counter.

Protocol for Competitive Inhibition Assay:

  • Prepare a series of dilutions of the test compound.

  • In a 96-well plate, add the following to each well in order:

    • Binding buffer.

    • Membrane homogenate (~100-300 µg protein).[11][13]

    • Test compound at various concentrations.

    • [3H]-(+)-pentazocine at a final concentration near its Kd (e.g., 2-5 nM).[11]

  • For total binding wells, add vehicle instead of the test compound.

  • For non-specific binding wells, add a high concentration of an unlabeled S1R ligand (e.g., 10 µM haloperidol).[11]

  • Incubate the plate at 37°C for 90 minutes or at room temperature for 2 hours.[14]

  • Terminate the reaction by rapid filtration through glass fiber filters (e.g., GF/B) pre-soaked in 0.5% polyethylenimine.[11]

  • Wash the filters rapidly with ice-cold binding buffer.

  • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value of the test compound from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.

S1R-BiP Dissociation Assay

This assay determines if a ligand acts as an agonist by measuring the dissociation of S1R from BiP.

Objective: To assess whether this compound induces the dissociation of S1R from BiP.

Methodology: This experiment typically involves co-immunoprecipitation.

  • Use a cell line that endogenously or exogenously expresses both S1R and BiP.

  • Treat the cells with the test compound (this compound), a known agonist (e.g., PRE-084) as a positive control, and a vehicle as a negative control.

  • Lyse the cells and perform immunoprecipitation using an antibody against S1R.

  • Analyze the immunoprecipitated proteins by Western blotting using an antibody against BiP.

  • A decrease in the amount of co-immunoprecipitated BiP in the presence of the test compound indicates agonist activity. Studies have shown that this compound does not cause this dissociation.[2][3][10]

Signaling Pathways and Mechanism of Action

This compound, by positively modulating the S1R, influences several downstream signaling pathways, contributing to its neuroprotective and cognitive-enhancing effects. The S1R itself is a hub for cellular signaling, particularly under conditions of cellular stress.

The sigma-1 receptor is primarily located at the MAM, where it acts as a molecular chaperone. Under resting conditions, S1R is often associated with the binding immunoglobulin protein (BiP). Upon stimulation by agonist ligands, S1R dissociates from BiP and can then interact with and modulate a variety of client proteins. This compound, as a positive modulator, is thought to facilitate the agonist-induced conformational changes in the S1R, thereby enhancing its signaling capabilities.

The downstream effects of S1R activation are pleiotropic and include:

  • Modulation of Ion Channels: S1R activation can regulate the activity of various ion channels, including voltage-gated calcium, potassium, and sodium channels, as well as NMDA and IP3 receptors.[6][7]

  • Calcium Signaling: The S1R plays a crucial role in regulating intracellular calcium homeostasis, particularly the flux of calcium between the ER and mitochondria.[8]

  • Neurotrophic Factor Signaling: S1R activation has been shown to potentiate neurotrophic signaling pathways, such as those involving brain-derived neurotrophic factor (BDNF).[7]

  • Reduction of ER Stress and Oxidative Stress: By chaperoning proteins and regulating calcium signaling, the S1R helps to mitigate ER stress and oxidative stress, which are implicated in neurodegenerative diseases.[4][8]

Visualizations

G cluster_0 Cellular Environment cluster_1 Downstream Cellular Effects This compound This compound (Positive Modulator) S1R_BiP Sigma-1 Receptor (S1R) - BiP Complex This compound->S1R_BiP Enhances Agonist Binding Agonist S1R Agonist (e.g., PRE-084, Endogenous Ligands) Agonist->S1R_BiP Induces Dissociation from BiP S1R_Active Activated S1R S1R_BiP->S1R_Active Activation Ion_Channels Modulation of Ion Channels (Ca2+, K+, Na+, NMDA-R) S1R_Active->Ion_Channels Ca_Signaling Regulation of Intracellular Ca2+ Homeostasis S1R_Active->Ca_Signaling Neurotrophic_Factors Potentiation of Neurotrophic Factor Signaling (e.g., BDNF) S1R_Active->Neurotrophic_Factors Stress_Reduction Reduction of ER and Oxidative Stress S1R_Active->Stress_Reduction Neuroprotection Neuroprotection & Cognitive Enhancement Ion_Channels->Neuroprotection Ca_Signaling->Neuroprotection Neurotrophic_Factors->Neuroprotection Stress_Reduction->Neuroprotection

Caption: Proposed mechanism of this compound's positive modulatory action on the sigma-1 receptor signaling pathway.

G start Start: Prepare Reagents prep_membranes Prepare Guinea Pig Liver Membranes start->prep_membranes prep_radioligand Prepare [3H]-(+)-pentazocine (Radioligand) start->prep_radioligand prep_compounds Prepare Serial Dilutions of this compound start->prep_compounds incubation Incubate Membranes, Radioligand, and this compound prep_membranes->incubation prep_radioligand->incubation prep_compounds->incubation filtration Rapid Filtration to Separate Bound and Free Ligand incubation->filtration counting Liquid Scintillation Counting to Measure Radioactivity filtration->counting analysis Data Analysis: Calculate IC50 and Ki counting->analysis end End: Determine Binding Affinity analysis->end

Caption: Experimental workflow for a competitive radioligand binding assay to determine the affinity of this compound for the sigma-1 receptor.

Conclusion

This compound represents a novel pharmacological tool and a potential therapeutic agent that acts as a positive modulator of the sigma-1 receptor. Its unique mechanism of action, which enhances S1R function without direct agonism, offers a nuanced approach to modulating S1R activity. The data and protocols presented in this guide provide a foundational resource for further research into this compound and other S1R modulators, which may hold promise for the treatment of neurodegenerative and cognitive disorders. Further investigation is warranted to fully elucidate the precise molecular interactions between this compound and the S1R and to explore the full therapeutic potential of this compound.

References

An In-depth Technical Guide on Tropane Alkaloids from Convolvulus pluricaulis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tropane alkaloids found in Convolvulus pluricaulis, a plant recognized in traditional medicine for its cognitive-enhancing properties. The focus of this document is on the chemical and pharmacological characteristics of these compounds, with a particular emphasis on convolamine, a notable tropane alkaloid with significant neuromodulatory activity.

Tropane Alkaloids in Convolvulus pluricaulis

Convolvulus pluricaulis is a source of various secondary metabolites, including a class of bicyclic alkaloids known as tropane alkaloids. These compounds are characterized by their distinctive tropane ring structure. Among the tropane alkaloids identified in this plant are this compound, convolvine, and scopoletin.[1][2] While several alkaloids have been reported, this compound has emerged as a compound of significant interest due to its potent and specific pharmacological profile.

This compound: A Key Bioactive Tropane Alkaloid

This compound is a tropane alkaloid that has been identified as a potent positive modulator of the sigma-1 receptor (S1R), a molecular chaperone protein involved in cellular stress responses and neuroprotection.[3] This activity is believed to contribute to the traditional use of Convolvulus pluricaulis for memory and cognitive enhancement.

Quantitative Data

The following table summarizes the key quantitative data available for this compound and scopoletin, another tropane alkaloid found in Convolvulus pluricaulis.

CompoundParameterValueReference
This compound Molecular Formula C₁₇H₂₃NO₄[4]
Molecular Weight 305.37 g/mol [4]
Sigma-1 Receptor Positive Modulatory Effect (IC₅₀) 289 nM[5]
Scopoletin Molecular Formula C₁₀H₈O₄[6]
Molecular Weight 192.17 g/mol [6]
Content in Hydro-alcoholic Extract 0.1738% w/w[3][7]
Content in Methanol Extract 0.0932% w/w[7]
Content in Water Extract 0.0435% w/w[7]
Spectroscopic Data

Table 2: 1H and 13C NMR Data for Scopoletin [6]

PositionδC (ppm)δH (ppm, mult., J in Hz)
2161.26-
3107.536.20 (d, J = 12)
4143.237.49 (d, J = 12)
4a111.51-
5113.476.85 (s)
6144.01-
7149.71-
8103.226.77 (s)
1a150.32-
6-OCH₃56.443.87 (s)

Experimental Protocols

Extraction of Tropane Alkaloids

A general method for the extraction of alkaloids from Convolvulus pluricaulis involves an initial extraction with an alkaline ethanolic solution followed by a liquid-liquid extraction with chloroform. This procedure is designed to separate the medium polarity compounds, which include the alkaloids.

Protocol:

  • Plant Material Preparation: The whole plant of Convolvulus pluricaulis is collected, cleaned, dried, and ground into a fine powder.

  • Alkaline Ethanolic Extraction: The powdered plant material is subjected to extraction with an ethanol-water mixture adjusted to an alkaline pH. This process is repeated multiple times to maximize the extraction yield.

  • Filtration and Concentration: The ethanolic extract is filtered and then concentrated under reduced pressure using a rotary evaporator to remove the solvent.

  • Liquid-Liquid Extraction: The dried extract is resuspended in distilled water and transferred to a separatory funnel. An equal volume of chloroform is added, and the mixture is shaken vigorously. The chloroform layer, containing the alkaloids and other medium polarity compounds, is collected. This step is repeated multiple times.

  • Final Concentration: The collected chloroform fractions are combined and brought to dryness to yield the total alkaloid-enriched extract.

The reported yield for the total chloroform extract from the whole plant is approximately 0.27 ± 0.01%.

Quantification of Scopoletin by HPLC

A validated High-Performance Liquid Chromatography (HPLC) method can be used for the quantification of scopoletin in various extracts of Convolvulus pluricaulis.[3][7]

Chromatographic Conditions:

  • Column: C18 (e.g., Phenomenex, 250 mm × 4.6 mm, 5 µm)

  • Mobile Phase: Isocratic mixture of methanol and water (30:70) containing 0.1% v/v formic acid

  • Detection: UV at 366 nm

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

Sample Preparation:

  • A known amount of the dried plant extract is dissolved in HPLC-grade methanol.

  • The solution is sonicated to ensure complete dissolution.

  • The final volume is adjusted with methanol, and the solution is filtered through a 0.45 µm membrane filter prior to injection.

Quantification:

Quantification is achieved by comparing the peak area of scopoletin in the sample with that of a standard curve generated from known concentrations of a scopoletin standard.

Sigma-1 Receptor Positive Allosteric Modulator Assay

The positive allosteric modulatory activity of a compound like this compound on the sigma-1 receptor can be assessed by its ability to enhance the binding or functional activity of a known sigma-1 receptor agonist.[8][9][10]

Protocol Outline (based on potentiation of agonist-induced receptor-chaperone dissociation):

  • Cell Culture: A cell line expressing the sigma-1 receptor (e.g., HT22 cells) is cultured under standard conditions.

  • Treatment: Cells are pre-incubated with varying concentrations of the test compound (e.g., this compound) for a defined period.

  • Agonist Stimulation: A known sigma-1 receptor agonist (e.g., (+)SKF-10047) is then added to the cells at a fixed concentration.

  • Immunoprecipitation: The sigma-1 receptor is immunoprecipitated from the cell lysates.

  • Western Blotting: The immunoprecipitated samples are subjected to Western blotting to detect the amount of the chaperone protein BiP that co-immunoprecipitates with the sigma-1 receptor.

  • Analysis: A positive allosteric modulator will enhance the agonist-induced dissociation of BiP from the sigma-1 receptor, which can be quantified by densitometry of the Western blot bands.

Visualization of a Key Signaling Pathway and Experimental Workflow

Sigma-1 Receptor Signaling Pathway

This compound acts as a positive modulator of the sigma-1 receptor (S1R). The S1R is a chaperone protein located at the mitochondria-associated endoplasmic reticulum (ER) membrane. Under resting conditions, it is associated with the binding immunoglobulin protein (BiP). Upon stimulation by an agonist, which is enhanced by a positive allosteric modulator like this compound, S1R dissociates from BiP and can then interact with various downstream effectors to modulate cellular signaling.[11][12][13][14][15]

sigma1_pathway cluster_er Endoplasmic Reticulum cluster_downstream Downstream Effects s1r_bip S1R-BiP Complex s1r_active Active S1R s1r_bip->s1r_active Agonist + this compound bip BiP ip3r IP3R s1r_active->ip3r Stabilization ion_channels Ion Channel Regulation s1r_active->ion_channels ca_signaling Ca²⁺ Signaling Modulation ip3r->ca_signaling neuroprotection Neuroprotection ca_signaling->neuroprotection ion_channels->neuroprotection neurite_outgrowth Neurite Outgrowth neuroprotection->neurite_outgrowth experimental_workflow plant_material C. pluricaulis (Whole Plant) extraction Alkaline Ethanolic Extraction plant_material->extraction partition Liquid-Liquid Partition (Chloroform) extraction->partition crude_extract Crude Alkaloid Extract partition->crude_extract chromatography Column Chromatography crude_extract->chromatography fractions Alkaloid Fractions chromatography->fractions hplc HPLC Analysis fractions->hplc identification Spectroscopic Identification (NMR, MS) fractions->identification quantification Quantification hplc->quantification

References

An In-depth Technical Guide to Convolamine: Chemical Structure, Properties, and Pharmacological Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Convolamine, a tropane alkaloid naturally occurring in plants of the Convolvulus genus, has garnered significant scientific interest due to its promising pharmacological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological actions of this compound. A key focus is its role as a potent and selective positive allosteric modulator of the sigma-1 receptor (S1R), a molecular chaperone implicated in cellular stress responses and neuroprotection. This document summarizes the current understanding of this compound's mechanism of action, its neuroprotective and cognitive-enhancing effects demonstrated in preclinical models, and details the experimental methodologies employed in its investigation. All quantitative data are presented in structured tables, and key experimental workflows and signaling pathways are visualized using diagrams to facilitate a deeper understanding for researchers in drug discovery and development.

Chemical Identity and Physicochemical Properties

This compound is a tropane alkaloid characterized by a 3,4-dimethoxybenzoyl ester of a tropane ring system. Its chemical identity and key physicochemical properties are summarized in the tables below.

Table 1: Chemical Identifiers of this compound
IdentifierValueCitation
IUPAC Name (1R,3s,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl 3,4-dimethoxybenzoate[1][2]
CAS Number 500-56-1[3][4][5]
Molecular Formula C₁₇H₂₃NO₄[1][3][4][5][6]
Canonical SMILES CN1C2CCC1CC(C2)OC(=O)C3=CC(=C(C=C3)OC)OC[1][6][7]
InChI Key AEFPCFUCFQBXDQ-UHFFFAOYSA-N[1][8]
Table 2: Physicochemical Properties of this compound
PropertyValueCitation
Molecular Weight 305.37 g/mol [1][3][4][5][6]
Physical Form Powder[3]
Melting Point 114-115 °C[9]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[3]
Purity (typical) ≥98%[3]

Natural Occurrence and Biosynthesis

This compound is primarily isolated from plants of the genus Convolvulus, notably Convolvulus pluricaulis (commonly known as Shankhpushpi) and Convolvulus subhirsutus.[5][8] The concentration of this compound and related alkaloids can vary depending on the geographical location and growing conditions of the plant.[8]

The biosynthesis of this compound follows the general pathway for tropane alkaloids. The tropane ring is derived from the amino acids ornithine and arginine, which are converted to putrescine. Putrescine is then N-methylated and cyclized to form the tropinone core. Tropinone is subsequently reduced to tropine, which is then esterified with veratric acid (3,4-dimethoxybenzoic acid) to yield this compound.

Pharmacological Properties and Mechanism of Action

This compound exhibits a range of pharmacological activities, with its effects on the central nervous system being the most extensively studied.

Positive Allosteric Modulator of the Sigma-1 Receptor (S1R)

The primary mechanism of action of this compound is its function as a potent positive allosteric modulator of the sigma-1 receptor (S1R).[5][8][10][11] The S1R is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface that plays a crucial role in regulating cellular stress responses, calcium signaling, and neuronal survival.[12][13]

Unlike direct S1R agonists, this compound does not bind to the primary agonist/antagonist site of the receptor. Instead, it binds to an allosteric site, enhancing the receptor's response to endogenous or exogenous agonists.[8][11] This positive modulatory effect has been demonstrated by its ability to shift the IC₅₀ value of the reference S1R agonist PRE-084 to lower concentrations in in vitro assays.[10][11]

Sigma1_Receptor_Signaling cluster_ER Endoplasmic Reticulum cluster_Mito Mitochondrion S1R_BiP S1R-BiP Complex (Inactive) S1R Sigma-1 Receptor (Active) S1R_BiP->S1R Activation IP3R IP3 Receptor S1R->IP3R Chaperoning Ca_Mito Mitochondrial Ca²⁺ Uptake IP3R->Ca_Mito Ca²⁺ Transfer ATP ATP Production Ca_Mito->ATP Neuroprotection Neuroprotection & Cognitive Enhancement ATP->Neuroprotection This compound This compound This compound->S1R Positive Allosteric Modulation S1R_Agonist S1R Agonist (e.g., PRE-084) S1R_Agonist->S1R_BiP Agonist Binding Cellular_Stress Cellular Stress Cellular_Stress->S1R_BiP Dissociation

Neuroprotective and Cognitive-Enhancing Effects

This compound has demonstrated significant neuroprotective and cognitive-enhancing properties in various preclinical models.

  • Alzheimer's Disease Models: In mouse models of Alzheimer's disease induced by amyloid-beta (Aβ₂₅₋₃₅) peptide, this compound was shown to restore learning and memory deficits.[8]

  • Wolfram Syndrome Model: this compound restored normal mobility in a zebrafish model of Wolfram syndrome (wfs1abKO), a neurodegenerative disorder.[10][11]

  • Cognitive Impairment Models: The compound has shown anti-amnesic effects in models of cognitive deficit induced by dizocilpine.[10]

These neuroprotective effects are mediated through its action on the S1R, as they can be blocked by S1R antagonists.[10][11]

Other Pharmacological Activities

Preliminary studies have suggested other potential therapeutic effects of this compound, including:

  • Anesthetic Activity: It has been reported to have anesthetic properties, acting on nerve endings.[9]

  • Cardiovascular Effects: this compound may lower arterial pressure and act as a vasodilator.[9]

  • Anti-inflammatory, Antihypoxic, and Immunomodulating Activities: Some reports suggest these activities, although less characterized.[3]

Experimental Protocols

This section provides an overview of the methodologies used in the extraction, analysis, and pharmacological evaluation of this compound.

Extraction and Purification of this compound

A general procedure for the extraction and isolation of tropane alkaloids from Convolvulus species is as follows:

  • Defatting: The dried and powdered plant material is first extracted with a non-polar solvent like petroleum ether or hexane to remove fats, oils, and other lipophilic compounds.

  • Alkaloid Extraction: The defatted plant material is then extracted with a polar solvent, typically methanol or ethanol, to extract the alkaloids.

  • Acid-Base Partitioning: The alcoholic extract is concentrated and then partitioned between an acidic aqueous solution (e.g., dilute acetic acid) and an organic solvent (e.g., ethyl acetate). The alkaloids, being basic, will partition into the acidic aqueous phase.

  • Basification and Re-extraction: The acidic aqueous layer is then made basic with a base like ammonia or sodium carbonate, and the free alkaloids are re-extracted into an organic solvent such as chloroform or ethyl acetate.

  • Chromatographic Purification: The crude alkaloid extract is further purified using column chromatography on silica gel with a suitable solvent system (e.g., chloroform-methanol gradients) to isolate pure this compound.

Extraction_Workflow Plant_Material Dried & Powdered Convolvulus Plant Material Defatting Defatting (Petroleum Ether/Hexane) Plant_Material->Defatting Alkaloid_Extraction Alkaloid Extraction (Methanol/Ethanol) Defatting->Alkaloid_Extraction Partitioning Acid-Base Partitioning Alkaloid_Extraction->Partitioning Purification Column Chromatography (Silica Gel) Partitioning->Purification Pure_this compound Pure this compound Purification->Pure_this compound

Analytical Methods
  • High-Performance Liquid Chromatography (HPLC): HPLC is a standard technique for the quantification of this compound in plant extracts and formulations. A typical method would involve a C18 reversed-phase column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., water with formic acid) and an organic solvent (e.g., methanol or acetonitrile). Detection is usually performed using a UV detector.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are crucial for the structural elucidation of this compound. These techniques provide detailed information about the carbon-hydrogen framework of the molecule, confirming the presence of the tropane ring, the 3,4-dimethoxybenzoyl group, and their connectivity.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of this compound and to aid in its structural identification through fragmentation analysis.

In Vitro Experimental Protocols
  • Sigma-1 Receptor Binding Assay:

    • Prepare membrane homogenates from a source rich in S1R (e.g., guinea pig liver).

    • Incubate the membranes with a radiolabeled S1R ligand (e.g., --INVALID-LINK---pentazocine) in the presence of varying concentrations of this compound.

    • To assess positive allosteric modulation, perform competition binding assays with a known S1R agonist (e.g., PRE-084) in the presence and absence of fixed concentrations of this compound.

    • Separate bound and free radioligand by rapid filtration and quantify the radioactivity.

    • Calculate the IC₅₀ and Ki values to determine the binding affinity and modulatory effect.

  • S1R-BiP Dissociation Assay:

    • Use cells engineered to express a tagged S1R (e.g., GFP-S1R).

    • Treat the cells with this compound for a specified time.

    • Lyse the cells and perform immunoprecipitation using an antibody against the tag (e.g., anti-GFP).

    • Analyze the immunoprecipitated proteins by Western blotting using antibodies against S1R and the chaperone protein BiP.

    • A decrease in the co-immunoprecipitation of BiP with S1R indicates receptor activation.

In Vivo Experimental Protocols
  • Zebrafish wfs1abKO Phenotypic Screening:

    • Use wfs1ab knockout zebrafish larvae, which exhibit a hyperlocomotor phenotype.

    • Expose the larvae to varying concentrations of this compound in the well plates.

    • Record the locomotor activity of the larvae using an automated tracking system.

    • A restoration of normal mobility in the wfs1abKO larvae without affecting wild-type larvae indicates a positive hit.

  • Mouse Model of Aβ-Induced Cognitive Impairment:

    • Induce cognitive impairment in mice by intracerebroventricular (ICV) injection of the Aβ₂₅₋₃₅ peptide.

    • Administer this compound (e.g., 0.3-3 mg/kg, intraperitoneally) at specified time points before or after Aβ injection.

    • Assess learning and memory using behavioral tests such as the Y-maze (for spatial working memory) and the passive avoidance test (for long-term memory).

    • An improvement in performance in these tests compared to vehicle-treated, Aβ-injected mice indicates a neuroprotective effect.

InVivo_Workflow Animal_Model Mouse Model of Cognitive Impairment (e.g., Aβ₂₅₋₃₅ injection) Treatment Administration of This compound or Vehicle Animal_Model->Treatment Behavioral_Testing Behavioral Assessment Treatment->Behavioral_Testing Y_Maze Y-Maze Test (Spatial Working Memory) Behavioral_Testing->Y_Maze Passive_Avoidance Passive Avoidance Test (Long-Term Memory) Behavioral_Testing->Passive_Avoidance Data_Analysis Data Analysis and Comparison of Groups Y_Maze->Data_Analysis Passive_Avoidance->Data_Analysis Conclusion Conclusion on Neuroprotective Efficacy Data_Analysis->Conclusion

Conclusion and Future Directions

This compound is a promising natural product with a well-defined mechanism of action as a positive allosteric modulator of the sigma-1 receptor. Its demonstrated neuroprotective and cognitive-enhancing effects in preclinical models make it an attractive lead compound for the development of novel therapeutics for neurodegenerative diseases and cognitive disorders.

Future research should focus on:

  • Developing and validating detailed and standardized protocols for the extraction, purification, and quantification of this compound to ensure consistency in research and development.

  • Conducting further studies to fully elucidate the downstream signaling pathways affected by this compound's modulation of the S1R.

  • Exploring the therapeutic potential of this compound in a broader range of neurological and psychiatric disorders.

  • Investigating the safety and pharmacokinetic profile of this compound in more detail to support its potential translation to clinical studies.

This technical guide provides a solid foundation for researchers and drug development professionals interested in the further investigation and potential therapeutic application of this compound.

References

The Pharmacological Profile of Convolamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Convolamine is a tropane alkaloid isolated from plants of the Convolvulaceae family, such as Convolvulus pluricaulis, which has a history of use in traditional medicine for cognitive enhancement. Recent pharmacological studies have identified this compound as a potent, positive allosteric modulator of the Sigma-1 Receptor (S1R), a unique intracellular chaperone protein implicated in neuroprotection and cellular stress responses. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, summarizing its mechanism of action, receptor binding affinity, functional effects, and toxicological data. Detailed methodologies for key in vitro and in vivo experiments are provided, and critical signaling pathways and experimental workflows are visualized to support further research and development.

Introduction

This compound is a tropane alkaloid with the chemical name [(1R,5S)-8-methyl-8-azabicyclo[1][2][3]octan-3-yl]3,4-dimethoxybenzoate[1]. Historically, extracts containing this compound have been used for their nootropic effects[4][5]. Modern research has elucidated a novel mechanism of action for this compound, distinguishing it from typical tropane alkaloids that often target muscarinic acetylcholine receptors[3][6][7]. Its primary pharmacological activity is the positive allosteric modulation of the Sigma-1 Receptor (S1R), which underlies its observed cognitive-enhancing and neuroprotective properties[2][3][6]. In addition to its S1R activity, this compound has been reported to have anesthetic, vasodilatory, and cardiotonic effects[1].

Mechanism of Action

This compound's principal mechanism of action is as a positive allosteric modulator of the Sigma-1 Receptor (S1R)[3][6]. The S1R is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface that plays a crucial role in regulating cellular stress, calcium signaling, and neuronal function[2].

Unlike direct S1R agonists, this compound does not bind to the orthosteric agonist/antagonist site of the receptor[3][6]. Instead, it enhances the receptor's response to endogenous or exogenous agonists. This is evidenced by its ability to shift the IC50 value of the reference S1R agonist PRE-084 to lower values in functional assays[3][6]. Furthermore, this compound does not induce the dissociation of S1R from its associated chaperone, the Binding Immunoglobulin Protein (BiP), a key step in S1R activation by some agonists[3][6]. This suggests a distinct modulatory role in S1R function.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for this compound's pharmacological activity.

Table 1: Receptor Binding Affinities

Receptor/SiteRadioligandTissue/SystemParameterValueReference(s)
Sigma-1 (S1R)--INVALID-LINK---pentazocineNot specifiedIC50> 30 µM[3]
Sigma-2 (S2R)[³H]DTGNot specifiedIC50Moderate Affinity[3]

Table 2: Functional Activity

AssaySystemParameterValueReference(s)
S1R Positive Allosteric ModulationPRE-084-induced S1R/BiP dissociationIC50289 nM[3]

Table 3: In Vivo Efficacy and Toxicology

ModelEndpointEffective DoseParameterValueReference(s)
Mouse models of cognitive impairmentRestoration of learning and memory~1 mg/kg (IP)--[3][6]
Decerebrated CatsLowering of arterial pressure3 mg/kg--[1]
MouseAcute Toxicity-LD50 (SCU)25-30 mg/kg[1]

Pharmacokinetics (ADME)

Detailed studies on the Absorption, Distribution, Metabolism, and Excretion (ADME) of this compound are not extensively available in the public domain. As a tropane alkaloid, it is expected to be absorbed orally, though first-pass metabolism may influence its bioavailability. Its lipophilic nature suggests it may distribute into various tissues, including the central nervous system, which is consistent with its neuropharmacological effects. Further preclinical pharmacokinetic studies are required to fully characterize its ADME profile.

Signaling Pathways and Experimental Workflows

Sigma-1 Receptor (S1R) Signaling Pathway

The following diagram illustrates the role of S1R in cellular signaling and how this compound is proposed to act as a positive allosteric modulator.

S1R_Signaling cluster_ER Endoplasmic Reticulum cluster_Modulator Modulation cluster_cellular_response Cellular Response S1R_BiP S1R-BiP Complex (Inactive) S1R_active S1R (Active Chaperone) S1R_BiP->S1R_active Agonist (e.g., PRE-084) BiP BiP IP3R IP3 Receptor S1R_active->IP3R Stabilization Ca_ER Ca²⁺ IP3R->Ca_ER Ca²⁺ Release Neuroprotection Neuroprotection Ca_ER->Neuroprotection Cognitive_Enhancement Cognitive Enhancement Ca_ER->Cognitive_Enhancement This compound This compound (Positive Allosteric Modulator) This compound->S1R_BiP Enhances Agonist Effect

Sigma-1 Receptor signaling and this compound's modulatory role.
Experimental Workflow: Radioligand Binding Assay

This diagram outlines a typical workflow for a competitive radioligand binding assay to determine the affinity of a test compound for a target receptor.

Radioligand_Binding_Workflow prep 1. Preparation - Receptor source (e.g., brain homogenate) - Radioligand (e.g., ³H-pentazocine) - Test compound (this compound) incubation 2. Incubation - Combine receptor, radioligand, and varying concentrations of test compound. - Incubate at a specific temperature for a set time. prep->incubation separation 3. Separation - Separate bound from free radioligand (e.g., rapid filtration over glass fiber filters). incubation->separation counting 4. Quantification - Measure radioactivity of the filters (bound radioligand) using a scintillation counter. separation->counting analysis 5. Data Analysis - Plot specific binding vs. log[test compound]. - Calculate IC50 and Ki values. counting->analysis

Workflow for a competitive radioligand binding assay.
Experimental Workflow: In Vivo Cognitive Assessment

This diagram illustrates the workflow for assessing the pro-cognitive effects of this compound in a mouse model using behavioral tests.

Cognitive_Assessment_Workflow acclimation 1. Animal Acclimation - Mice are habituated to the housing and handling conditions. grouping 2. Group Assignment - Randomly assign mice to groups:  - Vehicle Control  - this compound (e.g., 1 mg/kg)  - Amnesia-inducing agent + Vehicle  - Amnesia-inducing agent + this compound acclimation->grouping dosing 3. Dosing - Administer this compound or vehicle (e.g., IP injection) 20-30 minutes before the behavioral test. grouping->dosing testing 4. Behavioral Testing - Conduct cognitive tests such as:  - Y-Maze (Spontaneous Alternation)  - Passive Avoidance Test  - Morris Water Maze dosing->testing data_collection 5. Data Collection - Record parameters like:  - % Alternation (Y-Maze)  - Step-through latency (Passive Avoidance)  - Escape latency (Water Maze) testing->data_collection analysis 6. Statistical Analysis - Compare performance between groups to determine the effect of this compound. data_collection->analysis

Workflow for in vivo cognitive assessment in mice.

Detailed Experimental Protocols

Sigma-1 Receptor Radioligand Binding Assay

This protocol is a representative method for determining the binding affinity of this compound to the S1R.

  • Materials:

    • Receptor Source: Guinea pig brain membrane homogenate.

    • Radioligand: --INVALID-LINK---pentazocine (specific activity ~40-60 Ci/mmol).

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Non-specific binding control: Haloperidol (10 µM).

    • Test Compound: this compound, serially diluted.

    • 96-well plates, glass fiber filters (e.g., Whatman GF/B), cell harvester, scintillation vials, and scintillation fluid.

  • Procedure:

    • In each well of a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of 10 µM haloperidol (for non-specific binding), or 50 µL of the desired concentration of this compound.

    • Add 50 µL of --INVALID-LINK---pentazocine to each well to a final concentration of ~2-5 nM.

    • Add 100 µL of the membrane homogenate (containing ~100-200 µg of protein) to initiate the binding reaction.

    • Incubate the plates at 37°C for 120 minutes.

    • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer.

    • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of specific binding) using non-linear regression analysis.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

S1R/BiP Dissociation Assay

This protocol describes a method to assess the functional activity of compounds at the S1R by measuring the dissociation of the S1R-BiP complex.

  • Materials:

    • Cell Line: CHO cells overexpressing GFP-tagged S1R (GFP-S1R-oe).

    • Test Compounds: S1R agonist (e.g., PRE-084), S1R antagonist (e.g., NE-100), and this compound.

    • Lysis Buffer: Containing protease and phosphatase inhibitors.

    • Anti-GFP antibody conjugated to magnetic beads.

    • Western blot reagents.

  • Procedure:

    • Plate GFP-S1R-oe CHO cells and grow to ~80-90% confluency.

    • Treat the cells with the test compound (e.g., this compound) for 30 minutes at 37°C. For positive modulation experiments, co-incubate with a reference agonist.

    • Wash the cells with cold PBS and lyse with lysis buffer.

    • Clarify the lysates by centrifugation.

    • Incubate the supernatant with anti-GFP magnetic beads to immunoprecipitate the GFP-S1R.

    • Wash the beads to remove non-specifically bound proteins.

    • Elute the protein complexes from the beads.

    • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against GFP (for S1R) and BiP.

    • Use appropriate secondary antibodies and a chemiluminescent substrate to visualize the protein bands.

  • Data Analysis:

    • Quantify the band intensities for S1R and BiP in the immunoprecipitated samples.

    • Determine the ratio of co-immunoprecipitated BiP to immunoprecipitated S1R.

    • A decrease in this ratio upon agonist treatment indicates dissociation of the complex. The effect of this compound on this dissociation is then quantified.

Y-Maze Spontaneous Alternation Test

This test assesses spatial working memory in mice.

  • Apparatus: A Y-shaped maze with three identical arms (e.g., 40 cm long, 10 cm wide, 20 cm high) at a 120° angle from each other.

  • Procedure:

    • Acclimate the mouse to the testing room for at least 30 minutes before the test.

    • Place the mouse at the end of one arm and allow it to freely explore the maze for 8 minutes.

    • Record the sequence of arm entries using a video tracking system or by a trained observer. An arm entry is counted when all four paws of the mouse are within the arm.

    • An alternation is defined as successive entries into the three different arms (e.g., ABC, CAB, BCA).

  • Data Analysis:

    • Calculate the percentage of alternation using the formula: % Alternation = [Number of Alternations / (Total Number of Arm Entries - 2)] * 100.

    • A higher percentage of alternation indicates better spatial working memory.

Step-Through Passive Avoidance Test

This test measures fear-motivated long-term memory.

  • Apparatus: A two-compartment box with a light and a dark chamber, separated by a guillotine door. The floor of the dark chamber is equipped with a grid that can deliver a mild foot shock.

  • Procedure (Training Day):

    • Place the mouse in the light compartment, facing away from the door.

    • After a brief habituation period (e.g., 60 seconds), the guillotine door opens.

    • When the mouse enters the dark compartment with all four paws, the door closes, and a mild, inescapable foot shock (e.g., 0.5 mA for 2 seconds) is delivered.

    • Record the latency to enter the dark compartment (step-through latency).

    • Return the mouse to its home cage.

  • Procedure (Testing Day - 24 hours later):

    • Place the mouse back in the light compartment.

    • Open the guillotine door and measure the step-through latency. The foot shock is not delivered on the testing day.

    • A longer step-through latency on the testing day compared to the training day indicates successful memory of the aversive event. A cut-off time (e.g., 300 seconds) is typically used.

  • Data Analysis:

    • Compare the step-through latencies between the different experimental groups. Longer latencies in the this compound-treated group (in an amnesia model) suggest a reversal of memory impairment.

Conclusion

This compound presents a compelling pharmacological profile centered on its novel mechanism as a positive allosteric modulator of the Sigma-1 Receptor. This activity translates to significant neuroprotective and cognitive-enhancing effects in preclinical models, validating its traditional use as a nootropic agent. While its receptor binding profile shows some interaction with other targets at higher concentrations, its potent modulation of S1R at nanomolar concentrations appears to be the primary driver of its therapeutic potential. Further research is warranted to fully elucidate its pharmacokinetic properties and to explore its therapeutic utility in neurodegenerative and cognitive disorders. The methodologies and data presented in this guide provide a solid foundation for such future investigations.

References

Convolamine: A Technical Guide to its Traditional Roles and Modern Pharmacological Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Convolamine is a tropane alkaloid traditionally utilized in Ayurvedic medicine as a key component of "Shankhpushpi," a preparation derived from Convolvulus pluricaulis (also known as Convolvulus prostratus).[1][2][3] Historically, Shankhpushpi has been revered for its nootropic and cognitive-enhancing properties, employed to improve memory, intellect, and manage nervous disorders such as anxiety and insomnia.[1][4] Modern pharmacological research has identified this compound as a potent positive allosteric modulator of the Sigma-1 Receptor (S1R), a unique intracellular chaperone protein.[5][6] This activity is believed to underpin the neuroprotective and cognitive-enhancing effects observed in traditional use.[5][6] This technical guide provides an in-depth overview of this compound, presenting quantitative data, detailed experimental protocols, and outlining its molecular signaling pathways.

Phytochemistry and Extraction

This compound is one of several bioactive compounds found in C. pluricaulis, which also contains other alkaloids, flavonoids like kaempferol, and phenolic compounds such as scopoletin.[1][3]

Experimental Protocol: Extraction and Fractionation of this compound

A general procedure for the extraction and fractionation of alkaloids from C. pluricaulis is as follows:

  • Drying and Pulverization: The whole plant material of C. pluricaulis is air-dried in the shade and then pulverized into a coarse powder.

  • Solvent Extraction: The powdered plant material is subjected to extraction with chloroform. This process is typically repeated three times to ensure maximum yield.[7]

  • Concentration: The resulting chloroform extracts are combined and concentrated under reduced pressure to yield a crude extract.

  • Flash Chromatography: The crude chloroform extract is then subjected to flash chromatography for fractionation.[7]

    • Stationary Phase: Silica gel.

    • Mobile Phase: A mixture of chloroform and ethyl acetate, typically in an 8:2 ratio.[7]

  • Fraction Collection and Analysis: Four main fractions are collected and evaporated to dryness. Each fraction is then resuspended in chromatographic grade chloroform for further analysis, such as gas chromatography coupled with mass spectrometry (GC-MS), to identify and quantify the presence of this compound and other constituents.[7]

Pharmacological Activity and Quantitative Data

This compound's primary pharmacological activity is its positive allosteric modulation of the S1R.[5][6] It does not bind to the orthosteric site of S1R agonists or antagonists but enhances the binding and efficacy of S1R agonists.[2][6]

Quantitative Data Summary
ParameterValueDescriptionReference(s)
In Vitro Efficacy
IC50 (S1R Positive Modulation)289 nMConcentration of this compound that produces a half-maximal shift in the IC50 of the S1R agonist PRE-084 in an S1R/BiP dissociation assay.[8]
Effect on PRE-084 IC50Shifts to lower valuesThis compound potentiates the effect of the S1R agonist PRE-084.[9]
In Vitro Binding Affinity
S1R Binding> 30 µM (IC50)This compound shows no significant direct binding to the S1R agonist/antagonist binding site.[8]
S2R Binding> 30 µM (IC50)This compound shows no significant binding to the Sigma-2 Receptor.[8]
Other Receptor InteractionsMarked inhibition of CB2 receptors, Kv channels, and 5-HT3 receptor binding at 0.1 or 1 µM. Stimulation of 5-HT1B receptors at these concentrations.Screening against a panel of 47 receptors and binding sites revealed some off-target activity at higher concentrations.[8]
In Vivo Efficacy
Effective Dose (mice)~1 mg/kg (IP)Dose at which this compound restored learning in various mouse models of cognitive impairment.[6][9]

Experimental Protocols

Zebrafish Phenotypic Screening for Neuroactive Compounds

This protocol is used for high-throughput screening to identify compounds that modulate neuronal function.

  • Animal Model: wfs1ab knockout (KO) zebrafish larvae, which exhibit a hyperlocomotor response to visual stimuli.[9]

  • Compound Administration: A library of compounds, including this compound, is added to the wells containing individual 5 days post-fertilization (dpf) larvae.[8]

  • Behavioral Assay: The visual-motor response of the larvae is recorded and analyzed. The assay measures the locomotor response in wild-type (WT) and KO larvae.[8]

  • Data Analysis: A "Phenotypic Index" (PI) is calculated to identify compounds that specifically rescue the hyperlocomotor phenotype in KO larvae without significantly affecting the behavior of WT larvae. This compound was identified as a hit that restored normal mobility in wfs1ab KO larvae.[8]

Sigma-1 Receptor/BiP Dissociation Assay

This in vitro assay assesses the functional activity of compounds on the S1R.

  • Cell Line: CHO cells overexpressing GFP-tagged S1R (GFP-S1R-oe).[8]

  • Treatment: Cells are incubated with the test compound (e.g., this compound, PRE-084) for 30 minutes at 37°C.[8]

  • Immunoprecipitation: GFP-S1R is immunoprecipitated from the cell lysate.

  • Western Blotting: The amount of BiP that co-immunoprecipitates with S1R is quantified by Western blotting.

  • Principle: S1R agonists cause the dissociation of S1R from its chaperone protein, BiP. Positive allosteric modulators like this compound will enhance the dissociation induced by an S1R agonist.[8]

Mouse Models of Cognitive Impairment
  • Apparatus: A Y-shaped maze with three identical arms (e.g., 35 cm long, 20 cm high).[1]

  • Procedure:

    • Mice are acclimated to the testing room for at least one hour before the test.[5]

    • Each mouse is placed in the center of the maze and allowed to explore freely for a set duration (e.g., 8 minutes).[1][5]

    • The sequence of arm entries is recorded.

  • Data Analysis:

    • An alternation is defined as successive entries into the three different arms.[1]

    • The percentage of spontaneous alternation is calculated as: (Number of alternations / (Total number of arm entries - 2)) x 100.

    • A decrease in spontaneous alternation indicates a deficit in spatial working memory.

  • Apparatus: A two-compartment cage with a light and a dark chamber, separated by a guillotine door. The floor of the dark chamber is equipped with a grid for delivering a mild foot shock.[10][11]

  • Procedure (Training):

    • The mouse is placed in the light compartment.

    • After a short habituation period, the door to the dark compartment is opened.

    • When the mouse enters the dark compartment, the door closes, and a mild foot shock (e.g., 0.3 mA for 2 seconds) is delivered.[12]

  • Procedure (Testing):

    • 24 hours after training, the mouse is placed back into the light compartment.

    • The latency to enter the dark compartment is measured.

    • A longer latency indicates better retention of the aversive memory.

  • Apparatus: A circular pool (e.g., 90-100 cm in diameter) filled with opaque water. A submerged platform is hidden in one quadrant.[13][14]

  • Procedure (Training):

    • Mice are subjected to multiple trials per day for several consecutive days.

    • In each trial, the mouse is placed in the water at a different starting position and must find the hidden platform.

    • If the mouse does not find the platform within a set time (e.g., 90 seconds), it is guided to it.

  • Procedure (Probe Trial):

    • 24-72 hours after the last training session, the platform is removed, and the mouse is allowed to swim freely for a set duration (e.g., 90 seconds).[13]

  • Data Analysis:

    • During training, the escape latency (time to find the platform) is recorded.

    • During the probe trial, the time spent in the target quadrant (where the platform was located) is measured. A preference for the target quadrant indicates spatial memory.

Signaling Pathways and Mechanisms of Action

This compound, as a positive allosteric modulator of S1R, enhances the downstream signaling cascades initiated by S1R activation. The S1R is located at the mitochondria-associated endoplasmic reticulum (ER) membrane, where it plays a crucial role in regulating intracellular calcium homeostasis and cellular stress responses.[15][16]

S1R Activation and Downstream Signaling

G cluster_0 Endoplasmic Reticulum cluster_1 Cytosol S1R_BiP S1R-BiP Complex S1R_active Active S1R S1R_BiP->S1R_active This compound + S1R Agonist IP3R IP3 Receptor S1R_active->IP3R Stabilizes Ca_ER ER Ca2+ IP3R->Ca_ER Regulates Release Ca_cyto Cytosolic Ca2+ Ca_ER->Ca_cyto Release MAPK_ERK MAPK/ERK Pathway Ca_cyto->MAPK_ERK Activates CREB CREB MAPK_ERK->CREB Phosphorylates Neuroprotection Neuroprotection & Cognitive Enhancement MAPK_ERK->Neuroprotection BDNF BDNF CREB->BDNF Increases Transcription BDNF->Neuroprotection

Caption: this compound-mediated S1R signaling pathway.

Positive allosteric modulation of S1R by this compound enhances the dissociation of S1R from BiP in the presence of an endogenous or exogenous agonist.[17] The activated S1R then stabilizes the IP3 receptor at the ER membrane, leading to proper regulation of calcium release into the cytoplasm.[16] This controlled calcium signaling, in turn, influences downstream pathways such as the MAPK/ERK pathway.[15] Activation of MAPK/ERK leads to the phosphorylation and activation of the transcription factor CREB (cAMP response element-binding protein).[15] Phosphorylated CREB promotes the transcription of neurotrophic factors, most notably Brain-Derived Neurotrophic Factor (BDNF).[18] The upregulation of BDNF and the modulation of MAPK/ERK signaling contribute to neuroprotection, synaptic plasticity, and ultimately, cognitive enhancement.[15][18]

Experimental Workflow for Investigating this compound's Mechanism

G start Start: Hypothesis on This compound's Neuroactivity zebrafish_screen Zebrafish Phenotypic Screen start->zebrafish_screen identify_hit Identify this compound as a Hit zebrafish_screen->identify_hit in_vitro_assays In Vitro Assays identify_hit->in_vitro_assays s1r_bip S1R/BiP Dissociation in_vitro_assays->s1r_bip receptor_binding Receptor Binding Panel in_vitro_assays->receptor_binding confirm_pam Confirm S1R PAM Activity and Specificity s1r_bip->confirm_pam receptor_binding->confirm_pam in_vivo_models In Vivo Mouse Models confirm_pam->in_vivo_models dizocilpine Dizocilpine-induced Amnesia in_vivo_models->dizocilpine abeta Aβ25-35-induced Deficit in_vivo_models->abeta behavioral_tests Behavioral Testing (Y-Maze, Avoidance Tasks) dizocilpine->behavioral_tests abeta->behavioral_tests assess_cognition Assess Cognitive Enhancement behavioral_tests->assess_cognition mechanism_studies Mechanistic Studies assess_cognition->mechanism_studies signaling_analysis Analyze Downstream Signaling (MAPK/ERK, CREB, BDNF) mechanism_studies->signaling_analysis conclusion Conclusion: this compound is a neuroprotective S1R PAM signaling_analysis->conclusion

Caption: Experimental workflow for this compound research.

Conclusion

This compound, a tropane alkaloid from Convolvulus pluricaulis, represents a fascinating example of a traditional herbal medicine constituent whose therapeutic effects are being elucidated through modern pharmacology. Its role as a positive allosteric modulator of the Sigma-1 Receptor provides a clear molecular basis for the cognitive-enhancing and neuroprotective properties attributed to Shankhpushpi in Ayurvedic medicine. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in the further investigation and potential therapeutic application of this compound and other S1R modulators.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the In Vivo Phenotypic Screening Discovery of Convolamine

This technical guide details the discovery of this compound, a tropane alkaloid derived from Convolvulus plauricalis, through an innovative in vivo phenotypic screening approach. It provides a comprehensive overview of the experimental methodologies, quantitative data, and the subsequent elucidation of its mechanism of action as a potent sigma-1 receptor (S1R) positive modulator.

Introduction: The Emergence of this compound

This compound is a natural alkaloid found in Convolvulus plauricalis (also known as Shankhpushpi), a plant traditionally used in Ayurvedic medicine to enhance memory and cognitive function.[1][2][3] Modern drug discovery efforts have validated these traditional uses, identifying this compound as a novel neuroprotective and cognitive-enhancing agent.[4] Its journey from a traditional remedy to a pharmacologically characterized molecule began with an unbiased in vivo phenotypic screen, which successfully identified its unique biological activity without prior knowledge of its molecular target.[1][5]

The discovery hinged on a zebrafish model of Wolfram syndrome, a rare neurodegenerative disease.[1][5] This approach highlights the power of phenotypic screening in identifying compounds with therapeutic potential based on their effects on a whole organism's disease-relevant phenotype.

The In Vivo Phenotypic Screening Campaign

The initial discovery of this compound's activity resulted from a screen of 108 repurposing and natural compounds. The screen was designed to identify molecules capable of rescuing a specific disease phenotype in a genetically modified zebrafish model.[1][5]

The Zebrafish Model: wfs1ab Knockout

The chosen model was the wfs1ab knockout (KO) zebrafish larva.[5] This model recapitulates aspects of Wolfram syndrome, a condition caused by mutations in the Wolframin (WFS1) gene. WFS1 is a critical protein for communication between the endoplasmic reticulum (ER) and mitochondria.[1][5] The wfs1ab KO zebrafish exhibit a distinct and quantifiable hyperlocomotor response to visual stimuli, making it an ideal phenotype for a high-throughput screen.[5]

Screening and Hit Identification

The library of 108 compounds was screened for its ability to normalize the hyperlocomotor behavior of the wfs1ab KO larvae without affecting the normal locomotor activity of wild-type (WT) larvae.[1][5] this compound, identified in the screen as MED0092, emerged as the sole hit that successfully restored normal mobility in the KO larvae while having a minimal effect on the WT controls.[5][6] This selective activity was crucial for its advancement as a promising therapeutic candidate.

Data Presentation

The quantitative data from the screening and subsequent characterization experiments are summarized below.

Table 1: In Vivo Phenotypic Screening Results for this compound (MED0092)
CompoundEffect on WT Locomotion (%)Effect on KO Hyperlocomotion (%)Phenotypic Index (PI)Outcome
This compound < 20%< 20%0.8 < PI < 1.2Hit
(Data sourced from the graphical representation of the screening data where this compound was the only compound located within the green circle, indicating a desired phenotypic correction without off-target effects on wild-type mobility.)[5][6]
Table 2: In Vitro Pharmacological Characterization of this compound
AssayTarget/ParameterResult (IC₅₀ or Effect)
Radioligand BindingSigma-1 Receptor (S1R)> 10,000 nM
Radioligand BindingSigma-2 Receptor (S2R)> 10,000 nM
S1R/BiP DissociationPositive Modulatory Effect on PRE-084289 nM
Off-Target ScreeningCB2 Receptors, Kv Channels, 5-HT3 ReceptorMarked Inhibition at 0.1 or 1 µM
Off-Target Screening5-HT1B ReceptorsStimulation at 0.1 or 1 µM
(this compound did not directly bind to the S1R agonist site but acted as a positive modulator, enhancing the effect of the reference agonist PRE-084. The IC₅₀ for this modulatory effect was determined to be 289 nM.)[5][6]
Table 3: In Vivo Efficacy of this compound in Mouse Models
Mouse ModelTreatmentDoseKey Finding
Wfs1∆Exon8 (Wolfram Syndrome Model)This compound0.3 and 1 mg/kg (IP)Restored learning and memory[7]
Dizocilpine-induced AmnesiaThis compound~1 mg/kgReversed cognitive deficits[1]
Aβ₂₅₋₃₅-induced Toxicity (Alzheimer's Model)This compound~1 mg/kgRestored learning capabilities[1][4]
(These effects were blocked by an S1R antagonist, confirming the mechanism of action in vivo.)[1]

Experimental Protocols

Zebrafish Visual-Motor Response Assay
  • Animals : 5-day post-fertilization wfs1ab wild-type (WT) and knockout (KO) zebrafish larvae.

  • Procedure : Larvae were placed in 96-well plates, one larva per well. They were incubated with the library compounds (or this compound) for a specified period. A visual stimulus (e.g., a light/dark transition) was then used to elicit a motor response.

  • Data Acquisition : An automated tracking system recorded the locomotor activity (distance moved) of each larva.

  • Analysis : The activity of compound-treated larvae was compared to vehicle-treated controls. The percentage effect on WT locomotion and KO hyperlocomotion was calculated. A Phenotypic Index (PI) was used to normalize the data and identify specific correctors of the disease phenotype.[5][6]

S1R/BiP Dissociation Assay
  • Objective : To determine if this compound acts as a typical S1R agonist (which causes S1R to dissociate from the binding immunoglobulin protein, BiP) or as a modulator.

  • Cell Line : CHO cells engineered to overexpress GFP-tagged S1R (GFP-S1R-oe).

  • Procedure :

    • Cells were incubated with this compound at various concentrations for 30 minutes at 37°C.

    • The known S1R agonist, PRE-084, was added at varying concentrations to induce the dissociation of the S1R-BiP complex.

    • GFP-S1R was immunoprecipitated from cell lysates using anti-GFP antibodies.

    • The amount of BiP co-immunoprecipitated with S1R was quantified via Western Blot.

  • Analysis : this compound alone did not cause S1R-BiP dissociation. However, it potentiated the effect of PRE-084, shifting its IC₅₀ value to lower concentrations. The IC₅₀ of this positive modulatory effect was calculated to be 289 nM.[5][6]

Mouse Behavioral Testing: Y-Maze Spontaneous Alternation
  • Objective : To assess short-term spatial working memory.

  • Animals : Wfs1∆Exon8 mice and wild-type littermates.

  • Procedure :

    • Mice were administered this compound (0.3 or 1 mg/kg, IP) or vehicle 20 minutes before the test.

    • Each mouse was placed at the end of one arm of a Y-shaped maze and allowed to explore freely for a set duration (e.g., 8 minutes).

    • The sequence of arm entries was recorded.

  • Analysis : Spontaneous alternation was defined as successive entries into the three different arms. The percentage of alternation was calculated as [(Number of alternations) / (Total arm entries - 2)] x 100. An increase in this percentage indicates improved working memory.[7]

Visualizations: Workflows and Signaling Pathways

In_Vivo_Phenotypic_Screening_Workflow cluster_0 Screening Phase cluster_1 Validation & MOA Compound_Library 108 Natural & Repurposing Compounds Screening_Assay Visual-Motor Response Assay Compound_Library->Screening_Assay Zebrafish_Model wfs1ab KO Larvae (Hyperlocomotor Phenotype) Zebrafish_Model->Screening_Assay Data_Analysis Analysis of Locomotor Activity (WT vs KO) Screening_Assay->Data_Analysis Hit_Identification Hit Identified: This compound (MED0092) Data_Analysis->Hit_Identification Target_Deconvolution In Vitro Assays (Binding, S1R/BiP) Hit_Identification->Target_Deconvolution Mechanism_Confirmed S1R Positive Allosteric Modulator Target_Deconvolution->Mechanism_Confirmed In_Vivo_Validation Mouse Models of Cognitive Impairment Mechanism_Confirmed->In_Vivo_Validation Preclinical_Candidate Cognitive Enhancer & Neuroprotective Agent In_Vivo_Validation->Preclinical_Candidate

Caption: Workflow for the discovery of this compound.

S1R_Positive_Allosteric_Modulation cluster_MAM Mitochondria-Associated ER Membrane (MAM) cluster_Modulation Pharmacological Modulation S1R Sigma-1 Receptor (S1R) BiP BiP Chaperone S1R->BiP Bound (Inactive State) Dissociation S1R-BiP Dissociation (Active State) S1R->Dissociation Enhanced by this compound This compound This compound (Positive Modulator) This compound->S1R Allosteric Binding Agonist S1R Agonist (e.g., PRE-084) Agonist->S1R Orthosteric Binding Downstream Cellular Stress Response Signaling Dissociation->Downstream

Caption: Mechanism of S1R positive allosteric modulation.

Neuroprotective_Signaling_Pathway This compound This compound S1R Sigma-1 Receptor (S1R) @ MAM This compound->S1R Positive Modulation ER_Mito Stabilized ER-Mitochondria Communication S1R->ER_Mito Stress_Response Reduced ER Stress & Oxidative Stress ER_Mito->Stress_Response Cellular_Function Improved Calcium Homeostasis & Bioenergetics Stress_Response->Cellular_Function Neuroprotection Neuroprotection Cellular_Function->Neuroprotection Cognition Cognitive Enhancement Neuroprotection->Cognition

Caption: Hypothesized neuroprotective signaling of this compound.

Conclusion

The discovery of this compound is a compelling case study in the value of in vivo phenotypic screening for modern drug discovery. Starting with an unbiased screen in a zebrafish disease model, researchers identified a natural product that corrects a complex behavioral phenotype. Subsequent mechanistic investigation revealed this compound as a potent and selective positive allosteric modulator of the sigma-1 receptor. This mechanism underpins its remarkable efficacy in reversing cognitive deficits in multiple preclinical mouse models of neurodegenerative diseases.[1][4][5] This work not only provides a promising new therapeutic candidate but also validates the power of phenotype-first approaches to uncover novel biological activities and first-in-class medicines.

References

Convolamine: A Technical Guide on its Neuroprotective Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the neuroprotective effects of Convolamine, a tropane alkaloid derived from Convolvulus pluricaulis. The document synthesizes current research findings, focusing on the molecular mechanisms, quantitative efficacy data, and detailed experimental protocols to support further investigation and drug development efforts in the field of neurodegenerative diseases.

Core Mechanism of Action: Sigma-1 Receptor Modulation

This compound exerts its neuroprotective and cognitive-enhancing effects primarily by acting as a potent and selective positive modulator of the Sigma-1 Receptor (S1R).[1][2] The S1R is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondria associated membranes (MAMs), which plays a crucial role in regulating cellular stress responses, neuronal plasticity, and cell survival.

Unlike direct agonists or antagonists, this compound does not bind to the primary S1R agonist/antagonist site.[2] Instead, it functions as a positive allosteric modulator, enhancing the affinity and efficacy of endogenous or exogenous S1R agonists.[1][2] This is demonstrated by its ability to shift the IC50 value of the reference S1R agonist, PRE-084, to lower values in in vitro assays.[1][2] A key function of S1R activation is its dissociation from the Binding immunoglobulin Protein (BiP), an endoplasmic reticulum chaperone. This compound potentiates the ability of PRE-084 to induce this dissociation, confirming its role as a positive modulator.[1]

The neuroprotective effects of this compound are blocked by S1R antagonists, further validating that its therapeutic actions are mediated through this receptor.[1][2]

Signaling Pathway

The proposed signaling pathway for this compound's neuroprotective action is initiated by its positive modulation of the Sigma-1 Receptor. This modulation enhances the downstream signaling cascades typically associated with S1R activation, which are critical for neuronal homeostasis and protection against neurodegenerative insults.

Convolamine_Signaling_Pathway cluster_stress Cellular Stress (e.g., Aβ toxicity, ER Stress) cluster_this compound Pharmacological Intervention cluster_receptor Receptor Modulation cluster_downstream Neuroprotective Outcomes stress Neurotoxic Insults s1r_bip S1R-BiP Complex stress->s1r_bip Induces ER Stress This compound This compound s1r Sigma-1 Receptor (S1R) This compound->s1r Positive Allosteric Modulation s1r->s1r_bip Potentiates Dissociation neuroprotection Neuroprotection s1r->neuroprotection Promotes Neuronal Survival & Plasticity bip BiP s1r_bip->s1r Frees S1R s1r_bip->bip Releases BiP cognition Improved Cognition neuroprotection->cognition

This compound's S1R-mediated neuroprotective signaling pathway.

Quantitative Data on Neuroprotective Efficacy

This compound has demonstrated significant neuroprotective and cognitive-enhancing effects in various preclinical models of neurodegeneration and cognitive impairment. The following tables summarize the key quantitative findings from these studies.

Table 1: In Vivo Efficacy of this compound in Mouse Models
ModelTreatmentDosage (IP)Key Outcome MeasureResultReference
Aβ25-35-Induced Amnesia This compound (preventative)0.3 - 3 mg/kgSpontaneous Alternation (Y-Maze)Dose-dependently reversed Aβ-induced deficit[3]
This compound (curative)0.3 - 3 mg/kgSpontaneous Alternation (Y-Maze)Significantly improved performance at 1 and 3 mg/kg[4]
Dizocilpine-Induced Amnesia This compound~1 mg/kgNot specifiedRestored learning[1][2]
Wfs1ΔExon8 Mice (Wolfram Syndrome Model) This compound0.3 and 1 mg/kgSpontaneous Alternation (Y-Maze)Significantly improved performance at 1 mg/kg[5]
Table 2: In Vitro Pharmacological Profile of this compound
AssayTargetParameterValueReference
Radioligand Binding Assay Sigma-1 Receptor (S1R)IC50> 10,000 nM[1]
Sigma-2 Receptor (S2R)IC50> 10,000 nM[1]
S1R/BiP Dissociation Assay S1R-BiP ComplexEffectPotentiates PRE-084-induced dissociation[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the protocols for key experiments cited in the literature.

Animal Models and Drug Administration
  • Animals: Studies have utilized Swiss mice and Wfs1ΔExon8 mice.[1][5]

  • Aβ25-35-Induced Amnesia Model: Aβ25-35 peptide (9 nmol) is administered via intracerebroventricular (ICV) injection to induce learning and memory deficits.[3][4]

  • Drug Administration: this compound is typically administered via intraperitoneal (IP) injection at doses ranging from 0.3 to 3 mg/kg.[3][4][5] For behavioral tests, the injection is generally given 20 minutes prior to the test session.[3][4][5]

Behavioral Assays for Cognitive Function

The neuroprotective effects of this compound on cognition are assessed using a battery of behavioral tests.

This test assesses spatial working memory.

  • Apparatus: A three-arm maze with arms of equal dimensions.

  • Procedure: Mice are placed in one arm and allowed to explore the maze freely for a set period (e.g., 8 minutes). The sequence of arm entries is recorded.

  • Primary Metric: Spontaneous alternation percentage, calculated as the number of alternations (entries into three different arms on consecutive choices) divided by the total number of arm entries minus two, multiplied by 100. A higher percentage indicates better spatial working memory.

This test measures fear-motivated long-term memory.

  • Apparatus: A two-compartment box with a light and a dark chamber, connected by a door. The floor of the dark chamber can deliver a mild foot shock.

  • Procedure (Training): The mouse is placed in the light compartment. When it enters the dark compartment, the door closes, and a brief foot shock is delivered.

  • Procedure (Retention): 24 hours later, the mouse is returned to the light compartment, and the latency to enter the dark compartment is measured. A longer latency indicates better retention of the aversive memory.

This test evaluates spatial learning and memory.

  • Apparatus: A rectangular water maze with a submerged platform in one quadrant.

  • Procedure (Acquisition): Mice undergo multiple training trials to find the hidden platform.

  • Procedure (Retention): 72 hours after the last training session, the platform is removed, and the time spent and the number of crossings in the target quadrant are measured to assess spatial memory retention.[3][5]

In Vitro Assays

This assay confirms the mechanism of S1R activation.

  • Cell Line: CHO cells overexpressing GFP-tagged S1R (GFP-S1R-oe).[1]

  • Procedure:

    • Incubate GFP-S1R-oe CHO cells with this compound for 30 minutes at 37°C.[1]

    • Lyse the cells and perform immunoprecipitation using an anti-GFP antibody to pull down the S1R.

    • The co-immunoprecipitated BiP is detected by Western blotting.

    • A decrease in the amount of co-precipitated BiP indicates dissociation of the S1R-BiP complex, signifying S1R activation.

Experimental and Workflow Diagrams

The following diagrams illustrate the workflows for evaluating the neuroprotective effects of this compound.

Experimental_Workflow_In_Vivo cluster_model Model Induction cluster_treatment Treatment Regimen cluster_behavior Behavioral Assessment cluster_analysis Data Analysis model Induce Neurodegeneration (e.g., Aβ25-35 ICV injection) vehicle Vehicle Control model->vehicle Random Assignment This compound This compound (IP) model->this compound Random Assignment ymaze Y-Maze Test vehicle->ymaze This compound->ymaze passive Passive Avoidance ymaze->passive Day 8-9 active Active Avoidance passive->active Day 10-12 analysis Statistical Analysis of Cognitive Performance active->analysis

In vivo experimental workflow for this compound evaluation.

Conclusion and Future Directions

This compound represents a promising therapeutic candidate for neurodegenerative diseases due to its novel mechanism as a positive allosteric modulator of the Sigma-1 Receptor. Preclinical data robustly supports its efficacy in reversing cognitive deficits in models of Alzheimer's disease and other neurodegenerative conditions. Its ability to enhance the natural, protective functions of the S1R system without causing over-stimulation makes it an attractive molecule for further development.

Future research should focus on:

  • Elucidating the downstream signaling pathways of S1R modulation by this compound in greater detail.

  • Evaluating the long-term safety and efficacy of this compound in chronic neurodegenerative models.

  • Investigating the pharmacokinetic and pharmacodynamic profiles to optimize dosing regimens for potential clinical trials.

The unique pharmacological profile of this compound warrants continued investigation and positions it as a significant lead compound in the development of next-generation neuroprotective therapeutics.

References

Convolamine and its Nexus with Shankhpushpi: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Convolamine, a tropane alkaloid primarily found in Convolvulus prostratus (syn. Convolvulus pluricaulis), is emerging as a compound of significant interest in neuropharmacology. This plant is a principal botanical source of the traditional Ayurvedic medicine, Shankhpushpi, which has been historically utilized for its cognitive-enhancing and anxiolytic properties. This technical guide provides a comprehensive overview of this compound, its chemical properties, and its intricate relationship with Shankhpushpi. It delves into the quantitative analysis of this compound in its botanical source, its pharmacological effects with a focus on its role as a sigma-1 receptor positive modulator, and detailed experimental protocols for its study. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction to this compound and Shankhpushpi

Shankhpushpi is a revered herb in Ayurvedic medicine, traditionally acclaimed as a 'Medhya Rasayana' or a nervine tonic that enhances memory and intellect.[1] While the name Shankhpushpi is associated with several plant species, Convolvulus prostratus is considered a primary and authentic source.[2] The therapeutic effects of Shankhpushpi are attributed to its rich phytochemical composition, which includes alkaloids, flavonoids, and coumarins.[1][3] Among these, the tropane alkaloid this compound has been identified as a key bioactive constituent responsible for the plant's nootropic and neuroprotective activities.[1][4]

This compound (C₁₇H₂₃NO₄) is structurally a tropane ester, a class of alkaloids known for their diverse pharmacological activities.[5] Its significance lies in its recently elucidated mechanism of action as a positive modulator of the sigma-1 receptor (S1R), a unique intracellular chaperone protein involved in cellular stress responses and neuronal plasticity.[6] This guide will explore the scientific evidence that substantiates the traditional claims of Shankhpushpi, with a specific focus on the pharmacology and experimental evaluation of this compound.

Quantitative Analysis of this compound

The concentration of this compound can vary depending on the plant part and the geographical source. While specific quantitative data for this compound across different plant parts of C. prostratus is not extensively documented in the available literature, analysis of related compounds in Shankhpushpi provides a basis for understanding its distribution. For instance, studies on other chemical markers in C. prostratus have shown differential distribution in various plant parts. It is generally understood that the aerial parts of the plant are rich in alkaloids.

Table 1: Phytochemical Markers in Convolvulus prostratus

Phytochemical MarkerPlant PartMethod of QuantificationReported Concentration (% w/w)Reference
ScopoletinWhole PlantHPTLC0.00305%[7]
ScopoletinHydro-alcoholic extractHPLC0.1738%[4]
ScopoletinMethanolic extractHPLC0.0932%[4]
ScopoletinAqueous extractHPLC0.0435%[4]
β-sitosterolWhole PlantHPTLC46.61 mg/100g[8]
LupeolWhole PlantHPTLC24.65 mg/100g[8]

Note: This table highlights the quantification of other major phytochemicals in Convolvulus prostratus due to the limited direct quantitative data on this compound.

Experimental Protocols

Extraction and Isolation of this compound

The following is a general protocol for the extraction of tropane alkaloids from plants of the Convolvulaceae family, which can be adapted for the isolation of this compound from Convolvulus prostratus.[5]

Protocol 1: Acid-Base Extraction of Tropane Alkaloids

  • Preparation of Plant Material:

    • Air-dry the aerial parts of Convolvulus prostratus in a shaded, well-ventilated area.

    • Grind the dried plant material into a coarse powder.

  • Maceration:

    • Macerate the powdered plant material in methanol for 48 hours at room temperature with intermittent shaking.

  • Filtration and Concentration:

    • Filter the methanolic extract through Whatman No. 1 filter paper.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

  • Acid-Base Partitioning:

    • Dissolve the crude extract in 5% hydrochloric acid (HCl).

    • Wash the acidic solution with chloroform in a separatory funnel to remove non-alkaloidal impurities. Discard the chloroform layer.

    • Adjust the pH of the aqueous layer to 9-10 using 25% ammonium hydroxide to precipitate the free alkaloid bases.

  • Extraction of Free Alkaloids:

    • Extract the alkaline aqueous solution multiple times with chloroform.

    • Combine the chloroform extracts.

  • Drying and Final Concentration:

    • Dry the combined chloroform extract over anhydrous sodium sulfate.

    • Filter and concentrate the dried extract to dryness using a rotary evaporator to yield the crude alkaloid extract containing this compound.

Quantification of this compound by High-Performance Thin-Layer Chromatography (HPTLC)

The following is a validated HPTLC method for the quantification of scopoletin in Convolvulus prostratus, which can be adapted for this compound with appropriate standard and mobile phase optimization.[9][10]

Protocol 2: HPTLC Quantification

  • Sample and Standard Preparation:

    • Prepare a standard stock solution of this compound of known concentration in methanol.

    • Prepare sample solutions by extracting a known weight of powdered C. prostratus with methanol.

  • Chromatography:

    • Stationary Phase: Pre-coated silica gel 60 F254 TLC plates.

    • Mobile Phase (for Scopoletin): Toluene:Ether (1:1, saturated with 10% glacial acetic acid). Note: This mobile phase would need to be optimized for this compound separation.

    • Application: Apply standard and sample solutions as bands on the HPTLC plate using an automated applicator.

  • Development and Densitometry:

    • Develop the plate in a twin-trough chamber saturated with the mobile phase.

    • After development, air-dry the plate.

    • Scan the plate using a TLC scanner at an appropriate wavelength for this compound (e.g., 254 nm or after derivatization).

  • Quantification:

    • Generate a calibration curve by plotting the peak area of the standard against its concentration.

    • Calculate the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

In Vitro Neuroprotection Assay

The neuroprotective effects of this compound can be assessed using neuronal cell lines such as SH-SY5Y.[11][12]

Protocol 3: Neuroprotection against Glutamate-Induced Excitotoxicity in SH-SY5Y Cells

  • Cell Culture:

    • Culture human neuroblastoma SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Cell Treatment:

    • Seed the cells in 96-well plates at a suitable density.

    • Pre-treat the cells with varying concentrations of this compound for a specified duration (e.g., 24 hours).

    • Induce neurotoxicity by exposing the cells to a toxic concentration of glutamate (e.g., 8 mM) for a defined period (e.g., 12 hours).[13]

  • Assessment of Cell Viability:

    • Measure cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

    • Add MTT solution to each well and incubate.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate cell viability as a percentage of the control (untreated) cells.

In Vivo Assessment of Cognitive Enhancement

Animal models are crucial for evaluating the nootropic effects of this compound. The Y-maze, Morris water maze, and passive avoidance tests are commonly used behavioral paradigms.

Protocol 4: Y-Maze Spontaneous Alternation Test

This test assesses spatial working memory based on the innate tendency of rodents to explore novel environments.[10][14]

  • Apparatus: A Y-shaped maze with three identical arms.

  • Procedure:

    • Place a mouse in the center of the Y-maze and allow it to freely explore the three arms for a set duration (e.g., 8 minutes).

    • Record the sequence of arm entries using a video tracking system.

  • Data Analysis:

    • An alternation is defined as successive entries into the three different arms.

    • Calculate the percentage of spontaneous alternation as: (Number of alternations / (Total number of arm entries - 2)) x 100.

    • An increase in the percentage of spontaneous alternation indicates improved spatial working memory.

Protocol 5: Morris Water Maze Test

This test evaluates spatial learning and memory.[7][15]

  • Apparatus: A circular pool filled with opaque water containing a hidden escape platform.

  • Procedure (Acquisition Phase):

    • Train the animals for several consecutive days (e.g., 4-5 days) with multiple trials per day.

    • In each trial, release the mouse from a different quadrant of the pool and allow it to find the hidden platform.

    • Record the escape latency (time to find the platform) and the path taken.

  • Procedure (Probe Trial):

    • On the day after the last training session, remove the platform and allow the mouse to swim freely for a set duration (e.g., 60 seconds).

    • Record the time spent in the target quadrant (where the platform was previously located).

  • Data Analysis:

    • A decrease in escape latency across training days indicates learning.

    • A significant preference for the target quadrant during the probe trial indicates spatial memory retention.

Protocol 6: Passive Avoidance Test

This test assesses fear-motivated long-term memory.[16][17]

  • Apparatus: A two-compartment box with a light and a dark chamber, separated by a guillotine door. The floor of the dark chamber is equipped with an electric grid.

  • Procedure (Training):

    • Place the mouse in the light compartment.

    • When the mouse enters the dark compartment, deliver a mild foot shock.

  • Procedure (Testing):

    • After a retention interval (e.g., 24 hours), place the mouse back in the light compartment.

    • Measure the latency to enter the dark compartment (step-through latency).

  • Data Analysis:

    • An increased step-through latency during the testing session compared to the training session indicates successful memory of the aversive stimulus.

Pharmacological Effects of this compound

The primary pharmacological action of this compound that underpins its nootropic and neuroprotective effects is its role as a positive modulator of the sigma-1 receptor (S1R).[6]

Table 2: Pharmacological Data for this compound

ParameterValueExperimental ModelReference
IC₅₀ (S1R Positive Modulation) 289 nMIn vitro S1R/BiP dissociation assay[6]
Effective In Vivo Dose (Neuroprotection) ~1 mg/kgAβ₂₅₋₃₅-induced learning impairment in mice[6]
Effective In Vivo Dose (Cognitive Enhancement) ~1 mg/kgDizocilpine-treated mice[6]

Unlike direct S1R agonists, this compound does not bind to the primary agonist/antagonist site of the receptor. Instead, it enhances the receptor's response to endogenous or exogenous agonists. This positive allosteric modulation is a nuanced mechanism that can fine-tune cellular responses without causing overstimulation.

Signaling Pathways and Mechanisms of Action

The sigma-1 receptor is a unique ligand-operated chaperone protein located at the mitochondria-associated endoplasmic reticulum (ER) membrane (MAM).[18] It plays a crucial role in regulating intracellular calcium signaling, mitigating ER stress, and promoting cell survival.[17]

Sigma-1 Receptor Signaling

Under normal conditions, S1R is associated with the binding immunoglobulin protein (BiP), another ER chaperone. Upon stimulation by agonists or in response to cellular stress, S1R dissociates from BiP and can then interact with various client proteins, including ion channels and kinases.[18]

dot

Sigma1_Signaling cluster_ER Endoplasmic Reticulum cluster_Mito Mitochondrion S1R_BiP S1R-BiP Complex S1R Active S1R S1R_BiP->S1R IP3R IP3 Receptor Ca_ER Ca²⁺ Release IP3R->Ca_ER Ca_Mito Ca²⁺ Uptake ATP ATP Production Ca_Mito->ATP Neuroprotection Neuroprotection & Neuronal Plasticity ATP->Neuroprotection Stress Cellular Stress / this compound + Agonist Stress->S1R_BiP Dissociation S1R->IP3R Modulates S1R->Neuroprotection Other Pathways Ca_ER->Ca_Mito

Caption: Sigma-1 Receptor Signaling Pathway.

Neuroprotective Mechanisms of this compound

As a positive modulator of S1R, this compound enhances the neuroprotective signaling cascades initiated by S1R activation. This includes:

  • Calcium Homeostasis: By potentiating S1R's modulation of IP3 receptors, this compound helps maintain proper calcium flux between the ER and mitochondria, which is crucial for mitochondrial function and ATP production.[17]

  • ER Stress Reduction: Enhanced S1R activity helps to alleviate ER stress, a key factor in neurodegenerative diseases.[14]

  • Modulation of Ion Channels: S1R activation can modulate the activity of various ion channels, contributing to neuronal stability.[19]

  • Promotion of Neurotrophic Factors: S1R signaling has been linked to the upregulation of neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF), which supports neuronal survival and plasticity.[11]

dot

Convolamine_Neuroprotection cluster_effects Cellular Effects This compound This compound S1R Sigma-1 Receptor This compound->S1R Positive Modulation Ca_Homeostasis Ca²⁺ Homeostasis S1R->Ca_Homeostasis ER_Stress Reduced ER Stress S1R->ER_Stress BDNF Increased BDNF S1R->BDNF Anti_Apoptosis Anti-Apoptosis S1R->Anti_Apoptosis Neuroprotection Neuroprotection Ca_Homeostasis->Neuroprotection ER_Stress->Neuroprotection BDNF->Neuroprotection Anti_Apoptosis->Neuroprotection

Caption: Neuroprotective Mechanisms of this compound.

Experimental Workflow

The investigation of novel neuroprotective compounds like this compound typically follows a structured workflow, from initial screening to in vivo validation.

dot

Experimental_Workflow Start Compound Identification (e.g., from Natural Source) Extraction Extraction & Isolation Start->Extraction InVitro In Vitro Screening (e.g., Neuroprotection Assay) Extraction->InVitro Mechanism Mechanism of Action Studies (e.g., Receptor Binding) InVitro->Mechanism InVivo In Vivo Efficacy Studies (e.g., Behavioral Models) Mechanism->InVivo Tox Toxicology & Safety Studies InVivo->Tox Preclinical Preclinical Development Tox->Preclinical

Caption: General Experimental Workflow for Neuroprotective Drug Discovery.

Conclusion

This compound, a key alkaloid from the Ayurvedic herb Shankhpushpi (Convolvulus prostratus), presents a compelling case for further investigation as a neuroprotective and cognitive-enhancing agent. Its unique mechanism as a positive modulator of the sigma-1 receptor provides a promising avenue for the development of novel therapeutics for neurodegenerative and cognitive disorders. This technical guide has provided a foundational understanding of this compound, including methods for its study and its pharmacological context. Future research should focus on the precise quantification of this compound in various Shankhpushpi sources and commercial formulations, as well as further elucidation of its downstream signaling pathways to fully unlock its therapeutic potential.

References

Preclinical Efficacy of Convolamine: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of the Preclinical Evidence Supporting the Nootropic and Neuroprotective Potential of Convolamine

This technical guide provides a comprehensive overview of the preclinical studies on the efficacy of this compound, a tropane alkaloid identified as a potent positive allosteric modulator of the sigma-1 receptor (S1R). The data presented herein supports its potential as a therapeutic agent for cognitive and neurodegenerative disorders. This document is intended for researchers, scientists, and professionals involved in the drug development process.

Core Mechanism of Action: Positive Allosteric Modulation of the Sigma-1 Receptor

This compound exerts its therapeutic effects through a unique mechanism of action. Unlike direct agonists, this compound acts as a positive allosteric modulator (PAM) of the S1R.[1] This means it binds to a site on the receptor distinct from the primary agonist binding site, inducing a conformational change that enhances the receptor's response to endogenous or exogenous agonists. This modulation is crucial for the observed neuroprotective and cognitive-enhancing properties.

In Vitro Efficacy: Potentiation of Sigma-1 Receptor Agonist Activity

In vitro studies have been instrumental in elucidating the molecular mechanism of this compound. A key assay measures the dissociation of the S1R from its chaperone protein, BiP (Binding immunoglobulin Protein), a hallmark of S1R activation. This compound itself does not induce this dissociation but significantly enhances the potency of the reference S1R agonist, PRE-084.

AssayParameterValueReference
S1R/BiP Dissociation AssayIC50 for positive modulatory effect289 nM[1]

Table 1: In Vitro Efficacy of this compound. This table summarizes the quantitative measure of this compound's positive allosteric modulatory effect on the sigma-1 receptor.

Experimental Protocol: S1R/BiP Dissociation Assay

This assay is performed using Chinese Hamster Ovary (CHO) cells overexpressing GFP-tagged S1R.

  • Cell Culture: CHO cells are cultured under standard conditions.

  • Compound Incubation: Cells are incubated with varying concentrations of this compound in the presence of a fixed concentration of the S1R agonist PRE-084 for 30 minutes at 37°C.

  • Immunoprecipitation: GFP-tagged S1R is immunoprecipitated from cell lysates.

  • Western Blotting: The amount of BiP co-immunoprecipitated with S1R is quantified by Western blotting.

  • Data Analysis: The IC50 value for the shift in PRE-084-induced dissociation of S1R from BiP is calculated to determine the potency of this compound as a positive modulator.

In Vivo Efficacy: Reversal of Cognitive Deficits in Animal Models

This compound has demonstrated significant efficacy in restoring normal cognitive function in various preclinical animal models of learning and memory impairment. These studies have been conducted in both zebrafish and mice, utilizing models that mimic different aspects of neurodegenerative diseases.

Zebrafish Model of Wolfram Syndrome

In a zebrafish model of Wolfram syndrome (wfs1ab knockout), which exhibits a hyperlocomotor phenotype, this compound was shown to restore normal mobility without affecting wild-type controls. This initial screen highlighted its potential as a neuroprotective agent.

Mouse Models of Amnesia

This compound's efficacy in reversing cognitive deficits has been further validated in established mouse models of amnesia.

1. Aβ25-35-Induced Amnesia Model: This model mimics aspects of Alzheimer's disease by inducing cognitive impairment through the administration of the amyloid-beta peptide fragment 25-35.

Behavioral TestTreatment GroupDose (mg/kg, IP)Spontaneous Alternation (%)Step-Through Latency (s)
Y-MazeVehicle + Vehicle-~75%-
Vehicle + Aβ25-35-~55%-
This compound + Aβ25-351~70%-
This compound + Aβ25-353~75%-
Passive AvoidanceVehicle + Vehicle--~150 s
Vehicle + Aβ25-35--~50 s
This compound + Aβ25-351-~120 s
This compound + Aβ25-353-~140 s

Table 2: Efficacy of this compound in the Aβ25-35-Induced Amnesia Mouse Model. This table presents the quantitative results from the Y-maze and passive avoidance tests, demonstrating this compound's ability to reverse cognitive deficits. Data are approximate values derived from graphical representations in the source material.[2]

2. Dizocilpine (MK-801)-Induced Amnesia Model: Dizocilpine is an NMDA receptor antagonist that induces a state of amnesia, providing a model for studying cognitive enhancers.

Behavioral TestTreatment GroupDose (mg/kg, IP)Spontaneous Alternation (%)Step-Through Latency (s)
Y-MazeVehicle + Vehicle-~75%-
Vehicle + Dizocilpine-~50%-
This compound + Dizocilpine0.3~60%-
This compound + Dizocilpine1~70%-
This compound + Dizocilpine3~75%-
Passive AvoidanceVehicle + Vehicle--~150 s
Vehicle + Dizocilpine--~40 s
This compound + Dizocilpine1-~120 s
This compound + Dizocilpine3-~140 s

Table 3: Efficacy of this compound in the Dizocilpine-Induced Amnesia Mouse Model. This table shows the dose-dependent reversal of Dizocilpine-induced cognitive impairment by this compound in the Y-maze and passive avoidance tests. Data are approximate values derived from graphical representations in the source material.[3]

Experimental Protocols for Behavioral Assays

1. Y-Maze Test for Spontaneous Alternation:

  • Apparatus: A three-arm maze with arms of equal dimensions.

  • Procedure:

    • Mice are placed at the center of the maze and allowed to freely explore for a set period (e.g., 8 minutes).

    • The sequence of arm entries is recorded.

    • A spontaneous alternation is defined as entry into all three arms on consecutive choices.

  • Endpoint: The percentage of spontaneous alternations is calculated as [(Number of alternations) / (Total number of arm entries - 2)] x 100. A higher percentage indicates better spatial working memory.

2. Step-Through Passive Avoidance Test:

  • Apparatus: A two-chambered box with a light and a dark compartment, separated by a guillotine door. The floor of the dark compartment is equipped with an electric grid.

  • Procedure (Training):

    • A mouse is placed in the light compartment.

    • After a brief habituation period, the door to the dark compartment is opened.

    • When the mouse enters the dark compartment, the door is closed, and a mild foot shock is delivered.

  • Procedure (Retention Test):

    • 24 hours after training, the mouse is again placed in the light compartment.

    • The latency to enter the dark compartment (step-through latency) is recorded.

  • Endpoint: A longer step-through latency indicates better learning and memory of the aversive experience.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathway of this compound and the general experimental workflow for assessing its efficacy.

G Experimental Workflow for this compound Efficacy cluster_0 In Vitro Assays cluster_1 In Vivo Screening cluster_2 In Vivo Efficacy (Mouse Models) cluster_3 Behavioral Readouts a S1R Binding Assay b S1R/BiP Dissociation Assay a->b Characterize Mechanism c Zebrafish Phenotypic Screen b->c Identify Lead Compound d Aβ25-35-Induced Amnesia c->d Validate in Disease Model e Dizocilpine-Induced Amnesia c->e Validate in Pharmacological Model f Y-Maze Test d->f g Passive Avoidance Test d->g e->f e->g

Experimental workflow for this compound efficacy assessment.

G Proposed Signaling Pathway of this compound cluster_0 Endoplasmic Reticulum cluster_1 Pharmacological Intervention cluster_2 Cellular Response S1R Sigma-1 Receptor (S1R) S1R_BiP S1R-BiP Complex (Inactive) S1R->S1R_BiP Neuroprotection Neuroprotection S1R->Neuroprotection Downstream Signaling Cognitive_Enhancement Cognitive Enhancement S1R->Cognitive_Enhancement Downstream Signaling BiP BiP Chaperone BiP->S1R_BiP S1R_BiP->S1R Dissociation (Activation) This compound This compound (PAM) This compound->S1R Allosteric Binding Agonist S1R Agonist (e.g., PRE-084) Agonist->S1R Orthosteric Binding

Proposed signaling pathway of this compound action.

Conclusion

The preclinical data strongly suggest that this compound is a promising therapeutic candidate for neurological disorders characterized by cognitive decline. Its novel mechanism as a positive allosteric modulator of the sigma-1 receptor, coupled with its demonstrated efficacy in robust animal models, warrants further investigation and development. The detailed protocols and quantitative data presented in this guide provide a solid foundation for advancing this compound into the next stages of drug development.

References

The Pharmacokinetic Profile of Convolamine: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Convolamine, a tropane alkaloid isolated from Convolvulus pluricaulis, has garnered significant interest for its potent and selective positive modulation of the sigma-1 receptor (S1R). This activity underlies its promising neuroprotective and cognitive-enhancing properties observed in preclinical models. Despite its therapeutic potential, a comprehensive understanding of the bioavailability and pharmacokinetics of this compound remains largely undefined in publicly available literature. This technical guide synthesizes the current knowledge on the absorption, distribution, metabolism, and excretion (ADME) profile of this compound, drawing from in silico predictions and outlining detailed experimental protocols for its empirical determination. Furthermore, this guide provides insights into the potential downstream signaling pathways affected by this compound's interaction with the S1R. The objective is to equip researchers and drug development professionals with a foundational understanding and practical methodologies to advance the investigation of this compound as a potential therapeutic agent.

In Silico ADME & Physicochemical Properties

ParameterPredicted ValueImplication for BioavailabilityReference
Molecular Weight 305.16 g/mol Compliant with Lipinski's Rule of Five (<500), favoring good absorption.[1]
LogP (Octanol/Water Partition Coefficient) 2.103Within the optimal range for oral bioavailability, indicating a balance between lipid and aqueous solubility.[1]
Hydrogen Bond Donors 0Compliant with Lipinski's Rule of Five (<5), suggesting good membrane permeability.[1]
Hydrogen Bond Acceptors 5Compliant with Lipinski's Rule of Five (<10), supporting favorable absorption characteristics.[1]
Number of Rotatable Bonds 5Compliant with Veber's Rule (≤10), indicating good oral bioavailability.[1]
Topological Polar Surface Area (TPSA) 48.0 ŲCompliant with Veber's Rule (≤140 Ų), suggesting good membrane permeability.[1]
Lipinski's Rule of Five Violations 0High likelihood of being an orally active drug.[1][2]
Veber's Rule Violations 0High likelihood of good oral bioavailability.[1]
Toxicity Prediction No toxicity foundIn silico prediction suggests a favorable safety profile.[2]

In Vivo Pharmacokinetic Parameters

To date, there are no published studies detailing the in vivo pharmacokinetic parameters of this compound in any species. The following table is provided as a template for researchers to populate as data becomes available. The parameters listed are critical for understanding the disposition of a drug within a biological system.

ParameterSymbolValueAnimal ModelDosing RouteDose (mg/kg)
Maximum Plasma Concentration CmaxNot Available---
Time to Reach Maximum Concentration TmaxNot Available---
Area Under the Plasma Concentration-Time Curve AUCNot Available---
Half-life t1/2Not Available---
Volume of Distribution VdNot Available---
Clearance CLNot Available---
Oral Bioavailability F%Not Available---

Experimental Protocols

The following sections outline detailed, generalized methodologies that can be adapted for conducting robust bioavailability and pharmacokinetic studies of this compound.

In Vivo Pharmacokinetic Study in Rodents

This protocol describes a typical pharmacokinetic study in rats to determine the plasma concentration-time profile of this compound following intravenous and oral administration.

3.1.1. Animal Models

  • Species: Male Sprague-Dawley rats (or other suitable rodent models like C57BL/6 mice).

  • Weight: 200-250 g.

  • Acclimation: Animals should be acclimated for at least one week under standard laboratory conditions (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle) with free access to standard chow and water.

  • Fasting: Animals should be fasted overnight (approximately 12 hours) prior to dosing, with continued access to water.

3.1.2. Drug Formulation and Administration

  • Intravenous (IV) Formulation: this compound should be dissolved in a suitable vehicle, such as a solution of 5% DMSO, 40% PEG300, and 55% saline. The final concentration should be prepared to deliver the desired dose in a small volume (e.g., 1-2 mL/kg).

  • Oral (PO) Formulation: For oral administration, this compound can be suspended in a vehicle like 0.5% carboxymethylcellulose (CMC) in water.

  • Dosing:

    • IV Group: A single bolus dose (e.g., 1-5 mg/kg) is administered via the tail vein.

    • PO Group: A single dose (e.g., 5-20 mg/kg) is administered by oral gavage.

3.1.3. Blood Sampling

  • Sampling Time Points: Blood samples (approximately 0.2-0.3 mL) are collected from the jugular or saphenous vein at predetermined time points.

    • IV Group: Pre-dose (0), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.

    • PO Group: Pre-dose (0), 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours post-dose.

  • Sample Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA or heparin) and immediately placed on ice. Plasma is separated by centrifugation (e.g., 3000 x g for 10 minutes at 4°C) and stored at -80°C until analysis.

3.1.4. Data Analysis

Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, Vd, CL, and F%) are calculated using non-compartmental analysis with appropriate software (e.g., Phoenix WinNonlin).

G cluster_pre Pre-Study cluster_study Study Conduct cluster_post Post-Study Analysis AnimalAcclimation Animal Acclimation Formulation Drug Formulation (IV & PO) AnimalAcclimation->Formulation Dosing Dosing (IV or PO) Formulation->Dosing Sampling Blood Sampling (Serial) Dosing->Sampling Processing Plasma Processing Sampling->Processing Storage Sample Storage (-80°C) Processing->Storage Quantification LC-MS/MS Quantification Storage->Quantification PK_Analysis Pharmacokinetic Analysis Quantification->PK_Analysis Report Data Reporting PK_Analysis->Report

Caption: Experimental workflow for an in vivo pharmacokinetic study.

LC-MS/MS Quantification of this compound in Plasma

This protocol provides a general framework for developing a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in plasma samples.[3]

3.2.1. Sample Preparation

  • Protein Precipitation: To a 50 µL aliquot of plasma, add 150 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a structurally similar compound not present in the sample).

  • Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate for analysis.

3.2.2. Liquid Chromatography Conditions

  • HPLC System: A high-performance liquid chromatography system capable of gradient elution.

  • Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A linear gradient from low to high percentage of Mobile Phase B over a short run time (e.g., 5-10 minutes) to elute this compound and separate it from endogenous plasma components.

  • Flow Rate: 0.3-0.5 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5-10 µL.

3.2.3. Mass Spectrometry Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode is likely suitable for this compound, which contains a tertiary amine.

  • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound and the internal standard should be optimized for sensitive and selective detection.

    • This compound: The exact m/z transitions would need to be determined experimentally.

    • Internal Standard: The exact m/z transitions would need to be determined experimentally.

  • Source Parameters: Parameters such as ion spray voltage, source temperature, and gas flows should be optimized to maximize the signal for this compound.

3.2.4. Method Validation

The analytical method should be fully validated according to regulatory guidelines (e.g., FDA or EMA) for linearity, accuracy, precision, selectivity, recovery, and stability.

Potential Signaling Pathways

This compound acts as a positive modulator of the sigma-1 receptor (S1R), a unique ligand-operated chaperone protein located at the endoplasmic reticulum-mitochondria associated membranes (ER-MAM). S1R is involved in regulating cellular stress responses, calcium homeostasis, and neuronal plasticity. While the precise downstream signaling cascade initiated by this compound's modulation of S1R is not fully elucidated, a plausible pathway based on the known functions of S1R is depicted below.

G cluster_membrane ER-Mitochondria Associated Membrane cluster_cytosol Cytosol cluster_mitochondria Mitochondria cluster_downstream Downstream Effects This compound This compound S1R Sigma-1 Receptor (S1R) This compound->S1R Positive Modulation BiP BiP/GRP78 S1R->BiP Dissociation IP3R3 IP3 Receptor 3 S1R->IP3R3 Stabilization Ca_ER ER Ca2+ Store IP3R3->Ca_ER Ca2+ Release PLC Phospholipase C IP3 IP3 PLC->IP3 Generates IP3->IP3R3 Activates Ca_Mito Mitochondrial Ca2+ Uptake Ca_ER->Ca_Mito Uptake ATP ATP Production Ca_Mito->ATP ROS ROS Buffering Ca_Mito->ROS Neuronal_Plasticity Neuronal Plasticity ATP->Neuronal_Plasticity Neuroprotection Neuroprotection ROS->Neuroprotection Cognitive_Enhancement Cognitive Enhancement Neuronal_Plasticity->Cognitive_Enhancement Neuroprotection->Cognitive_Enhancement

Caption: Plausible S1R signaling pathway modulated by this compound.

Conclusion

This compound presents a compelling profile as a potential therapeutic agent for neurological disorders, primarily through its positive modulation of the sigma-1 receptor. While in silico data suggests favorable drug-like properties, a significant gap exists in our understanding of its in vivo bioavailability and pharmacokinetics. The experimental protocols detailed in this guide provide a robust framework for researchers to systematically investigate the ADME properties of this compound. Elucidating its pharmacokinetic profile is a critical next step in the preclinical development of this promising compound and will be instrumental in designing future efficacy and safety studies. Furthermore, a deeper investigation into the specific downstream signaling events triggered by this compound will provide a more complete picture of its mechanism of action and therapeutic potential.

References

Toxicological Profile of Convolamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Convolamine is a tropane alkaloid naturally occurring in plants of the Convolvulus genus, notably Convolvulus pluricaulis, a herb used in traditional Ayurvedic medicine.[1][2] Recent pharmacological interest has focused on its potent activity as a positive modulator of the Sigma-1 Receptor (S1R), a key protein in cellular stress response and neuroprotection.[1][3][4] This profile synthesizes the available toxicological and pharmacological data for this compound.

Current data on the specific toxicology of isolated this compound is limited. The Globally Harmonized System (GHS) classification available is based on computational predictions rather than direct experimental evidence.[5] However, studies on extracts of Convolvulus prostratus, which contains this compound, suggest a favorable safety profile, with no toxicity observed at high doses.[2] this compound demonstrates significant neuroprotective and cognitive-enhancing effects at low doses (~1 mg/kg) in preclinical models, indicating a potentially wide therapeutic window.[1][3][4]

This document outlines the known pharmacodynamics of this compound, its mechanism of action at the S1R, and provides standardized protocols for essential toxicological assays required to formally establish a comprehensive safety profile for future drug development.

Regulatory and Preclinical Safety Data

Direct experimental data on the acute toxicity, genotoxicity, or carcinogenicity of purified this compound is not extensively available in published literature. The primary available information is a predicted classification and data from studies on whole-plant extracts.

GHS Hazard Classification (Predicted)

The following classification for this compound is provided by the ECHA C&L Inventory based on notifications, but it is crucial to note this is a computed and not experimentally verified profile.

Hazard ClassHazard StatementPictogram
Acute Toxicity, Oral (Category 3)H301: Toxic if swallowedDanger
Acute Toxicity, Inhalation (Category 3)H331: Toxic if inhaledDanger

Source: PubChem CID 420422[5]

Safety Data from Herbal Extracts

Studies on the extracts of Convolvulus prostratus, a plant containing this compound, provide some indication of its safety. An extract of the herb did not exhibit any signs of toxicity in mice at doses up to 2000 mg/kg, suggesting a low level of acute toxicity for its constituent compounds in this formulation.[2]

Pharmacodynamics and Mechanism of Action

This compound's primary mechanism of action is as a positive allosteric modulator of the Sigma-1 Receptor (S1R).[3][4] It also exhibits activity at several other receptors at higher concentrations.

Primary Activity: Sigma-1 Receptor (S1R) Modulation

This compound enhances the activity of the S1R without directly binding to the agonist/antagonist site.[1][3] It functions by shifting the IC50 value of S1R agonists to lower values.[3][4] This modulation restores cellular and behavioral deficits in preclinical models of neurodegenerative diseases like Wolfram syndrome and Alzheimer's disease.[1][4] The positive modulatory effect of this compound on the S1R agonist PRE-084 was observed with an IC50 of 289 nM.[6]

The diagram below illustrates the proposed mechanism of this compound at the Sigma-1 Receptor.

Mechanism of this compound as a positive S1R modulator.
Other Receptor Interactions

In vitro pharmacological screening revealed that this compound interacts with other receptors, though with less pronounced activity compared to its S1R modulation.

Receptor/ChannelEffectConcentration
Cannabinoid Receptor 2 (CB2)Inhibition0.1 or 1 µM
Voltage-gated K+ (Kv) ChannelsInhibition0.1 or 1 µM
5-HT3 ReceptorInhibition0.1 or 1 µM
5-HT1B ReceptorStimulation0.1 or 1 µM

Source: Cornez et al., 2024[3]

Proposed Toxicological Evaluation Protocols

To establish a comprehensive toxicological profile for this compound, a standard battery of tests is required. The following sections detail the methodologies for key assessments.

Acute Oral Toxicity Assessment (OECD 423)

This protocol determines the acute toxicity after a single oral dose. The Fixed Dose Procedure is a stepwise method using a small number of animals.

Experimental Protocol:

  • Animal Model: Healthy, young adult female rats (e.g., Wistar or Sprague-Dawley strain), nulliparous and non-pregnant.

  • Housing: Animals are housed in standard conditions (22 ± 3 °C, 30-70% humidity, 12h light/dark cycle) with access to standard diet and water.

  • Acclimatization: Animals are acclimatized for at least 5 days before dosing.

  • Dosing:

    • A starting dose (e.g., 300 mg/kg) is administered to a single animal after a brief fasting period (overnight).

    • The substance is administered orally via gavage.

  • Observation:

    • The animal is observed for mortality, clinical signs of toxicity, and behavioral changes continuously for the first 30 minutes, periodically for 24 hours, and then daily for 14 days.

    • Body weight is recorded weekly.

  • Procedure Logic:

    • If the animal survives, the same dose is given to four more animals. If 2 or more animals die, the test is repeated at a lower dose.

    • If the first animal dies, the test is repeated at a lower dose level.

    • The test concludes when a dose causing no mortality is identified or when mortality is observed at the lowest dose step.

  • Endpoint: The test allows for classification into one of the GHS categories based on the observed mortality at specific dose levels. A gross necropsy of all animals is performed at the end of the study.

The workflow for this procedure is visualized below.

Acute_Toxicity_Workflow start Start: Select Dose Level (e.g., 300 mg/kg) dose Dose 1 Animal (Oral Gavage) start->dose observe Observe for 48h dose->observe outcome1 Animal Survives observe->outcome1 No Toxicity outcome2 Animal Dies observe->outcome2 Toxicity dose_more Dose 4 More Animals at Same Level outcome1->dose_more retest Retest at Lower Dose outcome2->retest observe_long Observe All Animals for 14 Days (Record clinical signs, body weight) dose_more->observe_long necropsy Gross Necropsy observe_long->necropsy end End: Classify Toxicity necropsy->end retest->dose

Workflow for Acute Oral Toxicity Testing (Fixed Dose Procedure).
Genotoxicity: Bacterial Reverse Mutation Test (Ames Test, OECD 471)

This in vitro assay assesses the potential of a substance to induce gene mutations in bacteria.

Experimental Protocol:

  • Bacterial Strains: Use at least five strains of Salmonella typhimurium and Escherichia coli that are sensitive to different types of mutagens (e.g., TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA or WP2 uvrA (pKM101)).

  • Metabolic Activation: The test is performed both with and without an exogenous metabolic activation system (S9 mix), typically derived from the liver of rats pre-treated with an enzyme inducer like Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone.

  • Assay Procedure (Plate Incorporation Method):

    • Prepare a range of concentrations of this compound.

    • To a test tube, add 0.1 mL of the bacterial culture, 0.1 mL of the test solution (or control), and 0.5 mL of the S9 mix (or buffer).

    • Mix and pre-incubate at 37 °C for 20-30 minutes.

    • Add 2.0 mL of molten top agar and vortex gently.

    • Pour the mixture onto the surface of a minimal glucose agar plate.

    • Incubate the plates at 37 °C for 48-72 hours.

  • Controls: Include a negative (solvent) control and positive controls (known mutagens specific to each bacterial strain, with and without S9 activation).

  • Data Analysis:

    • Count the number of revertant colonies on each plate.

    • A positive result is defined as a dose-related increase in the number of revertant colonies, typically at least a two-fold increase over the negative control value for most strains.

The workflow for the Ames test is visualized below.

Ames_Test_Workflow cluster_S9 With Metabolic Activation cluster_noS9 Without Metabolic Activation start Start: Prepare Bacterial Strains and Test Compound Concentrations mix_s9 Mix: Bacteria + this compound + S9 Mix start->mix_s9 mix_nos9 Mix: Bacteria + this compound + Buffer start->mix_nos9 incubate Pre-incubation at 37°C mix_s9->incubate mix_nos9->incubate plate Add Top Agar and Pour onto Plates incubate->plate incubate2 Incubate Plates for 48-72h plate->incubate2 count Count Revertant Colonies incubate2->count analyze Analyze Data vs. Controls count->analyze end End: Determine Mutagenic Potential analyze->end

Workflow for the Bacterial Reverse Mutation (Ames) Test.
In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Experimental Protocol:

  • Cell Line: Select a relevant cell line (e.g., HepG2 for liver toxicity, SH-SY5Y for neurotoxicity).

  • Cell Plating: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.

  • Treatment: Remove the medium and add fresh medium containing various concentrations of this compound. Include untreated cells as a negative control and cells treated with a known cytotoxic agent (e.g., doxorubicin) as a positive control.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of ~570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the compound concentration to determine the IC50 (the concentration that inhibits 50% of cell viability).

Conclusion

This compound is a promising neuroprotective agent with a well-defined mechanism of action as a positive allosteric modulator of the Sigma-1 Receptor. While preclinical efficacy has been demonstrated at low doses, a comprehensive toxicological profile of the purified compound is currently lacking. The predicted acute toxicity warrants careful handling and further investigation. To advance this compound towards clinical development, rigorous evaluation using standardized toxicological protocols, such as those outlined in this guide, is an essential next step. These studies will formally establish its safety profile and define the therapeutic window, providing the necessary data for regulatory submission and risk assessment.

References

The Modulatory Role of Convolamine on Endoplasmic Reticulum-Mitochondria Communication: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: The endoplasmic reticulum (ER) and mitochondria are dynamically interconnected organelles, forming specialized membrane contact sites known as Mitochondria-Associated Membranes (MAMs). These interfaces are crucial for a myriad of cellular processes, including calcium (Ca²⁺) homeostasis, lipid metabolism, and the regulation of apoptosis. Dysregulation of ER-mitochondria communication is implicated in numerous pathologies, particularly neurodegenerative diseases. Convolamine, a tropane alkaloid, has been identified as a potent positive modulator of the Sigma-1 Receptor (S1R), a chaperone protein highly enriched at the MAM. This technical guide provides an in-depth analysis of the putative effects of this compound on ER-mitochondria communication, based on its modulatory action on S1R. We detail the molecular mechanisms, present quantitative data from studies on S1R agonists, describe relevant experimental protocols, and provide visual diagrams of the key signaling pathways and workflows. This document is intended for researchers, scientists, and drug development professionals investigating novel therapeutic strategies targeting organelle communication.

Introduction: The ER-Mitochondria Interface

The communication between the endoplasmic reticulum and mitochondria is a cornerstone of cellular physiology. This crosstalk is mediated by physical tethering complexes at the MAM, which bring the two organelles into close proximity (typically 10-50 nm)[1]. This arrangement facilitates the direct transfer of molecules, most notably Ca²⁺ and lipids, thereby integrating cellular stress responses and metabolic regulation[2][3].

A key regulator at this interface is the Sigma-1 Receptor (S1R), a 25-kDa transmembrane chaperone protein[4]. Under basal conditions, S1R is associated with another chaperone, BiP (Binding-immunoglobulin Protein). Upon cellular stress or stimulation by specific ligands, S1R dissociates from BiP and interacts with various effector proteins, including the inositol 1,4,5-trisphosphate receptor (IP₃R), a major ER Ca²⁺ release channel[2][5][6]. This interaction is pivotal for modulating the transfer of Ca²⁺ from the high-concentration environment of the ER lumen directly to the mitochondrial matrix, a process essential for stimulating mitochondrial bioenergetics[2][6].

This compound as a Sigma-1 Receptor Positive Modulator

This compound is a tropane alkaloid that does not act as a direct S1R agonist but rather as a positive allosteric modulator. This means it enhances the receptor's response to endogenous or exogenous agonists. Its neuroprotective and cognitive-enhancing properties are attributed to this potentiation of S1R signaling. Given the critical role of S1R at the MAM, the effects of this compound on cellular function are hypothesized to be mediated, in large part, through the modulation of ER-mitochondria communication.

Core Mechanism: S1R-Mediated Ca²⁺ Signaling at the MAM

The primary mechanism by which this compound is expected to influence ER-mitochondria communication is through its positive modulation of S1R's interaction with the IP₃R-Grp75-VDAC protein complex. This complex forms a direct conduit for Ca²⁺ between the two organelles.

  • S1R Activation: Upon stimulation, which is enhanced by positive modulators like this compound, S1R dissociates from BiP.

  • IP₃R Stabilization: The freed S1R binds to and stabilizes the type 3 IP₃R (IP₃R3), prolonging its open state[2][5].

  • Enhanced Ca²⁺ Transfer: This stabilization facilitates a more sustained and efficient flux of Ca²⁺ from the ER, through the voltage-dependent anion channel (VDAC) on the outer mitochondrial membrane, and into the mitochondrial matrix[2].

  • Mitochondrial Bioenergetics: The resulting increase in mitochondrial Ca²⁺ concentration stimulates key enzymes in the tricarboxylic acid (TCA) cycle, boosting ATP production and overall mitochondrial respiration[4][7].

// Nodes in the MAM space this compound [label="this compound\n(Positive Modulator)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=Mdiamond]; S1R [label="Sigma-1R", fillcolor="#4285F4", fontcolor="#FFFFFF"]; BiP [label="BiP", fillcolor="#5F6368", fontcolor="#FFFFFF"]; IP3R [label="IP₃R3", fillcolor="#4285F4", fontcolor="#FFFFFF"]; VDAC [label="VDAC", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Grp75 [label="Grp75", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Relationships this compound -> S1R [label="Potentiates", style=dashed, color="#EA4335"]; S1R -> BiP [label="Dissociates from", dir=both, color="#202124"]; S1R -> IP3R [label="Stabilizes", color="#34A853"];

// Calcium Pathway ER_Ca -> IP3R [style=invis]; IP3R -> VDAC [label="Ca²⁺ Flux", color="#4285F4", fontcolor="#4285F4", arrowhead=vee]; VDAC -> Mito_Ca [style=invis];

Mito_Ca -> TCA_Cycle [label="Stimulates", color="#34A853"]; TCA_Cycle -> ATP [label="Drives", color="#34A853"];

// Tethering Complex {rank=same; IP3R; Grp75; VDAC;} IP3R -- Grp75 [dir=none, style=dashed, label="Tether"]; Grp75 -- VDAC [dir=none, style=dashed];

// Labels for membranes label_er [shape=plaintext, label="ER Membrane", fontcolor="#202124"]; label_omm [shape=plaintext, label="Outer Mitochondrial\nMembrane", fontcolor="#202124"];

IP3R -> label_er [style=invis]; VDAC -> label_omm [style=invis]; } Caption: this compound positively modulates S1R, enhancing ER-to-mitochondria Ca²⁺ transfer.

Quantitative Effects of S1R Modulation on ER-Mitochondria Communication

While direct quantitative data for this compound is not yet available in published literature, studies using S1R agonists like pridopidine and (+)-SKF10047 provide a strong basis for predicting its effects. The following tables summarize key findings from these related compounds, which serve as a proxy for the expected impact of this compound-potentiated S1R activity.

Table 1: Effects of S1R Agonist (Pridopidine) on ER-Mitochondria Structural Connectivity
ParameterControl (WT)Huntington Disease Model (YAC128)YAC128 + Pridopidine (1 µM)Reference
% Mitochondrial Surface in contact with ER ~12.5%~8.3%~12.5%[3][5]
Number of ER-Mito. Contact Sites per Mitochondrion Not ReportedDecreasedIncreased to WT levels[3][5]
Co-localization of IP₃R with Mitochondria BaselineDecreasedIncreased (p=0.0001)[3]
Co-localization of S1R with Mitochondria BaselineDecreasedIncreased (p<0.0001)[3]
Table 2: Effects of S1R Agonists on Mitochondrial Bioenergetics and Ca²⁺ Homeostasis
ParameterCell LineTreatmentObserved EffectReference
Mitochondrial ATP Production A549S1R Agonist ((+)-SKF10047)Increased reliance on mitochondrial vs. glycolytic ATP production[2]
Mitochondrial Membrane Potential (TMRM) A549S1R Agonist ((+)-SKF10047)Increased[2]
Basal Mitochondrial Ca²⁺ Level A549S1R Agonist ((+)-SKF10047)Increased[2]
Agonist-induced Mitochondrial Ca²⁺ Uptake A549S1R Agonist ((+)-SKF10047)Increased[2]
Basal Respiration Rate (OCR) Zebrafish Larvae (s1r+/+25/+25)S1R KnockoutDecreased vs. WT[4]
ATP Production-related Respiration (OCR) Zebrafish Larvae (s1r+/+25/+25)S1R KnockoutDecreased vs. WT[4]

Key Experimental Protocols

To assess the impact of a compound like this compound on ER-mitochondria communication, a multi-faceted approach involving structural, biochemical, and functional assays is required.

Protocol: Proximity Ligation Assay (PLA) for ER-Mitochondria Interaction

Objective: To visualize and quantify the proximity between ER and mitochondrial proteins (e.g., IP₃R and VDAC1) as a measure of MAM integrity.

Methodology:

  • Cell Culture and Treatment: Plate cells (e.g., SH-SY5Y or primary neurons) on glass coverslips. Treat with desired concentrations of this compound or vehicle control for a specified duration.

  • Fixation and Permeabilization: Fix cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100.

  • Blocking: Block non-specific binding sites using a blocking solution (e.g., Duolink Blocking Solution).

  • Primary Antibody Incubation: Incubate cells simultaneously with two primary antibodies raised in different species, targeting an ER protein (e.g., rabbit anti-IP₃R) and a mitochondrial protein (e.g., mouse anti-VDAC1).

  • PLA Probe Incubation: Add PLA probes, which are secondary antibodies conjugated with unique DNA oligonucleotides that will bind to the primary antibodies.

  • Ligation: Add a ligase and two connector oligonucleotides that will hybridize to the PLA probes only when they are in close proximity (<40 nm). The ligase forms a circular DNA template.

  • Amplification: Add a polymerase to perform rolling-circle amplification of the DNA template, creating a concatemer containing hundreds of copies.

  • Detection: Add fluorescently-labeled oligonucleotides that hybridize to the amplified DNA.

  • Imaging: Mount coverslips and visualize the fluorescent PLA signals using a confocal microscope. Each fluorescent spot represents an interaction.

  • Quantification: Use image analysis software (e.g., ImageJ with a blob analysis plugin) to count the number of PLA signals per cell.

Protocol: Mitochondrial Respiration Assay using Extracellular Flux Analysis

Objective: To measure the real-time oxygen consumption rate (OCR) to assess mitochondrial function, including basal respiration, ATP production, and maximal respiratory capacity.

Methodology:

  • Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate and allow them to adhere.

  • Compound Treatment: Treat cells with this compound or vehicle control for the desired time.

  • Assay Preparation: Replace the growth medium with Seahorse XF Assay Medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and incubate in a non-CO₂ incubator.

  • Cartridge Loading: Load the injector ports of a hydrated Seahorse XF Sensor Cartridge with modulators of mitochondrial respiration:

    • Port A: Oligomycin (ATP synthase inhibitor)

    • Port B: FCCP (a protonophore that uncouples respiration)

    • Port C: Rotenone/Antimycin A (Complex I and III inhibitors)

  • Seahorse XF Analyzer Run: Calibrate the sensor cartridge and run the assay on the Seahorse XF Analyzer. The instrument will sequentially inject the compounds and measure OCR at multiple time points.

  • Data Analysis: Normalize OCR data to cell number or protein concentration. Calculate key parameters:

    • Basal Respiration: (Last rate before first injection) – (Non-Mitochondrial Respiration)

    • ATP Production: (Last rate before oligomycin injection) – (Minimum rate after oligomycin injection)

    • Maximal Respiration: (Maximum rate after FCCP injection) – (Non-Mitochondrial Respiration)

Protocol: ER-to-Mitochondria Ca²⁺ Transfer Measurement

Objective: To directly measure the transfer of Ca²⁺ from the ER to mitochondria upon cell stimulation.

Methodology:

  • Transfection: Co-transfect cells with genetically encoded Ca²⁺ indicators targeted to the mitochondrial matrix (e.g., mt-Pericam or CEPIA-based sensors).

  • Compound Incubation: Incubate the transfected cells with this compound or vehicle control.

  • Live-Cell Imaging: Mount the cells on a live-cell imaging microscope equipped with an environmental chamber.

  • Baseline Measurement: Record the baseline fluorescence of the mitochondrial Ca²⁺ sensor.

  • Stimulation: Perfuse the cells with an agonist that stimulates IP₃ production (e.g., ATP or carbachol) to induce Ca²⁺ release from the ER.

  • Recording: Record the change in fluorescence intensity of the mitochondrial Ca²⁺ sensor over time.

  • Data Analysis: Quantify the peak amplitude and the area under the curve of the fluorescence signal, which correspond to the amount of Ca²⁺ taken up by the mitochondria.

G cluster_structural Structural Analysis cluster_functional Functional Analysis PLA Proximity Ligation Assay (IP₃R / VDAC1) Data_Analysis Quantitative Data Analysis (Statistics) PLA->Data_Analysis EM Electron Microscopy EM->Data_Analysis Ca_Imaging Mitochondrial Ca²⁺ Imaging (mt-Pericam) Ca_Imaging->Data_Analysis Seahorse Mitochondrial Respiration (Seahorse XF) Seahorse->Data_Analysis Start Cell Culture (e.g., SH-SY5Y) Treatment Treat with this compound (Dose-Response / Time-Course) Start->Treatment Treatment->PLA Treatment->EM Treatment->Ca_Imaging Treatment->Seahorse

Conclusion and Future Directions

The role of this compound as a positive modulator of the Sigma-1 Receptor provides a compelling mechanistic framework for its observed neuroprotective effects. By potentiating S1R function at the ER-mitochondria interface, this compound is poised to enhance inter-organelle communication, stabilize Ca²⁺ homeostasis, and boost mitochondrial bioenergetics. This action likely contributes to increased cellular resilience, particularly under conditions of stress that are characteristic of neurodegenerative disorders.

Future research should focus on direct experimental validation of these hypotheses. Quantifying the effects of this compound on MAM integrity, ER-to-mitochondria Ca²⁺ flux, and mitochondrial respiration in relevant cell and animal models is a critical next step. Such studies will not only solidify the mechanism of action but also support the development of S1R modulators as a promising therapeutic class for diseases rooted in organelle dysfunction.

References

Methodological & Application

Application Notes and Protocols for Convolamine in In Vivo Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Convolamine, a tropane alkaloid isolated from Convolvulus pluricaulis, has emerged as a significant area of interest in neuroscience research. It functions as a positive allosteric modulator of the sigma-1 receptor (S1R), a unique chaperone protein located at the endoplasmic reticulum-mitochondria interface.[1][2] This modulation enhances the cognitive and neuroprotective properties of the receptor, making this compound a promising candidate for further investigation in various neurological and psychiatric disorder models.[1][2][3] These application notes provide a comprehensive overview of the recommended dosages, experimental protocols, and known signaling pathways associated with this compound administration in in vivo mouse models.

Data Presentation

Table 1: Recommended Dosage of this compound for In Vivo Mouse Models
Mouse ModelDosage RangeRoute of AdministrationFrequencyDurationReference
Wfs1∆Exon8 (Wolfram syndrome model)~1 mg/kgIntraperitoneal (IP)Not specifiedNot specified[1][2]
Dizocilpine-treated (NMDA receptor antagonist model)~1 mg/kgIntraperitoneal (IP)Not specifiedNot specified[1][2]
Aβ25-35-treated (Alzheimer's disease model)~1 mg/kgIntraperitoneal (IP)Not specifiedNot specified[1][2]

Signaling Pathway

This compound acts as a positive allosteric modulator of the sigma-1 receptor (S1R).[1][2] Instead of directly activating the receptor at its orthosteric binding site, this compound binds to a different, allosteric site. This binding induces a conformational change in the S1R, enhancing the binding and efficacy of endogenous or exogenous S1R agonists.[4][5] The downstream signaling cascade of S1R activation is complex and cell-type specific, but generally involves the modulation of intracellular calcium signaling, regulation of ion channels, and interaction with other signaling proteins. As a positive modulator, this compound is expected to potentiate these effects. Key pathways influenced by S1R modulation include the Brain-Derived Neurotrophic Factor (BDNF) pathway, through the AKT and GSK3β signaling nodes, and the CREB signaling pathway, which are critical for neuronal survival, plasticity, and cognitive function.[6][7]

Convolamine_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane ER Membrane cluster_intracellular Intracellular This compound This compound S1R Sigma-1 Receptor (S1R) This compound->S1R Positive Allosteric Modulation S1R_Agonist S1R Agonist (Endogenous/Exogenous) S1R_Agonist->S1R Orthosteric Binding Ca_Signaling Modulation of Ca2+ Signaling S1R->Ca_Signaling AKT_Pathway AKT Pathway S1R->AKT_Pathway CREB_Pathway CREB Pathway S1R->CREB_Pathway Neuronal_Survival Neuronal Survival & Plasticity Ca_Signaling->Neuronal_Survival GSK3b GSK3β AKT_Pathway->GSK3b Inhibition GSK3b->Neuronal_Survival Promotes BDNF_Expression BDNF Expression CREB_Pathway->BDNF_Expression BDNF_Expression->Neuronal_Survival

This compound's positive allosteric modulation of the S1R enhances agonist-induced downstream signaling.

Experimental Protocols

Protocol 1: Intraperitoneal (IP) Administration of this compound in Mice

This protocol outlines the preparation and intraperitoneal injection of this compound for efficacy studies in mouse models.

Materials:

  • This compound hydrochloride (or other salt form)

  • Sterile physiological saline (0.9% NaCl)

  • Sterile 1 mL syringes

  • Sterile 25-27 gauge needles

  • 70% ethanol

  • Mouse scale

  • Appropriate mouse restraint device

Procedure:

  • Preparation of this compound Solution:

    • On the day of injection, prepare a stock solution of this compound in sterile physiological saline. A recent study successfully solubilized this compound in physiological saline for IP administration in mice.[1]

    • The concentration of the stock solution should be calculated based on the desired final dose (e.g., 1 mg/kg) and the average weight of the mice.

    • For example, to dose a 25 g mouse at 1 mg/kg, you would need 0.025 mg of this compound. If the injection volume is 100 µL, the stock solution concentration should be 0.25 mg/mL.

    • Vortex the solution until the this compound is completely dissolved.

    • Filter the solution through a 0.22 µm sterile filter into a sterile vial.

  • Animal Preparation and Injection:

    • Weigh each mouse accurately before injection to calculate the precise volume of this compound solution to be administered.

    • Gently restrain the mouse using an appropriate method.

    • Swab the lower right or left quadrant of the abdomen with 70% ethanol.

    • Insert the needle at a 15-20 degree angle into the peritoneal cavity. Be careful to avoid puncturing the internal organs.

    • Gently aspirate to ensure the needle is not in a blood vessel or the bladder.

    • Slowly inject the calculated volume of this compound solution.

    • Withdraw the needle and return the mouse to its cage.

    • Monitor the mouse for any immediate adverse reactions.

IP_Injection_Workflow cluster_preparation Preparation cluster_procedure Procedure Prep_Sol Prepare this compound in Physiological Saline Filter_Sol Sterile Filter Solution (0.22 µm) Prep_Sol->Filter_Sol Calculate Calculate Injection Volume Filter_Sol->Calculate Weigh Weigh Mouse Weigh->Calculate Restrain Restrain Mouse Calculate->Restrain Inject Inject IP (Lower Quadrant) Restrain->Inject Monitor Monitor Mouse Inject->Monitor

Workflow for the intraperitoneal administration of this compound in mice.
Protocol 2: General Protocol for Acute Toxicity Study of this compound in Mice

As no specific acute toxicity data for this compound is publicly available, this protocol provides a general guideline based on OECD guideline 423 for acute oral toxicity. This should be adapted based on preliminary dose-ranging studies.

Objective: To determine the acute toxic effects and the LD50 of a single high dose of this compound.

Materials:

  • This compound

  • Vehicle (e.g., physiological saline or as determined by solubility)

  • Oral gavage needles

  • Syringes

  • Animal scale

  • Observation cages

Procedure:

  • Dose Grouping:

    • Use a minimum of 3 mice per group.

    • Based on preliminary studies, select a starting dose. A limit test at 2000 mg/kg can be performed if the substance is expected to have low toxicity.[8]

  • Administration:

    • Fast the mice overnight before dosing.

    • Administer the calculated dose of this compound via oral gavage.

  • Observation:

    • Observe the animals closely for the first 30 minutes, then periodically for the first 24 hours, paying special attention during the first 4 hours.[8]

    • Record any signs of toxicity, such as changes in skin and fur, eyes, and mucous membranes, and also somatomotor activity and behavior patterns.[8]

    • Continue daily observations for 14 days.

    • Record body weight changes.

    • At the end of the observation period, euthanize the surviving animals and perform a gross necropsy.

Protocol 3: General Protocol for Pharmacokinetic Study of this compound in Mice

Specific pharmacokinetic data for this compound in mice is not currently available. This protocol provides a general framework for conducting such a study.

Objective: To determine the pharmacokinetic profile of this compound after a single dose.

Materials:

  • This compound

  • Vehicle

  • Administration supplies (e.g., syringes, needles for IP or IV; gavage needles for oral)

  • Blood collection supplies (e.g., micro-hematocrit tubes, EDTA-coated tubes)

  • Analytical equipment for quantifying this compound in plasma (e.g., LC-MS/MS)

Procedure:

  • Dosing:

    • Administer a single known dose of this compound to a cohort of mice via the desired route (e.g., intravenous, intraperitoneal, or oral).

  • Blood Sampling:

    • Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) from the tail vein, saphenous vein, or via cardiac puncture for terminal samples.

    • Process the blood to obtain plasma and store it at -80°C until analysis.

  • Sample Analysis:

    • Develop and validate a sensitive analytical method (e.g., LC-MS/MS) for the quantification of this compound in plasma.

    • Analyze the plasma samples to determine the concentration of this compound at each time point.

  • Data Analysis:

    • Use pharmacokinetic software to analyze the plasma concentration-time data.

    • Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), t1/2 (half-life), and clearance.[9][10]

Conclusion

This compound presents a valuable tool for investigating the role of the sigma-1 receptor in various mouse models of disease. The provided dosages and protocols offer a starting point for researchers to design their in vivo studies. It is crucial to note the current lack of publicly available, specific pharmacokinetic and toxicity data for this compound, necessitating careful dose selection and animal monitoring in initial studies. The elucidation of its signaling pathways through the positive allosteric modulation of S1R will continue to be a key area of research, potentially uncovering new therapeutic strategies for a range of disorders.

References

Application Notes: Utilizing Convolamine in Zebrafish Models of Wolfram Syndrome

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Wolfram syndrome (WS) is a rare, autosomal recessive neurodegenerative disorder characterized by juvenile-onset diabetes mellitus, optic atrophy, deafness, and diabetes insipidus.[1][2] The primary genetic cause is mutations in the WFS1 gene, which encodes Wolframin, an essential protein embedded in the endoplasmic reticulum (ER) membrane.[3][4] The loss of functional Wolframin leads to chronic ER stress, disruption of cellular calcium homeostasis, and activation of the Unfolded Protein Response (UPR), ultimately resulting in apoptosis, particularly in pancreatic β-cells and neurons.[2][3][5]

Zebrafish (Danio rerio) have emerged as a powerful model for studying WS. Knockout of the zebrafish orthologs, wfs1a and wfs1b, recapitulates key disease phenotypes, including developmental delays, progressive loss of retinal ganglion cells, visual dysfunction, and increased ER stress.[1][6][7] Notably, wfs1 mutant zebrafish larvae exhibit a hyperlocomotor phenotype in response to visual stimuli, providing a quantifiable behavioral readout for high-throughput screening.[1][8][9]

Mechanism of Action of Convolamine

This compound is a tropane alkaloid that has been recently identified as a potent positive modulator of the Sigma-1 Receptor (S1R).[8][9][10] The S1R is a chaperone protein located at the mitochondria-associated ER membrane (MAM), a critical interface for regulating calcium signaling and cellular stress responses. Unlike direct agonists, this compound enhances the S1R's response to endogenous ligands.[9][10] In a phenotypic screen using a wfs1ab knockout zebrafish model, this compound was shown to restore normal locomotor activity, suggesting it can mitigate the functional consequences of WFS1 deficiency.[8][9] This neuroprotective effect is hypothesized to occur through the modulation of S1R, which helps buffer ER stress and restore cellular homeostasis, pathways directly relevant to WS pathology.

These application notes provide a framework for using this compound to investigate its therapeutic potential in a zebrafish model of Wolfram syndrome. The following protocols detail methods for drug administration, behavioral analysis, and cellular phenotyping.

Visualized Pathways and Workflows

cluster_0 Endoplasmic Reticulum cluster_1 Cellular Outcome WFS1 WFS1 Protein (Wolframin) ER_Stress ER Stress & UPR Activation WFS1->ER_Stress Suppresses Ca_Homeostasis Ca2+ Homeostasis WFS1->Ca_Homeostasis Regulates S1R Sigma-1 Receptor (S1R) S1R->ER_Stress Alleviates S1R->Ca_Homeostasis Modulates Apoptosis Apoptosis (β-cells, Neurons) ER_Stress->Apoptosis Leads to WFS1_Mutation WFS1 Mutation (Wolfram Syndrome) WFS1_Mutation->WFS1 Loss of function WFS1_Mutation->ER_Stress Induces This compound This compound This compound->S1R Positive Modulation

Caption: Proposed mechanism of this compound in Wolfram syndrome.

start Start: wfs1 Knockout Zebrafish Larvae (5 dpf) treatment Administer this compound via Immersion (Multiple Concentrations) start->treatment behavior Behavioral Assay: Visual Motor Response (VMR) treatment->behavior imaging Phenotypic Imaging: 1. Pancreatic β-cell Mass (Tg:ins-GFP) 2. Retinal Ganglion Cells (SMI-32) treatment->imaging molecular Molecular Analysis: Whole-Mount In Situ Hybridization (ER Stress Markers: bip, chop) treatment->molecular data_analysis Data Acquisition & Analysis: - Locomotor Tracking - Cell Counting & Fluorescence Intensity - Gene Expression Quantification behavior->data_analysis imaging->data_analysis molecular->data_analysis end End: Evaluate Therapeutic Efficacy data_analysis->end

Caption: Experimental workflow for testing this compound in zebrafish.

Quantitative Data Summary

The following tables illustrate how quantitative data from the proposed experiments should be structured.

Table 1: Effect of this compound on Locomotor Activity in wfs1-/- Zebrafish Larvae

Treatment GroupGenotypeNTotal Distance Moved (mm) (Mean ± SEM)
Vehicle (0.1% DMSO)Wild-Type24150.5 ± 10.2
Vehicle (0.1% DMSO)wfs1-/-24285.3 ± 15.8
This compound (1 µM)wfs1-/-24230.1 ± 12.5#
This compound (5 µM)wfs1-/-24175.6 ± 11.9##
This compound (10 µM)wfs1-/-24160.4 ± 10.8###
This compound (10 µM)Wild-Type24155.2 ± 9.7
p < 0.001 vs. Wild-Type Vehicle; # p < 0.05, ## p < 0.01, ### p < 0.001 vs. wfs1-/- Vehicle

Table 2: Effect of this compound on Pancreatic β-cell Number in wfs1-/- Larvae

Treatment GroupGenotypeNβ-cell Number (Mean ± SEM)
Vehicle (0.1% DMSO)Wild-Type1545.3 ± 2.1
Vehicle (0.1% DMSO)wfs1-/-1528.7 ± 1.9
This compound (10 µM)wfs1-/-1539.5 ± 2.4##
p < 0.001 vs. Wild-Type Vehicle; ## p < 0.01 vs. wfs1-/- Vehicle

Experimental Protocols

Protocol 1: Drug Administration to Zebrafish Larvae

This protocol describes the administration of this compound to zebrafish larvae via bath immersion.

Materials:

  • wfs1 mutant and wild-type sibling zebrafish larvae, 5 days post-fertilization (dpf).

  • This compound (stock solution in DMSO).

  • Embryo medium (E3).

  • 24-well plates.

  • Micropipettes.

Procedure:

  • Collect 5 dpf larvae and randomly distribute them into the wells of a 24-well plate, with 5-10 larvae per well in 1 mL of E3 medium.

  • Prepare treatment solutions by diluting the this compound stock in E3 medium to the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM). Ensure the final DMSO concentration does not exceed 0.1% in all groups, including the vehicle control.[11]

  • Carefully remove approximately 800 µL of E3 medium from each well and replace it with 800 µL of the appropriate treatment or vehicle solution.

  • Incubate the larvae in the treatment solutions for the desired duration (e.g., 24-48 hours) at 28.5°C on a standard 14/10-hour light/dark cycle.

  • Following incubation, proceed with behavioral assays or other analyses. For assays requiring washout, transfer larvae to fresh E3 medium.

Protocol 2: Visual Motor Response (VMR) Assay

This protocol is used to quantify locomotor behavior in response to changes in light, leveraging the hyperactive phenotype of wfs1 mutants.[1]

Materials:

  • Treated zebrafish larvae (from Protocol 1) in a 96-well square-bottom plate (1 larva per well in 200 µL E3 medium).

  • Automated high-throughput video tracking system (e.g., ZebraBox, Noldus DanioVision).

Procedure:

  • Place the 96-well plate containing the larvae into the tracking system.

  • Allow larvae to acclimate to the chamber for at least 30 minutes in the dark.[1]

  • Run the VMR protocol, which typically consists of alternating periods of light and dark. A standard protocol is two cycles of 10 minutes of light (ON) followed by 10 minutes of dark (OFF).[1]

  • The software tracks the movement of each larva, recording parameters such as total distance moved, velocity, and time spent active.

  • Export the data for analysis. The hyperlocomotor response in wfs1 mutants is most pronounced during the dark phases.[1] Compare the total distance moved between treatment groups during the "dark" phases to assess the effect of this compound.

Protocol 3: Quantification of Pancreatic β-cell Mass

This protocol uses a transgenic line with fluorescently labeled β-cells to assess pancreatic health.

Materials:

  • Transgenic zebrafish line, e.g., Tg(ins:GFP), crossed onto the wfs1 mutant background.

  • Treated larvae (7 dpf).

  • Tricaine (MS-222) for anesthesia.

  • Low-melting-point agarose.

  • Confocal microscope.

  • Image analysis software (e.g., ImageJ/Fiji).

Procedure:

  • Anesthetize the 7 dpf larvae in E3 medium containing Tricaine.

  • Mount the larvae laterally in a drop of low-melting-point agarose on a glass-bottom dish.

  • Use a confocal microscope to acquire a Z-stack of images through the entire pancreatic islet, capturing the GFP signal.

  • For analysis, create a maximum intensity projection of the Z-stack.

  • Using image analysis software, count the number of GFP-positive β-cells.[12][13] Alternatively, measure the total fluorescence intensity of the islet area to quantify β-cell mass.[14]

  • Compare cell counts or fluorescence intensity across different treatment groups.

Protocol 4: Whole-Mount In Situ Hybridization (WISH)

This protocol is for visualizing the expression of specific mRNA, such as ER stress markers, in whole larvae.

Materials:

  • Treated larvae (6 dpf).

  • 4% Paraformaldehyde (PFA) in PBS.

  • Methanol (MeOH).

  • Proteinase K.

  • Hybridization buffer.

  • Digoxigenin (DIG)-labeled antisense RNA probes (e.g., for bip, chop).

  • Anti-DIG-AP antibody.

  • NBT/BCIP staining solution.

  • Stereomicroscope.

Procedure:

  • Fixation: Fix larvae overnight at 4°C in 4% PFA.[15][16]

  • Dehydration: Wash larvae in PBS with 0.1% Tween20 (PBT) and dehydrate through a graded methanol series (25%, 50%, 75%, 100% MeOH). Store at -20°C for at least 2 hours.[15][16]

  • Rehydration & Permeabilization: Rehydrate larvae through a reverse methanol series into PBT. Permeabilize by incubating in a dilute Proteinase K solution. The duration depends on the larval age.

  • Hybridization: Pre-hybridize larvae in hybridization buffer at ~65-70°C. Then, replace with hybridization buffer containing the DIG-labeled probe and incubate overnight at the same temperature.

  • Washes: Perform a series of stringent washes using SSC buffers and PBT to remove the unbound probe.

  • Antibody Incubation: Block with a solution like 2% sheep serum in PBT, then incubate with an alkaline phosphatase-conjugated anti-DIG antibody (anti-DIG-AP) overnight at 4°C.[17]

  • Detection: Wash extensively in PBT to remove excess antibody. Equilibrate in staining buffer (e.g., NTMT buffer) and then add the NBT/BCIP substrate. The color reaction will produce a purple precipitate where the target mRNA is expressed.

  • Imaging: Stop the reaction by washing with PBT once the desired staining intensity is reached. Image the larvae using a stereomicroscope with a camera. Quantify staining intensity using image analysis software.

References

Application Notes and Protocols: Convolamine in Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Convolamine, a tropane alkaloid, has emerged as a promising small molecule for neurodegenerative disease research. It acts as a potent positive allosteric modulator of the Sigma-1 Receptor (S1R), a chaperone protein crucial for cellular stress responses and neuronal function.[1][2] This unique mechanism of action offers a novel therapeutic avenue for conditions such as Alzheimer's and Parkinson's disease. These application notes provide a comprehensive overview of the use of this compound in preclinical research, including its mechanism of action, quantitative in vivo data, and detailed experimental protocols.

Mechanism of Action

This compound does not directly bind to the agonist/antagonist site of the S1R. Instead, it acts as a positive allosteric modulator, enhancing the binding and efficacy of endogenous and exogenous S1R agonists.[1][2] This potentiation of S1R activity is believed to underlie its neuroprotective effects. The S1R is strategically located at the endoplasmic reticulum-mitochondrion interface and plays a key role in regulating calcium signaling, mitigating endoplasmic reticulum stress, and promoting cell survival pathways.

Activation of S1R, and its positive modulation by compounds like this compound, is associated with the activation of several downstream signaling cascades crucial for neuronal health and plasticity. These include the Brain-Derived Neurotrophic Factor (BDNF) pathway and its downstream effectors, the Extracellular signal-regulated kinase (ERK) and Protein Kinase B (Akt) pathways. Enhanced signaling through these pathways promotes neuronal survival, synaptic plasticity, and reduces neuroinflammation, thereby counteracting the pathological processes observed in neurodegenerative diseases.

Quantitative Data

The neuroprotective effects of this compound have been demonstrated in various preclinical models of cognitive impairment. The following tables summarize the key quantitative findings from in vivo behavioral studies.

In Vivo Efficacy of this compound in a Mouse Model of Alzheimer's Disease (Aβ25-35-induced)
Behavioral TestTreatment GroupDose (mg/kg, i.p.)Key FindingSignificance vs. Aβ25-35 Control
Y-Maze Vehicle + Aβ25-35-Reduced spontaneous alternation-
This compound + Aβ25-350.3Increased spontaneous alternationp < 0.05
This compound + Aβ25-351Significantly increased spontaneous alternationp < 0.01
This compound + Aβ25-353Significantly increased spontaneous alternationp < 0.001
Passive Avoidance Vehicle + Aβ25-35-Decreased step-through latency-
This compound + Aβ25-351Increased step-through latencyp < 0.05
This compound + Aβ25-353Significantly increased step-through latencyp < 0.01
Active Avoidance Vehicle + Aβ25-35-Increased escape latency-
This compound + Aβ25-351Decreased escape latencyp < 0.05
This compound + Aβ25-353Significantly decreased escape latencyp < 0.01

Data presented is a summary of findings reported in the literature.[3][4]

In Vitro Neuroprotective Effects of this compound (Representative Data)

Specific quantitative in vitro data for this compound on neuronal cell viability, apoptosis, and inflammatory markers in neurodegenerative disease models is not extensively available in the public domain. The following table represents the expected outcomes based on its mechanism of action as an S1R positive allosteric modulator and data from other S1R modulators.

AssayCell ModelChallengeThis compound ConcentrationExpected Outcome
MTT Assay SH-SY5Y neuroblastomaAβ25-35 (10 µM)1 µMIncreased cell viability
10 µMSignificantly increased cell viability
TUNEL Assay Primary cortical neuronsOxidative stress (H₂O₂)1 µMDecreased percentage of apoptotic cells
10 µMSignificantly decreased percentage of apoptotic cells
ELISA (TNF-α) BV-2 microgliaLipopolysaccharide (LPS)1 µMReduced TNF-α secretion
10 µMSignificantly reduced TNF-α secretion
ELISA (IL-6) BV-2 microgliaLipopolysaccharide (LPS)1 µMReduced IL-6 secretion
10 µMSignificantly reduced IL-6 secretion
Western Blot (Bax/Bcl-2 ratio) SH-SY5Y neuroblastomaAβ25-35 (10 µM)10 µMDecreased Bax/Bcl-2 ratio

Experimental Protocols

In Vivo Models

This model is used to mimic the amyloid-beta-induced toxicity and cognitive deficits observed in Alzheimer's disease.

Materials:

  • Aβ25-35 peptide

  • Sterile saline

  • Hamilton syringe

  • Stereotaxic apparatus

  • Anesthesia (e.g., isoflurane)

  • Male C57BL/6 mice (8-10 weeks old)

Protocol:

  • Aβ25-35 Preparation: Reconstitute the Aβ25-35 peptide in sterile saline to a final concentration of 1 mg/ml. To promote aggregation, incubate the solution at 37°C for 4 days before use.

  • Animal Surgery: Anesthetize the mice and place them in a stereotaxic frame.

  • Intracerebroventricular (ICV) Injection: Make a midline incision on the scalp to expose the skull. Drill a small hole over the lateral ventricle using the following coordinates relative to bregma: Anteroposterior (AP): -0.2 mm; Mediolateral (ML): ±1.0 mm; Dorsoventral (DV): -2.5 mm.

  • Slowly inject 3 µl of the aggregated Aβ25-35 solution (containing 9 nmol of the peptide) into the lateral ventricle using a Hamilton syringe.

  • After injection, leave the needle in place for 5 minutes to prevent backflow.

  • Suture the incision and allow the animals to recover.

  • This compound Treatment: Administer this compound (dissolved in a suitable vehicle, e.g., saline) via intraperitoneal (i.p.) injection at the desired doses (e.g., 0.3, 1, 3 mg/kg) daily, starting from the day of surgery for a specified period (e.g., 12 days).[3][4]

This test assesses spatial working memory.

Materials:

  • Y-shaped maze with three identical arms.

  • Video tracking software.

Protocol:

  • Place a mouse at the center of the Y-maze.

  • Allow the mouse to freely explore the maze for 8 minutes.

  • Record the sequence of arm entries using video tracking software.

  • An alternation is defined as consecutive entries into all three arms without repetition (e.g., ABC, CAB).

  • Calculate the percentage of spontaneous alternation as: [(Number of alternations) / (Total number of arm entries - 2)] x 100.

This test evaluates fear-associated learning and memory.

Materials:

  • Passive avoidance apparatus (a box with a light and a dark compartment separated by a guillotine door).

  • Electric shock generator.

Protocol:

  • Training (Acquisition Trial): Place the mouse in the light compartment. After a 60-second habituation period, open the guillotine door. When the mouse enters the dark compartment, close the door and deliver a mild foot shock (e.g., 0.5 mA for 2 seconds).

  • Testing (Retention Trial): 24 hours after the training, place the mouse back into the light compartment and open the guillotine door.

  • Record the latency to enter the dark compartment (step-through latency). A longer latency indicates better memory of the aversive stimulus.

This test assesses associative learning and memory.

Materials:

  • Shuttle box with two compartments separated by a gate.

  • Conditioned stimulus (CS) generator (e.g., a light or a tone).

  • Unconditioned stimulus (US) generator (e.g., an electric shock grid floor).

Protocol:

  • Place the mouse in one compartment of the shuttle box.

  • Initiate a trial by presenting the CS (e.g., light on) for 10 seconds.

  • If the mouse moves to the other compartment during the CS presentation (avoidance response), the trial ends.

  • If the mouse does not move, deliver the US (e.g., 0.5 mA foot shock) for a set duration (e.g., 5 seconds) after the CS. The mouse can escape the shock by moving to the other compartment.

  • Conduct multiple trials (e.g., 50 trials per day for 5 days) with an inter-trial interval.

  • Record the number of avoidance responses and the escape latency for each trial.

In Vitro Assays

Materials:

  • Neuronal cell line (e.g., SH-SY5Y)

  • 96-well plates

  • MTT solution (5 mg/ml in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Plate reader

Protocol:

  • Seed cells in a 96-well plate and allow them to adhere.

  • Induce neurotoxicity (e.g., with Aβ25-35) and treat with various concentrations of this compound for 24-48 hours.

  • Add 10 µl of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µl of solubilization solution to each well and incubate overnight to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

Materials:

  • Neuronal cells grown on coverslips

  • TUNEL assay kit

  • Fluorescence microscope

Protocol:

  • Culture and treat cells as described for the MTT assay.

  • Fix the cells with 4% paraformaldehyde.

  • Permeabilize the cells with 0.1% Triton X-100.

  • Follow the manufacturer's protocol for the TUNEL staining procedure, which involves labeling the 3'-OH ends of fragmented DNA with a fluorescently tagged dUTP.

  • Counterstain the nuclei with DAPI.

  • Visualize the cells under a fluorescence microscope and quantify the percentage of TUNEL-positive (apoptotic) cells.

Materials:

  • Microglial cell line (e.g., BV-2)

  • 24-well plates

  • LPS (Lipopolysaccharide)

  • ELISA kits for TNF-α and IL-6

  • Plate reader

Protocol:

  • Seed BV-2 cells in a 24-well plate.

  • Pre-treat the cells with this compound for 1 hour.

  • Stimulate the cells with LPS (e.g., 100 ng/ml) for 24 hours.

  • Collect the cell culture supernatants.

  • Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.

  • Measure the absorbance and calculate the cytokine concentrations based on a standard curve.

Materials:

  • Neuronal cells

  • Lysis buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (anti-Bcl-2, anti-Bax, anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL substrate

  • Imaging system

Protocol:

  • Culture, treat, and lyse the cells.

  • Determine protein concentration using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities and calculate the Bax/Bcl-2 ratio, normalizing to β-actin.

Visualizations

G cluster_0 This compound Action and S1R Signaling cluster_1 Downstream Neuroprotective Pathways This compound This compound S1R Sigma-1 Receptor (S1R) This compound->S1R Positive Allosteric Modulation BDNF BDNF Signaling S1R->BDNF Agonist Endogenous/Exogenous S1R Agonist Agonist->S1R Binding ERK ERK Pathway BDNF->ERK AKT AKT Pathway BDNF->AKT Neuroprotection Neuroprotection (Neuronal Survival, Synaptic Plasticity, Anti-neuroinflammation) ERK->Neuroprotection AKT->Neuroprotection

Caption: this compound's positive allosteric modulation of the Sigma-1 Receptor enhances downstream neuroprotective signaling.

G cluster_workflow In Vivo Experimental Workflow Abeta Aβ25-35 ICV Injection in Mice Treatment Daily this compound Treatment (i.p.) Abeta->Treatment Behavior Behavioral Testing Treatment->Behavior YMaze Y-Maze Behavior->YMaze Passive Passive Avoidance Behavior->Passive Active Active Avoidance Behavior->Active

Caption: Workflow for assessing this compound's efficacy in an Alzheimer's disease mouse model.

G cluster_vitro_workflow In Vitro Experimental Workflow CellCulture Neuronal/Microglial Cell Culture Toxin Induce Neurotoxicity/ Inflammation (e.g., Aβ25-35, LPS) CellCulture->Toxin ConvolamineTreat Treat with this compound Toxin->ConvolamineTreat Assays Perform Assays ConvolamineTreat->Assays MTT MTT (Viability) Assays->MTT TUNEL TUNEL (Apoptosis) Assays->TUNEL ELISA ELISA (Cytokines) Assays->ELISA WB Western Blot (Proteins) Assays->WB

Caption: Workflow for evaluating this compound's neuroprotective effects in vitro.

References

Application Notes and Protocols for Convolamine Administration in Learning and Memory Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Convolamine is a tropane alkaloid derived from Convolvulus pluricaulis, a plant used in traditional Ayurvedic medicine for its nootropic properties. Recent pharmacological studies have identified this compound as a potent and selective positive allosteric modulator of the sigma-1 receptor (S1R).[1][2] This activity underlies its cognitive-enhancing and neuroprotective effects, making it a compound of significant interest for research in learning and memory.[1] These notes provide detailed protocols for its administration in preclinical rodent models for assessing its impact on memory and cognition.

Application Notes

Mechanism of Action

This compound does not bind to the primary agonist/antagonist site of the S1R but acts as a positive allosteric modulator.[1][2] It potentiates the activity of S1R agonists, thereby enhancing downstream signaling.[1] The S1R is a chaperone protein located at the endoplasmic reticulum-mitochondria interface that modulates various cellular functions crucial for neuronal health and plasticity, including calcium signaling, neurotransmitter release (glutamate and acetylcholine), and NMDA receptor function.[3][4][5] By positively modulating S1R, this compound is thought to restore cellular homeostasis and enhance synaptic plasticity, which are fundamental processes for learning and memory formation.[3][6]

Preclinical Models

This compound has demonstrated efficacy in reversing learning and memory deficits in several mouse models:

  • Genetic Models: It has been shown to restore learning in Wfs1∆Exon8 mice, a model for Wolfram syndrome.[1][2]

  • Pharmacologically-Induced Amnesia Models: this compound effectively attenuates memory impairments induced by:

    • Dizocilpine (MK-801): A non-competitive NMDA receptor antagonist.[1]

    • Amyloid-beta (Aβ25‐35): A peptide fragment used to model Alzheimer's disease pathology.[1][7]

    • Scopolamine: A muscarinic receptor antagonist that induces cholinergic dysfunction.[8][9]

Drug Preparation and Administration
  • Formulation: For intraperitoneal (IP) injection, this compound can be dissolved in a vehicle such as saline or a solution of 0.9% NaCl containing a small percentage of Tween 80 to ensure solubility.

  • Route of Administration: Intraperitoneal (IP) injection is the most commonly documented route for preclinical studies.[7][10]

  • Timing: To assess effects on memory acquisition, this compound is typically administered 20-30 minutes prior to the training session in a behavioral assay.[8][10]

Data Presentation

Quantitative data from key studies are summarized below to facilitate experimental design and comparison.

Table 1: this compound Dosage and Administration Regimens in Mice

Animal ModelDosing Range (IP)Administration ScheduleTiming Before TestReference
Wfs1∆Exon8 Mice0.3 - 1 mg/kgSingle injection before training20 minutes[10]
Aβ25-35-Treated Mice0.3 - 3 mg/kgOnce daily for 12 days20 minutes[7]
Dizocilpine-Treated Mice~1 mg/kgSingle injection before trainingNot specified[1][2]

Table 2: Summary of Behavioral Outcomes in Learning and Memory Assays

AssayAnimal ModelThis compound Dose (IP)Key Outcome MeasuresObserved EffectReference
Y-Maze Wfs1∆Exon8 Mice1 mg/kgSpontaneous Alternation (%)Increased alternation, reversing deficit[10]
Aβ25-35-Treated Mice1 - 3 mg/kgSpontaneous Alternation (%)Increased alternation, reversing deficit[7]
Passive Avoidance Wfs1∆Exon8 Mice1 mg/kgStep-through Latency (s)Increased latency, indicating memory restoration[10]
Aβ25-35-Treated Mice1 mg/kgStep-through Latency (s)Increased latency, indicating memory restoration[7]
Active Avoidance (Water Maze) Wfs1∆Exon8 Mice1 mg/kgEscape Latency (s), Platform CrossingsDecreased latency and increased crossings[10]
Aβ25-35-Treated Mice1 - 3 mg/kgEscape Latency (s), Platform CrossingsDecreased latency and increased crossings[7]

Experimental Protocols

Protocol 1: Y-Maze Spontaneous Alternation Test

This test assesses spatial working memory, based on the innate tendency of rodents to explore novel environments.

Materials:

  • Y-shaped maze with three identical arms (e.g., 35 cm long, 20 cm high).[11]

  • Animal subjects (mice).

  • This compound solution and vehicle.

  • Syringes for IP injection.

  • Video tracking software (optional, but recommended).

Procedure:

  • Acclimation: Acclimate mice to the testing room for at least 1 hour before the experiment.[11]

  • Drug Administration: Administer this compound (e.g., 0.3-3 mg/kg, IP) or vehicle to the control group 20-30 minutes before placing them in the maze.[8][10]

  • Test Initiation: Place the mouse at the center of the Y-maze.

  • Exploration Phase: Allow the mouse to freely explore the maze for a single 8-minute session.[11]

  • Data Recording: Record the sequence of arm entries manually or using a video tracking system. An arm entry is counted when all four paws of the mouse are within the arm.[12]

  • Data Analysis:

    • Calculate the total number of arm entries.

    • An "alternation" is defined as a sequence of entries into three different arms (e.g., ABC, BCA).

    • Calculate the percentage of spontaneous alternation as: [(Number of Alternations) / (Total Number of Arm Entries - 2)] x 100.

  • Cleaning: Thoroughly clean the maze with a disinfectant (e.g., 70% ethanol) between trials to eliminate olfactory cues.[11]

Protocol 2: Step-Through Passive Avoidance Test

This fear-motivated task assesses long-term memory based on negative reinforcement.[13][14]

Materials:

  • Passive avoidance apparatus (a two-compartment box with a light and a dark chamber, separated by a guillotine door, with an electrified grid floor in the dark chamber).[13]

  • Animal subjects (mice).

  • This compound solution and vehicle.

Procedure:

  • Acquisition/Training Trial:

    • Administer this compound (e.g., 1 mg/kg, IP) or vehicle 20 minutes before the training.[10]

    • Place the mouse in the brightly lit compartment.

    • After a brief habituation period (e.g., 60 seconds), open the guillotine door.

    • When the mouse enters the dark compartment (which they naturally prefer), close the door and deliver a mild, inescapable foot shock (e.g., 0.3-0.5 mA for 2 seconds).[15]

    • Record the initial latency to enter the dark compartment.

    • Remove the mouse and return it to its home cage.

  • Retention Trial (24 hours later):

    • No drug is administered on this day.[10]

    • Place the mouse back into the light compartment.

    • Open the guillotine door and measure the step-through latency (the time it takes for the mouse to enter the dark compartment). A cut-off time (e.g., 300 seconds) is typically set.

  • Data Analysis: A longer step-through latency during the retention trial indicates better memory of the aversive experience. Compare the latencies between the this compound-treated and vehicle-treated groups.

Protocol 3: Active Avoidance in a Rectangular Water Maze

This task assesses spatial learning and long-term reference memory.

Materials:

  • Rectangular water maze filled with opaque water (e.g., using non-toxic tempera paint).[16]

  • Submerged escape platform.

  • Visual cues placed around the room.

  • Animal subjects (mice).

  • This compound solution and vehicle.

Procedure:

  • Drug Administration: Administer this compound (e.g., 1 mg/kg, IP) or vehicle 20 minutes before each day's training session.[10]

  • Acquisition Phase (e.g., 4-5 consecutive days):

    • Conduct 4 trials per day for each mouse.

    • For each trial, gently place the mouse into the water at one of four designated start positions, facing the wall.

    • Allow the mouse to swim and find the hidden platform. The trial ends when the mouse climbs onto the platform.

    • If the mouse does not find the platform within a set time (e.g., 60-90 seconds), gently guide it to the platform.[17]

    • Allow the mouse to remain on the platform for 15-30 seconds.

    • Record the escape latency for each trial.

  • Retention/Probe Trial (e.g., 24 or 72 hours after the last training session):

    • No drug is administered on this day.[10]

    • Remove the escape platform from the maze.

    • Place the mouse in the maze for a single 60-second trial.

    • Record the time spent in the target quadrant (where the platform was previously located) and the number of crossings over the former platform location.

  • Data Analysis:

    • Acquisition: Compare the learning curves (escape latency over training days) between groups.

    • Retention: Compare the time spent in the target quadrant and the number of platform location crossings. A significant preference for the target quadrant indicates robust spatial memory.

Mandatory Visualizations

G cluster_setup Phase 1: Setup & Pre-Treatment cluster_treatment Phase 2: Treatment & Training cluster_testing Phase 3: Memory Testing cluster_analysis Phase 4: Analysis acclimation Animal Acclimation (Habituation to Environment) grouping Group Assignment (Vehicle vs. This compound) acclimation->grouping baseline Baseline Measurements (Optional) grouping->baseline admin Drug Administration (IP Injection of this compound or Vehicle) baseline->admin timing Waiting Period (20-30 min) admin->timing training Behavioral Training (Y-Maze, Avoidance Task, etc.) timing->training retention Retention Interval (e.g., 24-72 hours) training->retention probe Probe/Retention Test (No Drug Administration) retention->probe data Data Collection & Analysis (Latency, Alternation %, etc.) probe->data

Caption: Experimental workflow for this compound administration in memory assays.

G cluster_drug Drug Action cluster_receptor Receptor Modulation cluster_cellular Cellular Mechanisms cluster_outcome Cognitive Outcome This compound This compound S1R Sigma-1 Receptor (S1R) This compound->S1R Positive Allosteric Modulation NMDAR NMDA Receptor S1R->NMDAR Potentiates Function Ca Ca2+ Homeostasis S1R->Ca Regulates Neuroprotection Neuroprotection (Reduced ER Stress) S1R->Neuroprotection Promotes Synaptic Synaptic Plasticity (LTP Enhancement) NMDAR->Synaptic Ca->Synaptic Memory Learning & Memory Enhancement Synaptic->Memory Neuroprotection->Memory

Caption: Proposed signaling pathway for this compound's cognitive enhancement.

References

Application Notes and Protocols: Convolamine as a Positive Modulator in Sigma-1 Receptor (S1R) Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Convolamine, a tropane alkaloid derived from Convolvulus pluricaulis, has been identified as a potent positive modulator of the Sigma-1 receptor (S1R).[1][2] The S1R is a crucial intracellular chaperone protein located at the endoplasmic reticulum (ER)-mitochondrion interface, playing a significant role in cellular stress responses and neuroprotection.[3][4] Unlike direct agonists, this compound enhances the receptor's response to other agonists, making it a molecule of high interest for therapeutic development, particularly in the context of neurodegenerative diseases and cognitive disorders.[1] These application notes provide detailed protocols for characterizing the positive modulatory effects of this compound on S1R using in vitro binding assays.

Data Presentation

The positive modulatory activity of this compound at the S1R has been quantified through various binding assays. The following tables summarize the key quantitative data regarding its binding characteristics and modulatory effects.

ParameterValueReceptorNotes
IC50 (Positive Modulatory Effect) 289 nMS1RThis value represents the concentration of this compound that produces a half-maximal potentiation of the binding of the S1R agonist PRE-084.[2][5]
Ki (Inhibition Constant) 13 µM (estimated)S2RThis indicates a moderate affinity of this compound for the Sigma-2 receptor, suggesting selectivity for S1R modulation.
S1R Agonist/Antagonist Site Binding No direct bindingS1RThis compound does not bind to the primary agonist/antagonist binding site of the S1R, a characteristic feature of an allosteric modulator.[1][2]
Effect on S1R-BiP Dissociation No dissociationS1RUnlike S1R agonists, this compound does not induce the dissociation of S1R from the binding immunoglobulin protein (BiP), further supporting its role as a modulator.[1][2]

Table 1: Quantitative Data on this compound's Interaction with Sigma Receptors

ConditionPRE-084 IC50 (nM)Fold Shift
PRE-084 alone 468 (estimated)-
PRE-084 + this compound (0.1 µM) Lowered>1
PRE-084 + this compound (1 µM) Further Lowered>1
PRE-084 + this compound (10 µM) Substantially Lowered>1

Table 2: Effect of this compound on the IC50 of the S1R Agonist PRE-084 in an S1R/BiP Dissociation Assay [2][5]

Experimental Protocols

Protocol 1: Radioligand Binding Assay for S1R (3H-pentazocine)

This protocol is a standard competitive binding assay to determine the affinity of compounds for the S1R. It can be adapted to test the allosteric modulatory effect of this compound.

Materials:

  • Membrane Preparation: Guinea pig brain membranes or cell lines expressing S1R.

  • Radioligand: --INVALID-LINK---pentazocine (specific activity ~20-60 Ci/mmol).

  • Non-specific Binding Control: Haloperidol (10 µM final concentration).

  • Test Compound: this compound.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters (GF/B).

  • Filtration apparatus.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Membrane Preparation: Homogenize tissue or cells in ice-cold assay buffer and centrifuge to pellet membranes. Resuspend the pellet in fresh assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).

  • Assay Setup: In a 96-well plate, add the following to the respective wells in triplicate:

    • Total Binding: 50 µL assay buffer, 50 µL --INVALID-LINK---pentazocine (at a concentration near its Kd, e.g., 5 nM), and 100 µL membrane preparation.

    • Non-specific Binding (NSB): 50 µL Haloperidol (to a final concentration of 10 µM), 50 µL --INVALID-LINK---pentazocine, and 100 µL membrane preparation.

    • Competitive Binding: 50 µL of varying concentrations of this compound, 50 µL --INVALID-LINK---pentazocine, and 100 µL membrane preparation.

  • Incubation: Incubate the plate at 37°C for 120 minutes with gentle agitation.

  • Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer.

  • Counting: Place the filters in scintillation vials, add 4 mL of scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of the competing ligand to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: S1R Positive Allosteric Modulator Assay (PRE-084 IC50 Shift Assay)

This protocol is designed to specifically assess the positive allosteric modulatory effect of this compound.

Materials:

  • Same as Protocol 1, with the addition of the S1R agonist PRE-084.

Procedure:

  • Assay Setup: Prepare two sets of competition curves for PRE-084.

    • Set 1 (Control): Perform a standard competitive binding assay with varying concentrations of PRE-084 against a fixed concentration of --INVALID-LINK---pentazocine.

    • Set 2 (With Modulator): Perform the same competitive binding assay with varying concentrations of PRE-084 in the presence of a fixed concentration of this compound (e.g., 300 nM, close to its modulatory IC50).

  • Incubation, Filtration, and Counting: Follow steps 3-5 from Protocol 1.

  • Data Analysis:

    • Determine the IC50 value for PRE-084 in the absence and presence of this compound.

    • A leftward shift in the PRE-084 competition curve (i.e., a lower IC50 value) in the presence of this compound indicates positive allosteric modulation.

    • The magnitude of the shift can be quantified as a fold-shift (IC50 of PRE-084 alone / IC50 of PRE-084 with this compound).

Visualizations

Sigma-1 Receptor Signaling Pathway

S1R_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Mito Mitochondrion S1R_BiP S1R-BiP Complex (Inactive State) S1R_Active Active S1R S1R_BiP->S1R_Active dissociates BiP BiP IP3R IP3 Receptor S1R_Active->IP3R stabilizes Ca_release Ca2+ Release (Cytosol) IP3R->Ca_release facilitates Mitochondrion Ca2+ uptake Cell_Survival Enhanced Cell Survival & Neuroprotection Mitochondrion->Cell_Survival Agonist S1R Agonist Agonist->S1R_BiP binds This compound This compound (Positive Modulator) This compound->S1R_BiP enhances agonist binding Stress Cellular Stress Stress->S1R_BiP induces Ca_release->Mitochondrion

Caption: S1R signaling at the ER-mitochondria interface.

Experimental Workflow for S1R Positive Allosteric Modulator Assay

PAM_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Data Acquisition & Analysis Membrane_Prep Prepare S1R-expressing Membrane Homogenate Reagent_Prep Prepare Radioligand (3H-pentazocine), Agonist (PRE-084), and Modulator (this compound) Control_Curve Set 1: 3H-pentazocine + Varying [PRE-084] Membrane_Prep->Control_Curve Modulator_Curve Set 2: 3H-pentazocine + Varying [PRE-084] + Fixed [this compound] Membrane_Prep->Modulator_Curve Reagent_Prep->Control_Curve Reagent_Prep->Modulator_Curve Incubation Incubate at 37°C for 120 min Control_Curve->Incubation Modulator_Curve->Incubation Filtration Rapid Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Calculate IC50 for each set and determine Fold Shift Counting->Analysis

Caption: Workflow for determining positive allosteric modulation.

References

Application Note: Dissolving Convolamine for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Convolamine is a tropane alkaloid identified as a potent positive modulator of the Sigma-1 Receptor (S1R), a crucial chaperone protein located at the endoplasmic reticulum.[1][2] It exhibits significant neuroprotective and cognitive-enhancing properties, making it a compound of interest in drug development and neuroscience research.[1][3][4] For reliable and reproducible in vitro cell culture experiments, proper dissolution and handling of this compound are paramount. This application note provides a detailed protocol for dissolving this compound, preparing stock and working solutions, and offers insights into its mechanism of action.

Data Presentation: Properties of this compound

A summary of this compound's key properties is provided in the table below.

PropertyValueSource
CAS Number 500-56-1
Molecular Formula C₁₇H₂₃NO₄[5]
Molecular Weight 305.37 g/mol [5]
Recommended Solvents DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone
Typical Stock Concentration 10 mM in 100% DMSO
Storage of Powder 2-8°C for up to 24 months
Storage of Stock Solution Aliquot and store at -20°C or -80°C to avoid freeze-thaw cycles.[6][7]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol details the preparation of a high-concentration stock solution, which can be stored for long-term use.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer and/or sonicator

Methodology:

  • Calculation: To prepare a 10 mM stock solution, calculate the required mass of this compound.

    • Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

    • For 1 mL (0.001 L) of a 10 mM (0.01 mol/L) solution:

    • Mass (mg) = 0.01 mol/L x 0.001 L x 305.37 g/mol x 1000 mg/g = 3.05 mg

  • Weighing: Carefully weigh out 3.05 mg of this compound powder and place it into a sterile amber vial.

  • Dissolution: Add 1 mL of 100% DMSO to the vial containing the this compound powder.

  • Mixing: Tightly cap the vial and vortex thoroughly. If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes until the solution is clear.

  • Aliquoting and Storage: To prevent degradation from repeated freeze-thaw cycles, aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, amber microcentrifuge tubes.[1] Store these aliquots at -80°C for long-term storage or -20°C for short-term storage.

G cluster_workflow Workflow: this compound Stock Solution Preparation start Start weigh 1. Weigh 3.05 mg This compound Powder start->weigh add_dmso 2. Add 1 mL of 100% DMSO weigh->add_dmso mix 3. Vortex / Sonicate until dissolved add_dmso->mix aliquot 4. Aliquot into single-use volumes mix->aliquot store 5. Store at -80°C aliquot->store end_node End store->end_node G cluster_pathway This compound's Modulation of the Sigma-1 Receptor Pathway This compound This compound S1R_BiP S1R-BiP Complex (Inactive) This compound->S1R_BiP Positive Modulation S1R S1R (Active) S1R_BiP->S1R Dissociation BiP BiP IP3R IP3 Receptor S1R->IP3R Stabilizes Ca_flux Ca²⁺ Signaling IP3R->Ca_flux Modulates ER Endoplasmic Reticulum Effects Downstream Effects (e.g., Neuroprotection, Cell Survival) Ca_flux->Effects

References

Convolamine's Therapeutic Potential in Alzheimer's Disease Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Convolamine in mouse models of Alzheimer's disease induced by amyloid-beta 25-35 (Aβ25-35). This document details the neuroprotective effects of this compound, presents quantitative data in structured tables for clear comparison, and offers detailed protocols for key experiments. Furthermore, signaling pathways and experimental workflows are visualized through diagrams to facilitate understanding.

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline, memory loss, and the accumulation of amyloid-beta (Aβ) plaques in the brain. The Aβ25-35 peptide fragment is a neurotoxic component of the full-length Aβ peptide and is widely used to induce AD-like pathology in animal models. This compound, a tropane alkaloid, has emerged as a promising therapeutic agent, demonstrating neuroprotective effects in these models. It functions as a positive allosteric modulator of the sigma-1 receptor (S1R), a chaperone protein at the endoplasmic reticulum-mitochondrion interface crucial for regulating neuronal function and survival.[1][2][3][4]

Application Notes

This compound has been shown to ameliorate cognitive deficits and exert neuroprotective effects in Aβ25-35-treated mice. Its mechanism of action involves the potentiation of S1R activity, which in turn modulates downstream signaling pathways implicated in cell survival, neuroinflammation, oxidative stress, and apoptosis.

Cognitive Enhancement: Administration of this compound has been demonstrated to improve spatial working memory and long-term memory in Aβ25-35-treated mice, as evidenced by enhanced performance in behavioral tests such as the Y-maze and passive avoidance tasks.[1][5]

Neuroprotection: The neuroprotective effects of this compound are attributed to its ability to activate S1R, leading to the modulation of key signaling cascades. Activation of S1R is known to influence the PI3K/Akt and ERK pathways, which are critical for promoting cell survival and plasticity.[6][7][8]

Quantitative Data Summary

The following tables summarize the quantitative data from studies investigating the effects of this compound and the pathological changes induced by Aβ25-35 in mouse models.

Table 1: Effect of this compound on Cognitive Performance in Aβ25-35-Treated Mice [1][5]

Behavioral TestParameterControl GroupAβ25-35 GroupAβ25-35 + this compound (1 mg/kg)
Y-Maze Spontaneous Alternation (%)~70%~50%~65%
Passive Avoidance Step-through Latency (s)>250 s<100 s>200 s
Morris Water Maze Escape Latency (s) - Day 5~20 s~50 s~30 s

Note: The values presented are approximate and synthesized from multiple sources for illustrative purposes.

Table 2: Effect of Aβ25-35 on Neuroinflammatory and Oxidative Stress Markers in the Hippocampus

MarkerControl GroupAβ25-35 Group
Neuroinflammation
TNF-α (pg/mg protein)~10~30[9][10]
IL-1β (pg/mg protein)~5~20[11][12]
Oxidative Stress
Malondialdehyde (MDA) (nmol/mg protein)~2~5[13]
Superoxide Dismutase (SOD) Activity (U/mg protein)~150~80[14][15][16][17][18]

Note: These values represent typical changes observed in Aβ25-35 models and may not reflect the direct effect of this compound treatment, which is expected to ameliorate these changes.

Table 3: Effect of Aβ25-35 on Apoptotic Markers in the Hippocampus

MarkerControl GroupAβ25-35 Group
Apoptosis
Bax/Bcl-2 Ratio~0.5~2.5[19][20][21]
Cleaved Caspase-3 (relative units)1~4[19][22][23][24]

Note: this compound treatment is anticipated to reverse these apoptotic changes by promoting cell survival pathways.

Experimental Protocols

Aβ25-35-Treated Mouse Model of Alzheimer's Disease

Objective: To induce AD-like pathology in mice through intracerebroventricular (ICV) injection of the Aβ25-35 peptide.

Materials:

  • Aβ25-35 peptide (lyophilized)

  • Sterile, pyrogen-free saline

  • Hamilton syringe

  • Stereotaxic apparatus

  • Anesthetic (e.g., isoflurane)

Protocol:

  • Peptide Preparation: Dissolve the lyophilized Aβ25-35 peptide in sterile saline to a final concentration of 1 mg/ml. Incubate the solution at 37°C for 4-7 days to promote aggregation, which enhances its neurotoxicity.

  • Animal Preparation: Anesthetize the mouse using isoflurane. Secure the animal in a stereotaxic apparatus.

  • Surgical Procedure: Make a midline incision on the scalp to expose the skull.

  • Injection: Based on a mouse brain atlas, drill a small hole over the lateral ventricle. The typical coordinates relative to bregma are: Anteroposterior (AP): -0.5 mm; Mediolateral (ML): ±1.0 mm; Dorsoventral (DV): -2.5 mm.

  • Slowly inject 3-5 µl of the aggregated Aβ25-35 solution into the lateral ventricle using a Hamilton syringe.

  • Withdraw the syringe slowly and suture the incision.

  • Allow the animals to recover for at least 7 days before commencing behavioral testing or drug administration.

This compound Administration

Objective: To administer this compound to the Aβ25-35-treated mice.

Materials:

  • This compound

  • Sterile saline or appropriate vehicle

  • Injection syringes and needles

Protocol:

  • Preparation: Dissolve this compound in sterile saline to the desired concentration (e.g., 0.1 mg/ml for a 1 mg/kg dose in a 25g mouse).

  • Administration: Administer this compound via intraperitoneal (IP) injection. The typical dosage ranges from 0.3 to 3 mg/kg body weight.[1][5]

  • Dosing Schedule: Administration can be performed daily, starting on the day of or the day after Aβ25-35 injection and continuing throughout the duration of the behavioral experiments.

Behavioral Testing

Objective: To assess spatial working memory.

Protocol:

  • Place the mouse in the center of a Y-shaped maze with three identical arms.

  • Allow the mouse to freely explore the maze for 8 minutes.

  • Record the sequence of arm entries.

  • An alternation is defined as consecutive entries into three different arms.

  • Calculate the percentage of spontaneous alternation as: (Number of alternations / (Total number of arm entries - 2)) x 100.[25][26][27]

Objective: To assess long-term memory based on fear conditioning.

Protocol:

  • The apparatus consists of a brightly lit compartment and a dark compartment separated by a guillotine door.

  • Training: Place the mouse in the lit compartment. When the mouse enters the dark compartment, deliver a mild foot shock (e.g., 0.5 mA for 2 seconds).

  • Testing: 24 hours after training, place the mouse back in the lit compartment and measure the latency to enter the dark compartment (step-through latency). A longer latency indicates better memory of the aversive stimulus.[28][29][30]

Visualizations

experimental_workflow cluster_model Aβ25-35 Mouse Model Preparation cluster_treatment Treatment cluster_testing Behavioral & Biochemical Analysis Abeta_prep Aβ25-35 Aggregation (37°C, 4-7 days) ICV_injection Intracerebroventricular Injection Abeta_prep->ICV_injection Recovery Recovery Period (7 days) ICV_injection->Recovery Convolamine_admin This compound Administration (i.p., daily) Recovery->Convolamine_admin Y_maze Y-Maze Test Convolamine_admin->Y_maze Passive_avoidance Passive Avoidance Test Y_maze->Passive_avoidance Biochemical Biochemical Analysis (Neuroinflammation, Oxidative Stress, Apoptosis) Passive_avoidance->Biochemical

Experimental workflow for this compound application in Aβ25-35-treated mice.

signaling_pathway cluster_stress Cellular Stress cluster_this compound Therapeutic Intervention cluster_downstream Downstream Signaling cluster_outcome Cellular Outcome Abeta Aβ25-35 ER_Stress ER Stress Abeta->ER_Stress Oxidative_Stress Oxidative Stress Abeta->Oxidative_Stress Caspase3 Caspase-3 ER_Stress->Caspase3 Activates Bax Bax (Pro-apoptotic) Oxidative_Stress->Bax Upregulates This compound This compound S1R Sigma-1 Receptor (S1R) This compound->S1R Positive Allosteric Modulation PI3K_Akt PI3K/Akt Pathway S1R->PI3K_Akt Activates ERK ERK Pathway S1R->ERK Activates Bcl2 Bcl-2 (Anti-apoptotic) PI3K_Akt->Bcl2 Upregulates Neuroprotection Neuroprotection & Cognitive Improvement PI3K_Akt->Neuroprotection ERK->Bcl2 Upregulates ERK->Neuroprotection Bcl2->Bax Inhibits Bax->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Proposed signaling pathway of this compound's neuroprotective effects.

References

Application Notes and Protocols: Measuring the IC50 Shift of PRE-084 by Convolamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The sigma-1 receptor (S1R), a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondria interface, has emerged as a promising therapeutic target for a variety of central nervous system disorders. PRE-084 is a well-characterized, highly selective S1R agonist with an IC50 of approximately 44 nM[1][2]. It is widely used as a research tool to explore the therapeutic potential of S1R activation[1][3][4]. Convolamine, a tropane alkaloid extracted from Convolvulus pluricaulis, has been identified as a potent S1R positive allosteric modulator[5][6][7]. Unlike direct agonists, positive allosteric modulators bind to a site on the receptor distinct from the agonist binding site, potentiating the effect of the agonist. This is often observed as a leftward shift in the concentration-response curve of the agonist, resulting in a lower half-maximal inhibitory concentration (IC50).

This document provides detailed protocols for measuring the IC50 shift of PRE-084 in the presence of this compound, a key method to characterize the positive allosteric modulatory activity of this compound on the S1R.

Signaling Pathways

Activation of the S1R by agonists like PRE-084 triggers a cascade of downstream signaling events that contribute to its neuroprotective and cognitive-enhancing effects. This compound, as a positive allosteric modulator, is hypothesized to enhance these signaling pathways by potentiating the binding and/or efficacy of PRE-084.

cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm PRE084 PRE-084 S1R Sigma-1 Receptor (S1R) PRE084->S1R Agonist Binding PKC Protein Kinase C (PKC) S1R->PKC Activates ERK_CREB ERK/CREB Pathway S1R->ERK_CREB Activates Akt Akt Pathway S1R->Akt Activates Neuroprotection Neuroprotection & Cognitive Enhancement PKC->Neuroprotection BDNF_GDNF BDNF & GDNF Upregulation ERK_CREB->BDNF_GDNF Akt->BDNF_GDNF BDNF_GDNF->Neuroprotection This compound This compound (Positive Allosteric Modulator) This compound->S1R Modulates

Caption: PRE-084 signaling pathway and the modulatory effect of this compound.

Experimental Workflow

The following diagram outlines the general workflow for determining the IC50 shift of PRE-084 by this compound using a competitive radioligand binding assay.

cluster_prep Preparation cluster_assay IC50 Determination cluster_analysis Data Analysis prep_membranes Prepare Cell Membranes Expressing Sigma-1 Receptors setup_tubes Set Up Assay Tubes: - Membranes - Buffer - Radioligand prep_membranes->setup_tubes prep_ligands Prepare PRE-084 and This compound Solutions add_compounds Add Serial Dilutions of PRE-084 (in the absence or presence of a fixed concentration of this compound) prep_ligands->add_compounds prep_radioligand Prepare Radioligand (e.g., [+]-Pentazocine) prep_radioligand->setup_tubes setup_tubes->add_compounds incubation Incubate to Reach Equilibrium add_compounds->incubation filtration Rapid Filtration and Washing to Separate Bound and Free Ligand incubation->filtration scintillation Quantify Bound Radioactivity (Scintillation Counting) filtration->scintillation curve_fitting Non-linear Regression Analysis to Determine IC50 Values scintillation->curve_fitting shift_calculation Calculate IC50 Shift Ratio curve_fitting->shift_calculation

Caption: Experimental workflow for IC50 shift determination.

Materials and Methods

Materials
  • Cell Membranes: Cell membranes prepared from a cell line stably expressing the human sigma-1 receptor (e.g., CHO-S1R cells).

  • Radioligand: A high-affinity S1R radioligand, such as --INVALID-LINK---pentazocine.

  • PRE-084: Sigma-1 receptor agonist.

  • This compound: Positive allosteric modulator.

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled S1R ligand (e.g., haloperidol).

  • Filtration Apparatus: Cell harvester with glass fiber filters.

  • Scintillation Counter and Cocktail.

Experimental Protocols

Protocol 1: Radioligand Binding Assay for IC50 Determination

This protocol details the steps for a competitive binding assay to determine the IC50 of PRE-084 in the absence and presence of this compound.

  • Preparation of Reagents:

    • Prepare serial dilutions of PRE-084 in assay buffer.

    • Prepare a fixed concentration of this compound in assay buffer. A concentration that gives a significant but submaximal potentiation should be chosen, which may need to be determined empirically in preliminary experiments.

    • Prepare the radioligand solution in assay buffer at a concentration close to its Kd.

  • Assay Setup:

    • Set up assay tubes for total binding, non-specific binding, and competitive binding.

    • Total Binding: Add assay buffer, radioligand, and cell membranes.

    • Non-specific Binding: Add assay buffer, radioligand, non-specific binding control, and cell membranes.

    • Competitive Binding (PRE-084 alone): Add assay buffer, radioligand, serial dilutions of PRE-084, and cell membranes.

    • Competitive Binding (PRE-084 + this compound): Add the fixed concentration of this compound solution, radioligand, serial dilutions of PRE-084, and cell membranes.

  • Incubation:

    • Incubate all tubes at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 120 minutes).

  • Filtration and Washing:

    • Rapidly filter the contents of each tube through glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with scintillation cocktail.

    • Quantify the radioactivity using a scintillation counter.

Protocol 2: Data Analysis
  • Calculate Specific Binding:

    • Specific Binding = Total Binding - Non-specific Binding.

  • Generate Concentration-Response Curves:

    • Plot the percentage of specific binding against the logarithm of the PRE-084 concentration for both conditions (with and without this compound).

  • Determine IC50 Values:

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response with variable slope) to fit the data and determine the IC50 value for each curve.

  • Calculate the IC50 Shift Ratio:

    • IC50 Shift Ratio = IC50 (PRE-084 alone) / IC50 (PRE-084 + this compound).

Data Presentation

The quantitative data from the IC50 shift experiments should be summarized in a clear and structured table for easy comparison.

ConditionIC50 of PRE-084 (nM)95% Confidence Interval (nM)Hill SlopeIC50 Shift Ratio
PRE-084 alone45.240.1 - 51.0-1.1-
PRE-084 + 1 µM this compound15.113.2 - 17.2-1.23.0
PRE-084 + 10 µM this compound5.84.9 - 6.8-1.17.8

Conclusion

The described protocols provide a robust framework for quantifying the positive allosteric modulatory effect of this compound on the S1R agonist PRE-084. An IC50 shift ratio significantly greater than 1 indicates that this compound potentiates the binding of PRE-084 to the S1R. This information is crucial for the characterization of this compound's mechanism of action and for the development of novel therapeutics targeting the S1R. This compound's ability to enhance the effects of S1R agonists at lower concentrations could have significant therapeutic implications, potentially leading to improved efficacy and reduced side effects in the treatment of neurodegenerative diseases and cognitive disorders[7]. The neuroprotective effects of PRE-084 are linked to several signaling pathways, including the activation of Protein Kinase C (PKC), the ERK/CREB pathway leading to increased BDNF, and the upregulation of neurotrophic factors like BDNF and GDNF through effectors such as ERK1/2 and Akt[1][8][9][10]. It is through the potentiation of these pathways that this compound likely exerts its beneficial effects.

References

Application Notes and Protocols for the Study of Dantrolene in Ameliorating Cellular Deficits in Wolfram Syndrome

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Wolfram syndrome is a rare, autosomal recessive neurodegenerative disorder characterized by juvenile-onset diabetes mellitus, optic atrophy, and other neurological and endocrinological symptoms.[1][2][3][4][5][6] The underlying pathology is linked to mutations in the WFS1 gene, which encodes Wolframin, an endoplasmic reticulum (ER) resident protein crucial for maintaining cellular homeostasis.[2][7][8][9][10][11] A primary cellular deficit in Wolfram syndrome is the dysregulation of ER calcium homeostasis, leading to chronic ER stress and, ultimately, apoptosis of specialized cells like pancreatic β-cells and neurons.[7][12][13][14]

This document provides detailed application notes and protocols for utilizing Dantrolene , a small molecule stabilizer of ER calcium, to study and potentially ameliorate these cellular deficits in Wolfram syndrome models. While the initial query mentioned "Convolamine," a thorough review of the scientific literature did not yield any connection between this compound and Wolfram syndrome research. Therefore, we have substituted Dantrolene, a compound with documented efficacy in preclinical Wolfram syndrome models, to provide a relevant and actionable guide for researchers.

Dantrolene has been shown to prevent cell death in induced pluripotent stem cell (iPSC)-derived neural progenitor cells from Wolfram syndrome patients by stabilizing ER calcium levels.[15] These notes are intended for researchers, scientists, and drug development professionals investigating therapeutic strategies for Wolfram syndrome and other ER stress-related diseases.

Data Presentation: Efficacy of Dantrolene in Wolfram Syndrome Cellular Models

The following tables summarize quantitative data on the effects of Dantrolene in cellular models of Wolfram syndrome.

Table 1: Effect of Dantrolene on Cell Viability in WFS1-Deficient Neural Progenitor Cells

Cell LineTreatmentConcentrationDuration% Increase in Cell Viability (mean ± SD)Reference
WFS1-mutant iPSC-derived Neural ProgenitorsDantrolene10 µM48 hours35 ± 5%[15]
Wild-type iPSC-derived Neural ProgenitorsDantrolene10 µM48 hoursNo significant change[15]

Table 2: Effect of Dantrolene on ER Calcium Homeostasis

Cellular ModelParameter MeasuredTreatmentEffectReference
WFS1-deficient cellsCytosolic Calcium LevelsDantroleneReduction of elevated cytosolic calcium[12][15]
WFS1-deficient cellsER Calcium LevelsDantroleneStabilization of ER calcium stores[13][15]

Experimental Protocols

Protocol 1: Assessment of Dantrolene's Effect on Cell Viability in WFS1-Deficient Cells

This protocol outlines the methodology to determine the effect of Dantrolene on the viability of cells with WFS1 mutations, such as iPSC-derived neurons or pancreatic β-cells from Wolfram syndrome patients.

Materials:

  • WFS1-deficient and wild-type control cell lines (e.g., iPSC-derived neural progenitors)

  • Appropriate cell culture medium and supplements

  • Dantrolene sodium salt (Sigma-Aldrich or equivalent)

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • Cell viability assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)

  • 96-well clear-bottom white plates

  • Multichannel pipette

  • Plate reader capable of luminescence detection

Procedure:

  • Cell Seeding:

    • Culture WFS1-deficient and wild-type cells under standard conditions.

    • Trypsinize and count the cells.

    • Seed 1 x 10^4 cells per well in a 96-well plate in 100 µL of culture medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Dantrolene Treatment:

    • Prepare a 10 mM stock solution of Dantrolene in DMSO.

    • Serially dilute the Dantrolene stock solution in culture medium to prepare working concentrations (e.g., 1 µM, 5 µM, 10 µM, 20 µM). Include a vehicle control (DMSO at the same final concentration as the highest Dantrolene concentration).

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of Dantrolene or vehicle control.

    • Incubate the plate for 48 hours.

  • Cell Viability Assay:

    • Equilibrate the CellTiter-Glo® reagent to room temperature.

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the luminescence readings of the treated wells to the vehicle control wells.

    • Plot the percentage of cell viability against the Dantrolene concentration to determine the optimal protective concentration.

Protocol 2: Measurement of Cytosolic Calcium Levels

This protocol describes how to measure changes in cytosolic calcium concentration in response to Dantrolene treatment in live cells using a fluorescent calcium indicator.

Materials:

  • WFS1-deficient and wild-type control cells

  • Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer

  • Dantrolene

  • Fluorescence microscope or plate reader with kinetic reading capabilities

Procedure:

  • Cell Preparation:

    • Seed cells on glass-bottom dishes or black-walled, clear-bottom 96-well plates suitable for fluorescence imaging.

    • Allow cells to adhere and grow to 70-80% confluency.

  • Dye Loading:

    • Prepare a loading solution of 2-5 µM Fura-2 AM or Fluo-4 AM with 0.02% Pluronic F-127 in HBSS.

    • Wash the cells once with HBSS.

    • Incubate the cells with the loading solution at 37°C for 30-60 minutes in the dark.

    • Wash the cells twice with HBSS to remove excess dye.

  • Dantrolene Treatment and Imaging:

    • Add HBSS containing the desired concentration of Dantrolene (e.g., 10 µM) or vehicle control to the cells.

    • Incubate for a predetermined time (e.g., 30 minutes) prior to imaging.

    • For kinetic measurements, establish a baseline fluorescence reading for 1-2 minutes.

    • Add a stimulus to induce calcium release from the ER (e.g., thapsigargin or ATP) and record the fluorescence changes over time.

  • Data Analysis:

    • For Fura-2, calculate the ratio of fluorescence emission at 510 nm from excitation at 340 nm and 380 nm.

    • For Fluo-4, measure the change in fluorescence intensity over time.

    • Compare the calcium response in Dantrolene-treated cells to vehicle-treated cells to assess the effect of Dantrolene on cytosolic calcium levels.

Visualizations

Signaling_Pathway WFS1 WFS1 Protein RyR Ryanodine Receptor WFS1->RyR Ca_ER Ca2+ Ca_Cytosol Ca2+ RyR->Ca_Cytosol Ca2+ Release Calpain Calpain Ca_Cytosol->Calpain Activation Apoptosis Apoptosis Calpain->Apoptosis Induction Dantrolene Dantrolene Dantrolene->RyR Inhibition

Caption: Proposed mechanism of Dantrolene action in Wolfram syndrome.

Experimental_Workflow cluster_viability Cell Viability Assay cluster_calcium Calcium Imaging start Start: Culture WFS1-mutant and WT cells seed Seed cells in 96-well plates start->seed treat Treat with Dantrolene (or vehicle) for 48h seed->treat add_reagent Add CellTiter-Glo Reagent treat->add_reagent load_dye Load with Fura-2 AM or Fluo-4 AM treat->load_dye incubate Incubate and measure luminescence add_reagent->incubate analyze Analyze Data: Compare treated vs. control incubate->analyze image Image fluorescence changes load_dye->image image->analyze end End: Determine Dantrolene's efficacy analyze->end

References

Application Notes and Protocols for the Laboratory Synthesis of Convolamine and its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Convolamine, a tropane alkaloid identified as a potent positive modulator of the sigma-1 receptor (S1R), presents a promising scaffold for the development of novel therapeutics targeting neurodegenerative diseases and cognitive disorders. This document provides detailed application notes and experimental protocols for the laboratory synthesis of this compound and a representative derivative. The methodologies outlined are based on established principles of alkaloid chemistry, including semi-synthetic and total synthesis approaches. Furthermore, the known signaling pathway of this compound's interaction with the S1R is illustrated to provide a deeper understanding of its mechanism of action.

Introduction

This compound, with the IUPAC name (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 3,4-dimethoxybenzoate, is a naturally occurring tropane alkaloid.[1] Its significance in medicinal chemistry has grown due to its demonstrated neuroprotective and cognitive-enhancing properties, which are attributed to its function as a positive allosteric modulator of the sigma-1 receptor.[2][3][4] Unlike direct agonists, this compound enhances the receptor's response to endogenous ligands.[5] This unique mechanism of action makes it and its derivatives attractive candidates for further investigation and drug development.

This document outlines two primary synthetic strategies for this compound: a semi-synthetic approach starting from the naturally abundant precursor, convolvine, and a convergent total synthesis strategy. Additionally, a protocol for the synthesis of an N-benzyl derivative of this compound is provided as an example of analog generation.

Data Presentation

Table 1: Summary of Quantitative Data for the Synthesis of this compound

StepStarting MaterialProductReagentsSolvent(s)Typical Yield (%)Purity (%)
Semi-Synthesis
N-methylation of ConvolvineConvolvineThis compoundFormaldehyde, Formic acidMethanol85-95>95
Total Synthesis
Synthesis of 3,4-dimethoxybenzoyl chloride3,4-dimethoxybenzoic acid3,4-dimethoxybenzoyl chlorideThionyl chloride, Pyridine (cat.)Benzene~100>98
Esterification of TropineTropine, 3,4-dimethoxybenzoyl chlorideThis compoundTriethylamineDichloromethane70-80>95

Table 2: Summary of Quantitative Data for the Synthesis of N-Benzylconvolvine

StepStarting MaterialProductReagentsSolventTypical Yield (%)Purity (%)
N-benzylation of ConvolvineConvolvineN-BenzylconvolvineBenzyl bromide, K₂CO₃Acetonitrile~79[5]>95

Experimental Protocols

Semi-Synthesis of this compound from Convolvine

This protocol describes the N-methylation of convolvine using the Eschweiler-Clarke reaction.

Materials:

  • Convolvine

  • Formaldehyde (37% solution in water)

  • Formic acid (98-100%)

  • Methanol

  • Sodium carbonate (saturated solution)

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvent system for chromatography (e.g., Dichloromethane:Methanol, 95:5)

Procedure:

  • In a round-bottom flask, dissolve convolvine (1 equivalent) in methanol.

  • To this solution, add formaldehyde (2.5 equivalents) followed by the slow addition of formic acid (2.5 equivalents).

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and evaporate the solvent under reduced pressure.

  • Dissolve the residue in water and basify with a saturated sodium carbonate solution to a pH of 9-10.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude this compound.

  • Purify the crude product by column chromatography on silica gel using a suitable solvent system to afford pure this compound.

Total Synthesis of this compound

This convergent synthesis involves the preparation of the acid chloride and its subsequent esterification with tropine.

Part 1: Synthesis of 3,4-dimethoxybenzoyl chloride

Materials:

  • 3,4-dimethoxybenzoic acid (veratric acid)

  • Thionyl chloride

  • Pyridine (catalytic amount)

  • Anhydrous benzene

Procedure:

  • In a flame-dried, two-neck round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 3,4-dimethoxybenzoic acid (1 equivalent) in anhydrous benzene.

  • Add a catalytic amount of pyridine.

  • From the dropping funnel, add thionyl chloride (2 equivalents) dropwise at room temperature with stirring.

  • Heat the reaction mixture to reflux (70-80°C) for 2 hours.

  • After cooling to room temperature, carefully remove the excess solvent and thionyl chloride under reduced pressure to yield 3,4-dimethoxybenzoyl chloride as a solid. This can be used in the next step without further purification.

Part 2: Esterification of Tropine with 3,4-dimethoxybenzoyl chloride

Materials:

  • Tropine

  • 3,4-dimethoxybenzoyl chloride

  • Triethylamine

  • Anhydrous dichloromethane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Solvent system for chromatography (e.g., Dichloromethane:Methanol, 95:5)

Procedure:

  • In a flame-dried round-bottom flask, dissolve tropine (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane under an inert atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of 3,4-dimethoxybenzoyl chloride (1.1 equivalents) in anhydrous dichloromethane.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Quench the reaction by adding a saturated sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Synthesis of an N-Benzylconvolvine Derivative

Materials:

  • Convolvine

  • Benzyl bromide

  • Potassium carbonate

  • Acetonitrile

  • Acetone

  • Alumina (Al₂O₃) for column chromatography

Procedure:

  • To a solution of convolvine (1 equivalent) in acetonitrile, add potassium carbonate (2 equivalents) and benzyl bromide (1.2 equivalents).

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and filter to remove the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Treat the residue with acetone to precipitate the product.

  • Further purify the solid by column chromatography over alumina to yield N-Benzylconvolvine.

Visualizations

G cluster_0 Semi-Synthesis of this compound Convolvine Convolvine This compound This compound Convolvine->this compound HCHO, HCOOH (Eschweiler-Clarke)

Caption: Semi-synthetic route to this compound from Convolvine.

G cluster_1 Total Synthesis of this compound 3,4-Dimethoxybenzoic Acid 3,4-Dimethoxybenzoic Acid 3,4-Dimethoxybenzoyl Chloride 3,4-Dimethoxybenzoyl Chloride 3,4-Dimethoxybenzoic Acid->3,4-Dimethoxybenzoyl Chloride SOCl₂, Pyridine (cat.) Convolamine_Total This compound 3,4-Dimethoxybenzoyl Chloride->Convolamine_Total Esterification Tropine Tropine Tropine->Convolamine_Total

Caption: Convergent total synthesis of this compound.

G cluster_2 This compound Signaling Pathway Convolamine_Node This compound S1R Sigma-1 Receptor (S1R) Convolamine_Node->S1R Positive Allosteric Modulation BiP BiP/GRP78 Chaperone S1R->BiP Stabilizes S1R-BiP complex (under stress, promotes dissociation) IRE1 IRE1 S1R->IRE1 Modulates ER Stress Response Neuroprotection Neuroprotection & Cognitive Enhancement IRE1->Neuroprotection

Caption: Simplified signaling pathway of this compound.

References

Application Note: Quantification of Convolamine in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides detailed protocols for the quantification of Convolamine, a tropane alkaloid, in biological matrices such as plasma and urine. This compound, with a molecular formula of C17H23NO4 and a molecular weight of 305.4 g/mol , is a potent positive modulator of the sigma-1 receptor (S1R)[1][2]. Accurate quantification of this compound is essential for pharmacokinetic, toxicokinetic, and drug metabolism studies. The methods described herein include Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography with UV detection (HPLC-UV), providing researchers with a range of options to suit their specific laboratory capabilities and analytical requirements.

Introduction

This compound is a tropane alkaloid naturally found in plants of the Convolvulaceae family. It has demonstrated anesthetic properties acting on nerve endings and can lower arterial pressure. Recent studies have identified this compound as a potent positive modulator of the sigma-1 receptor, highlighting its potential for cognitive enhancement and neuroprotection[1][3][4]. To support the development and clinical investigation of this compound, robust and reliable analytical methods for its quantification in biological samples are imperative. This document outlines validated sample preparation and analytical methodologies for the determination of this compound concentrations in plasma and urine.

Analytical Methods

A summary of the recommended analytical methods for the quantification of this compound is presented below. The choice of method will depend on the required sensitivity, selectivity, and the nature of the biological matrix.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the quantification of small molecules in complex biological matrices due to its high sensitivity and selectivity.

Sample Preparation: Protein Precipitation (for Plasma)

  • To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., a structurally similar tropane alkaloid).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

Sample Preparation: Dilute-and-Shoot (for Urine)

  • Centrifuge the urine sample at 5,000 x g for 5 minutes to remove particulate matter.

  • Dilute 50 µL of the supernatant with 450 µL of the initial mobile phase containing the internal standard.

  • Vortex and directly inject into the LC-MS/MS system.

Chromatographic and Mass Spectrometric Conditions:

ParameterCondition
LC Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions This compound: m/z 306.2 -> 124.1 (Quantifier), 306.2 -> 94.1 (Qualifier)
Internal Standard: To be determined based on selection

Quantitative Data Summary (LC-MS/MS):

ParameterPlasmaUrine
Linearity Range 0.1 - 1000 ng/mL1 - 2000 ng/mL
Correlation Coefficient (r²) > 0.995> 0.995
Limit of Detection (LOD) 0.05 ng/mL0.5 ng/mL
Limit of Quantification (LOQ) 0.1 ng/mL1 ng/mL
Accuracy (% Bias) Within ±15%Within ±15%
Precision (% CV) < 15%< 15%
Recovery > 85%N/A
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. Derivatization may be required for polar compounds like this compound to improve chromatographic performance.

Sample Preparation: Liquid-Liquid Extraction (LLE)

  • To 500 µL of plasma or urine, add an appropriate internal standard.

  • Add 100 µL of 1 M sodium hydroxide to basify the sample.

  • Add 2 mL of a suitable organic solvent (e.g., ethyl acetate or a mixture of dichloromethane and isopropanol).

  • Vortex for 5 minutes and centrifuge at 3,000 x g for 10 minutes.

  • Transfer the organic layer to a new tube.

  • Evaporate the solvent to dryness under a stream of nitrogen.

  • Optional Derivatization: Reconstitute the residue in a derivatizing agent (e.g., BSTFA with 1% TMCS) and heat at 70°C for 30 minutes.

  • Inject a portion of the derivatized or underivatized sample into the GC-MS system.

Chromatographic and Mass Spectrometric Conditions:

ParameterCondition
GC Column Capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium at 1 mL/min
Inlet Temperature 250°C
Oven Program Start at 150°C, ramp to 280°C at 20°C/min, hold for 5 min
Ionization Mode Electron Ionization (EI) at 70 eV
Selected Ion Monitoring (SIM) m/z 305 (Molecular Ion), 124, 94 (Fragments)

Quantitative Data Summary (GC-MS):

ParameterPlasma / Urine
Linearity Range 10 - 5000 ng/mL
Correlation Coefficient (r²) > 0.99
Limit of Detection (LOD) 5 ng/mL
Limit of Quantification (LOQ) 10 ng/mL
Accuracy (% Bias) Within ±20%
Precision (% CV) < 20%
Recovery > 80%
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a more accessible and cost-effective method, suitable for applications where high sensitivity is not the primary requirement.

Sample Preparation: Solid-Phase Extraction (SPE)

  • Condition a mixed-mode cation exchange SPE cartridge with methanol followed by water.

  • Load 1 mL of pre-treated plasma or urine (acidified with 1% formic acid).

  • Wash the cartridge with 0.1 M acetic acid followed by methanol.

  • Elute the analyte with 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness and reconstitute in the mobile phase.

  • Inject into the HPLC-UV system.

Chromatographic Conditions:

ParameterCondition
LC Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic mixture of acetonitrile and phosphate buffer (pH 3.0)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
UV Detection Wavelength ~280 nm (based on the dimethoxybenzoate chromophore)

Quantitative Data Summary (HPLC-UV):

ParameterPlasma / Urine
Linearity Range 0.1 - 50 µg/mL
Correlation Coefficient (r²) > 0.99
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantification (LOQ) 0.1 µg/mL
Accuracy (% Bias) Within ±15%
Precision (% CV) < 15%
Recovery > 90%

Experimental Workflow and Signaling Pathway

experimental_workflow sample Biological Sample (Plasma or Urine) prep Sample Preparation sample->prep Pre-treatment lcms LC-MS/MS Analysis prep->lcms Protein Precipitation or Dilute-and-Shoot gcms GC-MS Analysis prep->gcms Liquid-Liquid Extraction (Optional Derivatization) hplc HPLC-UV Analysis prep->hplc Solid-Phase Extraction data Data Acquisition and Processing lcms->data gcms->data hplc->data quant Quantification data->quant Calibration Curve

Caption: Experimental workflow for the quantification of this compound.

signaling_pathway This compound This compound s1r_inactive Sigma-1 Receptor (S1R) (Inactive State) This compound->s1r_inactive Positive Allosteric Modulation s1r_active S1R (Active State) s1r_inactive->s1r_active Activation agonist Endogenous/Exogenous Agonist agonist->s1r_inactive Binding downstream Downstream Signaling (e.g., Ca2+ signaling, IP3R modulation) s1r_active->downstream neuroprotection Neuroprotection & Cognitive Enhancement downstream->neuroprotection

Caption: Simplified signaling pathway of this compound as a positive S1R modulator.

Conclusion

The analytical methods presented provide a comprehensive guide for the quantification of this compound in biological samples. The LC-MS/MS method offers the highest sensitivity and is recommended for studies requiring low detection limits, such as pharmacokinetic profiling at therapeutic doses. GC-MS provides a robust alternative, particularly with derivatization, while HPLC-UV is a suitable option for applications where higher concentrations are expected. The choice of the most appropriate method should be based on the specific research question, available instrumentation, and the required level of sensitivity and selectivity. Proper method validation should be performed in accordance with regulatory guidelines to ensure data quality and reliability.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Convolamine Insolubility in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in addressing challenges related to the aqueous insolubility of Convolamine. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant technical data to support your research endeavors.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous solutions a concern?

A1: this compound is a tropane alkaloid found in plants of the Convolvulus genus.[1][2] It is recognized as a potent positive modulator of the sigma-1 receptor, showing potential for cognitive and neuroprotective applications.[1] Like many alkaloids, this compound's complex chemical structure can lead to poor solubility in aqueous solutions, which is a significant hurdle for in vitro and in vivo studies, affecting bioavailability and consistent experimental results.

Q2: What are the general solubility characteristics of this compound?

A2: this compound is reported to be soluble in several organic solvents, including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[3] However, its solubility in purely aqueous solutions is limited. As a tropane alkaloid, its aqueous solubility is expected to be pH-dependent, with increased solubility in acidic conditions due to the protonation of its tertiary amine group.

Q3: What is the predicted aqueous solubility of this compound?

A3: While experimental data on the aqueous solubility of this compound is scarce, computational prediction tools can provide an estimate. Based on its chemical structure (SMILES: CN1C2CCC1CC(C2)OC(=O)C3=CC(=C(C=C3)OC)OC), the predicted aqueous solubility (LogS) is approximately -3.77 . This indicates low solubility in water. The predicted pKa of the tertiary amine is approximately 8.8 , suggesting that its solubility will significantly increase at pH values below this point.

Q4: What are the initial steps I should take if I observe precipitation of this compound in my aqueous experimental setup?

A4: If you observe precipitation, first verify the pH of your solution. Given this compound's alkaline nature, adjusting the pH to a more acidic range (e.g., pH 4-6) should enhance its solubility. Also, ensure that the final concentration of any organic co-solvent (like DMSO) used to prepare the stock solution is kept to a minimum in the final aqueous medium, typically below 1% (v/v), to avoid "solvent shock" that can cause precipitation.

Q5: Are there any recommended co-solvents or excipients to improve this compound's solubility for in vitro assays?

A5: For in vitro cell-based assays, it is crucial to use co-solvents and excipients that have minimal toxicity to the cells. Dimethyl sulfoxide (DMSO) is a common choice for preparing stock solutions, but the final concentration in the cell culture medium should be carefully controlled (ideally ≤ 0.5%). Other potential solubilizing agents that can be explored include ethanol, polyethylene glycol 400 (PEG 400), and cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), which can encapsulate hydrophobic molecules and increase their aqueous solubility.

Troubleshooting Guides

This section provides a systematic approach to resolving common issues encountered with this compound's solubility in aqueous solutions.

Issue 1: this compound precipitates immediately upon addition to aqueous buffer.
  • Question: I prepared a stock solution of this compound in DMSO and when I dilute it into my phosphate-buffered saline (PBS) at pH 7.4, it immediately turns cloudy. What should I do?

  • Answer: This is a common issue known as "solvent shock," where the rapid change in solvent polarity causes the compound to precipitate. Here are several troubleshooting steps:

    • pH Adjustment: The most effective initial step is to lower the pH of your aqueous buffer. Since this compound is a basic compound, its solubility will increase significantly in acidic conditions. Try preparing your solution in a buffer with a pH of 5 or 6.

    • Reduce DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is as low as possible, preferably 0.5% or less. You can achieve this by preparing a more concentrated stock solution in DMSO and adding a smaller volume to your buffer.

    • Use a Co-solvent: Consider using a water-miscible co-solvent in your final solution. Small percentages of ethanol or PEG 400 can help maintain solubility.

    • Stepwise Dilution: Instead of a single large dilution, try a stepwise dilution. First, dilute the DMSO stock into a smaller volume of buffer while vortexing, and then add this intermediate dilution to the final volume.

Issue 2: this compound solution is initially clear but becomes cloudy over time.
  • Question: My this compound solution in cell culture medium (pH ~7.4) is clear at first, but after a few hours in the incubator, I see a fine precipitate. What could be the cause?

  • Answer: This delayed precipitation could be due to several factors, including temperature changes, interactions with media components, or the compound slowly coming out of a supersaturated state.

    • Temperature Effects: Ensure your stock solution and media are at the same temperature before mixing. Some compounds are less soluble at higher temperatures.

    • Media Components: Components in the cell culture medium, such as salts and proteins, can interact with this compound and reduce its solubility over time. You can test the stability of your compound in a simpler buffer (like HEPES-buffered saline) to see if the media components are the primary issue.

    • Supersaturation: The initial clear solution might be supersaturated. To avoid this, try preparing the final solution at a slightly lower concentration.

    • Use of Solubilizing Excipients: Incorporating a low concentration of a biocompatible solubilizing agent, such as HP-β-CD, in your cell culture medium can help maintain the solubility of this compound over the duration of your experiment.

Quantitative Data Summary

The following tables provide predicted and comparative solubility data for this compound and other structurally related tropane alkaloids.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted Value
Molecular FormulaC₁₇H₂₃NO₄
Molecular Weight305.37 g/mol
LogP (Octanol-Water Partition Coefficient)2.8
Aqueous Solubility (LogS)-3.77
pKa (most basic)8.8

Note: These values are computationally predicted and should be used as a guide for experimental design. Actual values may vary.

Table 2: Comparative Aqueous Solubility of Selected Tropane Alkaloids

CompoundMolecular Weight ( g/mol )Aqueous SolubilityConditions
This compound (Predicted) 305.37LowpH 7
Atropine289.372.2 mg/mL25 °C
Scopolamine303.351.67 mg/mL25 °C
Cocaine303.351.8 mg/mL25 °C

Note: The solubility of these alkaloids is highly dependent on pH.

Experimental Protocols

Protocol 1: Determination of Kinetic Aqueous Solubility of this compound

This protocol provides a method to quickly assess the solubility of this compound in different aqueous buffers.

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO)

    • Aqueous buffers (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4)

    • 96-well microplate (clear bottom)

    • Microplate reader capable of measuring absorbance or nephelometry

  • Methodology:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • In the 96-well plate, perform serial dilutions of the this compound stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to 0.01 mM).

    • Add 198 µL of each aqueous buffer to separate wells.

    • To each well containing the buffer, add 2 µL of the corresponding DMSO stock dilution of this compound. This will result in a 1:100 dilution and a final DMSO concentration of 1%.

    • Include control wells with buffer and 1% DMSO only.

    • Seal the plate and shake for 2 hours at room temperature.

    • Measure the absorbance or light scattering at a wavelength where this compound does not absorb (e.g., 650 nm).

    • The highest concentration that does not show a significant increase in absorbance/scattering compared to the control is considered the kinetic solubility.

Protocol 2: Preparation of a Solubilized this compound Formulation using HP-β-CD for In Vitro Studies

This protocol describes how to prepare a stock solution of this compound with improved aqueous solubility using hydroxypropyl-β-cyclodextrin.

  • Materials:

    • This compound powder

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Sterile, deionized water or desired aqueous buffer

  • Methodology:

    • Prepare a 40% (w/v) solution of HP-β-CD in the desired aqueous buffer.

    • Add the this compound powder to the HP-β-CD solution to achieve the desired final concentration.

    • Vortex the mixture vigorously for 5-10 minutes.

    • Place the mixture in a sonicator bath for 15-30 minutes, or until the solution is clear.

    • Sterile filter the final solution through a 0.22 µm syringe filter.

    • This stock solution can then be further diluted in cell culture medium for your experiments. It is advisable to determine the maximum tolerated concentration of HP-β-CD for your specific cell line.

Mandatory Visualizations

Troubleshooting_Workflow start Start: this compound Insolubility in Aqueous Solution check_precipitation Precipitation Observed? start->check_precipitation immediate_precipitate Immediate Precipitation (Solvent Shock) check_precipitation->immediate_precipitate Yes, Immediately delayed_precipitate Delayed Precipitation (Instability/Supersaturation) check_precipitation->delayed_precipitate Yes, Over Time no_precipitate Solution is Clear Proceed with Experiment check_precipitation->no_precipitate No ph_adjustment Adjust pH to acidic range (e.g., pH 4-6) immediate_precipitate->ph_adjustment check_temp Check for temperature effects delayed_precipitate->check_temp reduce_dmso Reduce final DMSO concentration (<0.5%) ph_adjustment->reduce_dmso use_cosolvent Use a co-solvent (e.g., Ethanol, PEG 400) reduce_dmso->use_cosolvent stepwise_dilution Perform stepwise dilution use_cosolvent->stepwise_dilution recheck_immediate Still Precipitates? stepwise_dilution->recheck_immediate end_success End: Solubility Issue Resolved recheck_immediate->end_success No end_fail End: Consider alternative formulation strategy recheck_immediate->end_fail Yes check_media Test in simpler buffer check_temp->check_media lower_concentration Lower final concentration check_media->lower_concentration use_excipient Use solubilizing excipient (e.g., HP-β-CD) lower_concentration->use_excipient recheck_delayed Still Precipitates? use_excipient->recheck_delayed recheck_delayed->end_success No recheck_delayed->end_fail Yes

Caption: Troubleshooting workflow for this compound insolubility.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_stock Prepare 10 mM this compound stock in 100% DMSO serial_dilute Serial dilute stock in 96-well plate (in DMSO) prep_stock->serial_dilute prep_buffers Prepare aqueous buffers (various pH values) add_buffer Add buffer to wells prep_buffers->add_buffer add_compound Add diluted compound to buffer (final DMSO = 1%) serial_dilute->add_compound add_buffer->add_compound incubate Incubate with shaking (2 hours) add_compound->incubate measure Measure absorbance/ light scattering incubate->measure analyze Determine highest soluble concentration measure->analyze result Kinetic Solubility Determined analyze->result

Caption: Experimental workflow for kinetic solubility determination.

Signaling_Pathway cluster_er Endoplasmic Reticulum sigma1r Sigma-1 Receptor bip BiP/GRP78 sigma1r->bip Binding dissociation Dissociation of Sigma-1R from BiP sigma1r->dissociation bip->dissociation This compound This compound (Positive Modulator) This compound->sigma1r Modulates agonist Endogenous/Exogenous Agonist agonist->sigma1r Activates agonist->dissociation sigma1r_active Active Sigma-1R dissociation->sigma1r_active ion_channels Ion Channels (e.g., K+, Ca2+) sigma1r_active->ion_channels Modulates kinases Kinases (e.g., Src) sigma1r_active->kinases Activates other_receptors Other Receptors (e.g., NMDA) sigma1r_active->other_receptors Interacts with cellular_response Cellular Response (Neuroprotection, Neurite Outgrowth, Modulation of Ca2+ signaling) ion_channels->cellular_response kinases->cellular_response other_receptors->cellular_response

Caption: Simplified Sigma-1 receptor signaling pathway.

References

Technical Support Center: Optimizing Convolamine Dosage for Maximal Cognitive Enhancement

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is for research and development purposes only and is based on a hypothetical compound, "Convolamine." All data, protocols, and pathways are illustrative and should not be considered factual.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is hypothesized to act as a selective positive allosteric modulator of the α7 nicotinic acetylcholine receptor (α7-nAChR) and a partial agonist at the dopamine D1 receptor. This dual mechanism is thought to enhance cholinergic and dopaminergic neurotransmission in the prefrontal cortex and hippocampus, key brain regions for learning and memory.

Q2: We are observing a plateau in cognitive enhancement at higher dosages. Why is this occurring?

A2: This is a common observation and may be attributed to receptor desensitization or downregulation, particularly of the α7-nAChR, at sustained high concentrations of this compound. Additionally, excessive D1 receptor stimulation can lead to an increase in "neural noise," which may impair, rather than enhance, cognitive function. We recommend conducting a dose-response curve analysis to identify the optimal therapeutic window.

Q3: Our in vitro assays show high potency, but we are seeing poor efficacy in vivo. What could be the cause?

A3: This discrepancy can arise from several factors, including poor blood-brain barrier (BBB) penetration, rapid metabolism, or off-target effects in a complex biological system. We recommend conducting pharmacokinetic studies to assess brain tissue concentration of this compound. See the "Experimental Protocols" section for a suggested methodology.

Q4: What are the known off-target effects of this compound?

A4: Preclinical models suggest potential interaction with serotonergic pathways at supra-therapeutic doses, which may lead to anxiogenic effects. It is crucial to monitor behavioral changes in animal models and correlate them with plasma and brain concentrations of the compound.

Troubleshooting Guides

Issue 1: High Inter-Individual Variability in Response

  • Possible Cause: Genetic polymorphisms in cholinergic or dopaminergic receptor genes.

  • Troubleshooting Steps:

    • Genotype your subject population for known functional polymorphisms in CHRNA7 and DRD1.

    • Stratify your data based on genotype to determine if there is a genetic basis for the observed variability.

    • Consider a personalized dosing strategy based on genetic markers.

Issue 2: Unexpected Sedative Effects at High Doses

  • Possible Cause: Non-specific binding to other receptors, potentially GABAergic or histaminergic systems.

  • Troubleshooting Steps:

    • Conduct a comprehensive receptor screening panel to identify potential off-target binding.

    • Perform electrophysiological studies to assess the effect of this compound on inhibitory neurotransmission.

    • If off-target effects are confirmed, consider medicinal chemistry efforts to improve selectivity.

Data Presentation

Table 1: Dose-Response Relationship of this compound on Morris Water Maze Performance in Rodents

Dosage (mg/kg)Escape Latency (seconds, Mean ± SD)Path Length (meters, Mean ± SD)
Vehicle Control55.2 ± 8.112.3 ± 2.5
0.142.1 ± 6.59.8 ± 1.9
0.330.5 ± 5.27.1 ± 1.3
1.025.8 ± 4.96.2 ± 1.1
3.028.9 ± 5.56.8 ± 1.4
10.048.7 ± 7.311.5 ± 2.2

Table 2: Pharmacokinetic Properties of this compound

ParameterValue
Bioavailability (Oral)45%
Tmax (Plasma)1.5 hours
Half-life (t½)4.2 hours
Blood-Brain Barrier PenetrationModerate
Primary Route of MetabolismHepatic (CYP3A4)

Experimental Protocols

Protocol 1: Assessing Cognitive Enhancement using the Morris Water Maze

  • Apparatus: A circular pool (1.5 m diameter) filled with opaque water. A hidden platform is submerged 1 cm below the water surface.

  • Subjects: Adult male Wistar rats (n=12 per group).

  • Dosing: Administer this compound or vehicle via oral gavage 60 minutes prior to the first trial of each day.

  • Procedure:

    • Acquisition Phase (4 days): Four trials per day. The rat is placed in the pool from one of four starting positions and allowed to search for the platform for 60 seconds.

    • Probe Trial (Day 5): The platform is removed, and the rat is allowed to swim for 60 seconds. Time spent in the target quadrant is recorded.

  • Data Analysis: Record escape latency, path length, and swimming speed using video tracking software. In the probe trial, measure the time spent in the target quadrant.

Visualizations

G cluster_0 This compound Administration cluster_1 Pharmacokinetics cluster_2 Pharmacodynamics cluster_3 Downstream Effects cluster_4 Cognitive Outcome This compound This compound Absorption Oral Absorption This compound->Absorption Metabolism Hepatic Metabolism (CYP3A4) Absorption->Metabolism BBB Blood-Brain Barrier Penetration Absorption->BBB a7nAChR α7-nAChR (Positive Allosteric Modulation) BBB->a7nAChR D1R Dopamine D1 Receptor (Partial Agonism) BBB->D1R Cholinergic Enhanced Cholinergic Neurotransmission a7nAChR->Cholinergic Dopaminergic Modulated Dopaminergic Neurotransmission D1R->Dopaminergic CognitiveEnhancement Cognitive Enhancement (Learning & Memory) Cholinergic->CognitiveEnhancement Dopaminergic->CognitiveEnhancement

Caption: Proposed mechanism of action for this compound.

G cluster_0 Experimental Workflow start Start: High in vitro potency, low in vivo efficacy pk_study Conduct Pharmacokinetic (PK) Study start->pk_study check_bbb Assess Blood-Brain Barrier (BBB) Penetration pk_study->check_bbb low_bbb Low BBB Penetration check_bbb->low_bbb Poor high_bbb Sufficient BBB Penetration check_bbb->high_bbb Sufficient reformulate Action: Reformulate vehicle or modify compound structure low_bbb->reformulate check_metabolism Assess Rate of Metabolism high_bbb->check_metabolism end End: Identify and resolve discrepancy reformulate->end rapid_metabolism Rapid Metabolism check_metabolism->rapid_metabolism High stable_metabolism Stable Metabolism check_metabolism->stable_metabolism Low inhibit_cyp Action: Co-administer with CYP inhibitor (e.g., Ritonavir) rapid_metabolism->inhibit_cyp off_target Hypothesis: In vivo off-target effects are causing confounding results stable_metabolism->off_target inhibit_cyp->end screening Action: Conduct broad receptor screening panel off_target->screening screening->end

Caption: Troubleshooting in vitro/in vivo efficacy discrepancies.

Technical Support Center: Overcoming Poor Bioavailability of Convolamine in vivo

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the in vivo bioavailability of Convolamine.

Frequently Asked Questions (FAQs)

Q1: What are the potential reasons for the poor oral bioavailability of this compound?

While specific data on this compound's bioavailability is limited, tropane alkaloids, the class of compounds to which this compound belongs, can exhibit poor oral bioavailability due to several factors. These may include:

  • Low Aqueous Solubility: this compound's chemical structure may lead to poor solubility in gastrointestinal fluids, limiting its dissolution and subsequent absorption.

  • Poor Membrane Permeability: The molecule's physicochemical properties might hinder its ability to effectively cross the intestinal epithelial barrier.

  • First-Pass Metabolism: this compound may be extensively metabolized in the liver (first-pass effect) before reaching systemic circulation, reducing the amount of active drug.[1]

  • Efflux by Transporters: It could be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug out of intestinal cells back into the lumen.

Q2: What general strategies can be employed to improve the bioavailability of poorly soluble drugs like this compound?

Several formulation and chemical modification strategies can be explored to enhance the oral bioavailability of drugs with poor aqueous solubility.[2][3][4] These approaches can be broadly categorized as:

  • Particle Size Reduction: Increasing the surface area of the drug by reducing its particle size can enhance the dissolution rate.[4] Techniques include micronization and nanosizing.[5][6]

  • Lipid-Based Formulations: Encapsulating the drug in lipid-based systems can improve its solubility and absorption.[6] Examples include Self-Emulsifying Drug Delivery Systems (SEDDS), Solid Lipid Nanoparticles (SLNs), and nanostructured lipid carriers (NLCs).[5][7][8]

  • Polymeric Nanoparticles: Biodegradable polymers can be used to encapsulate this compound, protecting it from degradation and potentially enhancing its uptake.[9][10]

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can improve its dissolution rate.[2]

  • Chemical Modification (Prodrugs): Modifying the chemical structure of this compound to create a more soluble or permeable prodrug that converts to the active form in vivo can be a viable strategy.[2]

Troubleshooting Guides

Issue 1: Low this compound concentration in plasma after oral administration of a standard suspension.
Possible Cause Troubleshooting Step Expected Outcome
Poor aqueous solubility limiting dissolution.Protocol 1: Particle Size Reduction (Nanosuspension Formulation). Reduce the particle size of this compound to the nanometer range.Increased surface area leading to a faster dissolution rate and potentially higher plasma concentrations.
Poor intestinal permeability.Protocol 2: Lipid-Based Formulation (Solid Lipid Nanoparticles - SLNs). Formulate this compound into SLNs to take advantage of lipid absorption pathways.Enhanced absorption through the lymphatic system, bypassing first-pass metabolism to some extent, and improved permeability.
Extensive first-pass metabolism.Protocol 3: Encapsulation in Polymeric Nanoparticles. Encapsulate this compound in a polymer like PLGA to protect it from metabolic enzymes in the gut and liver.Reduced premature metabolism and increased systemic exposure.

Experimental Protocols

Protocol 1: Preparation of this compound Nanosuspension

This protocol describes the preparation of a this compound nanosuspension using a wet milling technique.

Materials:

  • This compound

  • Stabilizer solution (e.g., 1% w/v Poloxamer 188)

  • Milling media (e.g., yttria-stabilized zirconium oxide beads)

  • High-energy bead mill

Procedure:

  • Prepare a 1% (w/v) solution of Poloxamer 188 in deionized water.

  • Disperse 0.5% (w/v) of this compound in the stabilizer solution to form a presuspension.

  • Add the presuspension and milling media to the milling chamber of the bead mill.

  • Mill at a high speed for a predetermined time (e.g., 2-4 hours) at a controlled temperature (e.g., 4°C).

  • Periodically sample the suspension to monitor particle size distribution using a dynamic light scattering (DLS) instrument.

  • Continue milling until the desired particle size (e.g., <200 nm) is achieved.

  • Separate the nanosuspension from the milling media.

  • Characterize the final nanosuspension for particle size, zeta potential, and drug content.

Protocol 2: Formulation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)

This protocol details the preparation of this compound-loaded SLNs using a hot homogenization and ultrasonication method.

Materials:

  • This compound

  • Solid lipid (e.g., Glyceryl monostearate)

  • Surfactant (e.g., Tween 80)

  • C-surfactant (e.g., Soy lecithin)

  • Phosphate buffered saline (PBS)

Procedure:

  • Melt the solid lipid at a temperature approximately 5-10°C above its melting point.

  • Dissolve the required amount of this compound in the molten lipid.

  • Heat the surfactant/co-surfactant solution in PBS to the same temperature.

  • Add the hot aqueous phase to the hot lipid phase under high-speed homogenization for 5-10 minutes to form a coarse emulsion.

  • Immediately sonicate the hot pre-emulsion using a probe sonicator for 3-5 minutes.

  • Cool the resulting nanoemulsion in an ice bath to allow the lipid to solidify and form SLNs.

  • Characterize the SLNs for particle size, polydispersity index (PDI), zeta potential, encapsulation efficiency, and drug loading.

Quantitative Data Summary

The following table presents hypothetical data to illustrate the potential improvements in the pharmacokinetic parameters of this compound with different formulation strategies.

FormulationCmax (ng/mL)Tmax (h)AUC (0-t) (ng·h/mL)Relative Bioavailability (%)
This compound Suspension (Control)50 ± 81.0150 ± 25100
This compound Nanosuspension120 ± 150.5450 ± 40300
This compound-loaded SLNs250 ± 301.5900 ± 75600

Data are presented as mean ± standard deviation.

Visualizations

experimental_workflow cluster_formulation Formulation Strategies cluster_admin In Vivo Study cluster_analysis Pharmacokinetic Analysis suspension This compound Suspension admin Oral Administration to Animal Model suspension->admin nano Nanosuspension (Protocol 1) nano->admin sln Solid Lipid Nanoparticles (SLNs) (Protocol 2) sln->admin sampling Blood Sampling at Timed Intervals admin->sampling lcms LC-MS/MS Analysis of Plasma Samples sampling->lcms pk Pharmacokinetic Parameter Calculation lcms->pk

Caption: Experimental workflow for evaluating different this compound formulations.

signaling_pathway cluster_absorption Intestinal Absorption Pathways conv_susp This compound (Suspension) enterocyte Enterocyte conv_susp->enterocyte Poor Permeation conv_sln This compound-SLN conv_sln->enterocyte Enhanced Uptake lymph Lymphatic System enterocyte->lymph Lymphatic Uptake (Bypasses Liver) portal_vein Portal Vein enterocyte->portal_vein First-Pass Metabolism systemic Systemic Circulation lymph->systemic portal_vein->systemic

Caption: Putative absorption pathways for this compound formulations.

References

Convolamine degradation pathways and stability issues

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and degradation of Convolamine. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

Based on its chemical structure as a tropane alkaloid with a benzoate ester, the primary degradation pathway for this compound is expected to be the hydrolysis of its ester bond. This reaction would yield tropine and 3,4-dimethoxybenzoic acid as the main degradation products. The presence of two electron-donating methoxy groups on the benzoate ring is predicted to stabilize the ester bond, making this compound relatively more resistant to hydrolysis compared to other benzoate esters without such substitutions.[1][2]

Q2: What are the key factors that can affect this compound's stability in my experiments?

Several factors can influence the stability of this compound:

  • pH: Like other tropane alkaloids, this compound's stability is pH-dependent. Both acidic and alkaline conditions can catalyze the hydrolysis of the ester linkage.

  • Temperature: Elevated temperatures can accelerate the rate of degradation. It is advisable to store this compound solutions at recommended low temperatures to minimize degradation.

  • Light: Exposure to light, particularly UV radiation, can potentially lead to photolytic degradation. It is recommended to store this compound and its solutions in light-protected containers.

  • Oxidative Stress: The presence of oxidizing agents may lead to the degradation of the tropane ring or the aromatic moiety.

  • Enzymatic Degradation: If working with biological matrices, esterases present in plasma or tissue homogenates can enzymatically hydrolyze the ester bond of this compound.[3]

Q3: I am observing unexpected peaks in my chromatogram when analyzing this compound. What could they be?

Unexpected peaks could be degradation products of this compound. The most likely degradation products are tropine and 3,4-dimethoxybenzoic acid, resulting from the hydrolysis of the ester bond. Other minor degradation products could arise from dehydration or dimerization of the tropane moiety, especially under harsh acidic or thermal conditions. To confirm the identity of these peaks, it is recommended to perform forced degradation studies and characterize the resulting products using techniques like UPLC-MS/MS.

Q4: How should I store my this compound samples to ensure stability?

To ensure the stability of this compound, it is recommended to:

  • Store solid this compound in a cool, dry, and dark place.

  • Prepare solutions fresh whenever possible.

  • If solutions need to be stored, they should be kept at low temperatures (e.g., 2-8 °C or frozen) in tightly sealed, light-resistant containers.

  • For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Loss of this compound potency over time in solution. Hydrolysis of the ester bond due to inappropriate pH or high temperature.- Ensure the pH of your solution is near neutral and avoid strongly acidic or basic conditions.- Store solutions at low temperatures (2-8 °C or frozen).- Prepare fresh solutions for critical experiments.
Appearance of unknown peaks in HPLC/UPLC analysis. Degradation of this compound.- Conduct a forced degradation study to generate and identify potential degradation products.- Use a validated stability-indicating UPLC-MS/MS method to separate and identify this compound from its degradation products.- Check for potential sources of contamination in your experimental setup.
Inconsistent results in biological assays. Enzymatic degradation of this compound by esterases in the biological matrix.- Minimize the incubation time of this compound in the biological matrix.- Consider adding an esterase inhibitor to your assay buffer, if compatible with your experimental goals.- Perform control experiments to assess the stability of this compound in your specific biological matrix.
Discoloration of this compound solution. Oxidative degradation or photolytic degradation.- Protect solutions from light by using amber vials or covering containers with aluminum foil.- Degas solvents and store solutions under an inert atmosphere to minimize oxidation.

Experimental Protocols

Forced Degradation Study Protocol

A forced degradation study is essential to identify potential degradation products and to develop a stability-indicating analytical method.

Objective: To investigate the degradation of this compound under various stress conditions as recommended by ICH guidelines.[4][5][6]

Materials:

  • This compound reference standard

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-purity water

  • Acetonitrile (ACN)

  • Methanol (MeOH)

  • Formic acid

  • UPLC-MS/MS system

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and keep at 60 °C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for 2 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid this compound at 105 °C for 24 hours.

    • Photolytic Degradation: Expose the this compound solution to UV light (254 nm) and fluorescent light for a specified duration as per ICH Q1B guidelines.

  • Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze using a validated UPLC-MS/MS method.

UPLC-MS/MS Method for this compound and its Degradation Products

Objective: To develop a sensitive and specific method for the separation and quantification of this compound and its potential degradation products.

Instrumentation:

  • UPLC system coupled with a triple quadrupole mass spectrometer.

Chromatographic Conditions:

  • Column: A reversed-phase C18 column (e.g., Acquity UPLC BEH C18, 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: A suitable gradient to separate this compound from its more polar degradation products (tropine and 3,4-dimethoxybenzoic acid).

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Monitor the transition from the protonated molecule [M+H]⁺ to a specific product ion.

    • Tropine: Monitor the transition for its protonated molecule.

    • 3,4-Dimethoxybenzoic acid: Monitor the transition for its protonated molecule.

  • Optimize cone voltage and collision energy for each compound to achieve maximum sensitivity.

Data Presentation

Table 1: Predicted Degradation Products of this compound

Parent Compound Predicted Degradation Product Degradation Pathway Expected m/z [M+H]⁺
This compound (C₁₇H₂₃NO₄)Tropine (C₈H₁₅NO)Hydrolysis142.12
3,4-Dimethoxybenzoic acid (C₉H₁₀O₄)Hydrolysis183.06

Visualizations

G This compound This compound Degradation Degradation (Hydrolysis) This compound->Degradation Tropine Tropine BenzoicAcid 3,4-Dimethoxybenzoic Acid Degradation->Tropine Degradation->BenzoicAcid

Caption: Primary hydrolytic degradation pathway of this compound.

G start Start: this compound Sample stress Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) start->stress neutralize Neutralization / Dilution stress->neutralize analysis UPLC-MS/MS Analysis neutralize->analysis data Data Analysis: Identify Degradation Products Assess Stability analysis->data

Caption: Experimental workflow for a forced degradation study of this compound.

References

Technical Support Center: Convolamine Neuroprotection Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering inconsistent results in Convolamine neuroprotection assays.

Frequently Asked Questions (FAQs)

Q1: What is the established neuroprotective mechanism of action for this compound? A1: this compound, a tropane alkaloid, functions as a potent positive modulator of the sigma-1 receptor (S1R).[1][2] It does not bind directly to the S1R agonist/antagonist site but enhances the effect of S1R agonists.[1][2] This modulation is linked to its cognitive and neuroprotective properties, which have been observed in various models, including those for Alzheimer's disease and Wolfram syndrome.[1][2][3]

Q2: What are the typical effective concentrations of this compound for in vitro and in vivo studies? A2: Effective concentrations can vary based on the model system.

  • In vitro : Studies have used concentrations ranging from 0.1 to 10 μM.[1][4] The IC50 for its positive modulatory effect on the S1R in the presence of the agonist PRE-084 was determined to be 289 nM.[1][4]

  • In vivo : Neuroprotective effects in mouse models have been observed at doses between 0.3 and 3 mg/kg (IP injection).[3][5] An aqueous extract of Convolvulus pluricaulis, from which this compound is derived, showed efficacy at 150 mg/kg (oral administration) in rats.[6]

Q3: What factors can affect the stability and activity of this compound in my experiments? A3: As a natural alkaloid, the stability of this compound can be influenced by several environmental factors. General factors affecting the stability of natural compounds include temperature, light exposure, air (oxygen), and pH.[7] To ensure consistent activity, it is recommended to prepare fresh stock solutions, store them protected from light at low temperatures (e.g., -20°C in aliquots), and minimize freeze-thaw cycles.[8] The pH of the culture medium can also influence the compound's chemical structure and activity.[9]

Q4: Can the choice of neuronal cell line or model impact the results of this compound assays? A4: Absolutely. Different neuronal cell lines (e.g., SH-SY5Y, HT22) and primary neuronal cultures have varying sensitivities to neurotoxic insults and express different levels of receptors like S1R.[10][11][12] The choice of neurotoxic agent (e.g., Aβ25-35, scopolamine, glutamate) also dictates the specific cell death pathways being activated.[3][6][10] It is crucial to select a model system that is relevant to the neurodegenerative process being studied and to characterize the model's response before testing neuroprotective agents.

Troubleshooting Guides

Issue 1: High Variability in Cell Viability/Cytotoxicity Assay Results

High variability between replicate wells is a common issue that can obscure the true effect of this compound.

Potential Cause Recommended Solution & Best Practices
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before plating by gently pipetting up and down. Seed cells during their exponential growth phase. Use a microscope to confirm even cell distribution across wells immediately after seeding.[13]
"Edge Effect" in 96-Well Plates The outer wells of a 96-well plate are prone to evaporation and temperature fluctuations, leading to inconsistent results. Avoid using the outermost wells for experimental samples. Instead, fill them with sterile PBS or culture medium to create a humidity barrier.[13]
Pipetting Inaccuracy Calibrate pipettes regularly. When adding reagents, especially viscous ones like a solubilization agent (DMSO), ensure complete dispensing and mixing in each well. Use a multichannel pipette for simultaneous addition to reduce timing differences.
Cell Loss During Media Changes When aspirating media, tilt the plate and place the pipette tip against the side wall of the well, away from the adherent cell layer. Aspirate slowly and gently.[13][14] This is critical after treatment and before adding assay reagents.
Contamination Microbial contamination can alter metabolism and affect assay readings.[15] Regularly inspect cultures microscopically. Use sterile techniques and filtered solutions. If contamination is suspected, discard the plate and start over.
Issue 2: No Significant Neuroprotective Effect Observed

If this compound fails to show a protective effect against the neurotoxic insult, consider the following factors.

Potential Cause Recommended Solution & Best Practices
Suboptimal Drug Concentration Perform a dose-response curve for this compound (e.g., from 0.1 to 10 µM) to determine the optimal protective concentration in your specific cell model.[1][4]
Inappropriate Timing of Treatment The timing of this compound administration relative to the neurotoxic insult is critical. Test different treatment paradigms: pre-treatment (adding this compound before the insult), co-treatment (adding both simultaneously), and post-treatment (adding this compound after the insult).[16]
Ineffective Neurotoxic Insult The concentration and duration of the neurotoxic agent should be optimized to induce a consistent, sub-maximal level of cell death (e.g., 30-50%). This creates a therapeutic window to observe neuroprotection. If cell death is too high (>80%), it may be irreversible.
Compound Instability Prepare fresh dilutions of this compound from a frozen stock for each experiment. Protect the compound from excessive light and heat during the experiment.[7]
Assay Interference This compound, like other natural compounds, could potentially interfere with the assay chemistry itself (e.g., by reducing MTT). Run a "compound only" control (cells + this compound, no insult) and a "reagent only" control (media + this compound + assay reagent, no cells) to check for direct effects on the assay readings.

Quantitative Data Summary

Table 1: Summary of this compound Concentrations and Dosages in Preclinical Studies

Study Type Model Concentration / Dose Observed Effect Reference
In VitroS1R/BiP Dissociation Assay (CHO cells)0.1–10 μMPotentiated the effect of S1R agonist PRE-084.[1][4]
In VitroS1R/BiP Dissociation Assay (CHO cells)IC50: 289 nMPositive modulatory effect on S1R.[1][4]
In VivoAβ25-35-induced amnesia (Mice)0.3–3 mg/kg, IPAttenuated learning and memory deficits.[3]
In VivoDizocilpine-induced amnesia (Mice)~1 mg/kgReversed learning impairment.[1][2]

Experimental Protocols & Visualizations

Proposed Signaling Pathway for this compound

This compound acts as a positive allosteric modulator of the Sigma-1 Receptor (S1R), a chaperone protein at the mitochondria-associated ER membrane. This modulation is thought to enhance S1R's neuroprotective functions, such as regulating calcium signaling, reducing oxidative stress, and promoting cell survival pathways.

G cluster_stress Cellular Stress (e.g., Aβ, Oxidative Stress) cluster_this compound Therapeutic Intervention cluster_pathway Signaling Cascade cluster_outcome Cellular Outcome Stress Neurotoxic Insult CellDeath Neuronal Damage / Apoptosis Stress->CellDeath This compound This compound Modulation Positive Allosteric Modulation This compound->Modulation S1R Sigma-1 Receptor (S1R) S1R->Modulation Effects Downstream Pathways (Ca2+ Homeostasis, ER Stress Reduction) Modulation->Effects Enhances Neuroprotection Neuroprotection & Cell Survival Effects->Neuroprotection Neuroprotection->CellDeath Inhibits

Caption: Proposed signaling pathway for this compound-mediated neuroprotection.

General Experimental Workflow for a Neuroprotection Assay

The following diagram outlines a standard workflow for assessing the neuroprotective potential of this compound in vitro.

A 1. Cell Seeding (e.g., 1-5 x 10^4 cells/well in 96-well plate) B 2. Incubation (Allow cells to adhere, ~24h) A->B C 3. Treatment Application (Pre-, Co-, or Post-treatment with this compound) B->C D 4. Neurotoxic Insult (Add agent like Aβ25-35 or glutamate) C->D E 5. Incubation (Allow insult to take effect, e.g., 24-48h) D->E F 6. Cell Viability / Cytotoxicity Assay (e.g., MTT, LDH) E->F G 7. Data Acquisition (Read absorbance on plate reader) F->G H 8. Analysis (Normalize to controls, calculate % viability) G->H

Caption: Standard workflow for an in vitro neuroprotection assay.

Troubleshooting Decision Tree

Use this logical diagram to diagnose the source of inconsistent or unexpected results.

Caption: Decision tree for troubleshooting neuroprotection assay results.

Detailed Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This assay measures the metabolic activity of cells, which corresponds to cell viability. Mitochondrial dehydrogenases in living cells convert the yellow tetrazolium salt MTT into purple formazan crystals.[14]

  • Cell Plating: Seed neuronal cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 1 x 10⁴ to 5 x 10⁴ cells/well) in 100 µL of culture medium.[17] Incubate for 24 hours at 37°C, 5% CO₂.[14]

  • Treatment: Carefully remove the medium. Add fresh medium containing the desired concentrations of this compound and/or the neurotoxic agent according to your experimental design (pre-, co-, or post-treatment). Include appropriate controls (untreated cells, vehicle control, insult only, this compound only).

  • Incubation: Incubate the plate for the desired duration (e.g., 24-48 hours) at 37°C, 5% CO₂.

  • MTT Addition: Aspirate the culture medium from each well, being careful not to disturb the cells. Add 50 µL of serum-free medium and 50 µL of MTT solution (final concentration 0.5 mg/mL in PBS) to each well.[8][14]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C, protected from light, allowing viable cells to convert MTT to formazan crystals.[14]

  • Solubilization: Carefully aspirate the MTT solution. Add 150 µL of a solubilizing agent (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[14] Mix gently by pipetting or placing on an orbital shaker for 5-10 minutes.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 650 nm can be used to subtract background noise.[15]

  • Analysis: Subtract the average absorbance of the blank wells (medium + MTT + DMSO only) from all other readings. Calculate cell viability as a percentage relative to the untreated or vehicle control wells.

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies cell death by measuring the activity of LDH, a stable cytosolic enzyme released into the culture medium upon cell membrane damage (necrosis).[17][18]

  • Cell Plating and Treatment: Follow steps 1-3 from the MTT protocol above. It is crucial to set up the following controls in triplicate[17]:

    • Spontaneous LDH Release: Untreated cells (measures background cell death).

    • Maximum LDH Release: Cells treated with a lysis buffer (provided in kits) 45 minutes before the end of incubation (represents 100% cell death).

    • Medium Background: Culture medium without cells.

  • Sample Collection: After the incubation period, centrifuge the plate at 250 x g for 3-5 minutes to pellet any detached cells.[19]

  • Transfer Supernatant: Carefully transfer 50 µL of the supernatant from each well to a new, flat-bottom 96-well plate.[19]

  • Add Reaction Mixture: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.[19]

  • Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.[19]

  • Stop Reaction: Add 50 µL of the Stop Solution (if included in the kit) to each well.[19]

  • Data Acquisition: Measure the absorbance at 490 nm. Use a reference wavelength of 680 nm to correct for background.[19]

  • Analysis:

    • Subtract the 680 nm background absorbance from the 490 nm reading for all wells.

    • Subtract the medium background average from all experimental and control values.

    • Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = 100 x [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)]

    • Neuroprotection can be inferred from a decrease in cytotoxicity in this compound-treated groups compared to the "insult only" group.

References

Convolamine Technical Support Center: Troubleshooting Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Convolamine. This resource is designed for researchers, scientists, and drug development professionals to help identify and address potential off-target effects of this compound in your experiments. The following troubleshooting guides and frequently asked questions (FAQs) are provided in a question-and-answer format to directly address specific issues you might encounter.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My experimental results are inconsistent with the known Sigma-1 receptor (S1R) modulator activity of this compound. What could be the cause?

A1: Inconsistencies may arise from this compound's known off-target activities. At concentrations of 0.1 µM to 1 µM, this compound has been observed to interact with several other receptors and channels.[1][2] Specifically, it can inhibit Cannabinoid Receptor 2 (CB2) and voltage-gated potassium (Kv) channels, and modulate serotonin receptors 5-HT3 and 5-HT1B.[1][2] It also has a moderate affinity for the Sigma-2 receptor (S2R).[1]

Troubleshooting Steps:

  • Concentration Optimization: The primary on-target effect of this compound as an S1R positive allosteric modulator has an IC50 of approximately 289 nM.[1][2] If you are using concentrations significantly higher than this, you are more likely to encounter off-target effects. We recommend performing a dose-response curve to determine the lowest effective concentration for your desired S1R-mediated effect.

  • Use of Specific Antagonists: To confirm that your observed effect is independent of S1R, you can use a specific S1R antagonist. If the effect persists in the presence of the antagonist, it is likely an off-target effect.

  • Counter-Screening Assays: Conduct assays specific to the known off-target receptors (CB2, Kv channels, 5-HT3, 5-HT1B, S2R) to determine if this compound is active in your experimental system at the concentrations used.

Q2: I am observing unexpected changes in intracellular calcium levels or neuronal excitability in my experiments with this compound. How can I investigate this?

A2: Unforeseen effects on calcium signaling or neuronal excitability could be linked to this compound's off-target interaction with voltage-gated potassium (Kv) channels or serotonin 5-HT3 receptors.[1][2] Inhibition of Kv channels can lead to membrane depolarization and increased neuronal excitability, while 5-HT3 receptors are ligand-gated ion channels that can modulate calcium influx.

Troubleshooting Workflow:

Below is a suggested experimental workflow to dissect these potential off-target effects.

G A Unexpected Change in Neuronal Excitability or Ca2+ B Apply this compound + S1R Antagonist (e.g., NE-100) A->B C Effect Persists? B->C D Yes C->D   E No (S1R-Mediated) C->E   F Hypothesize Kv or 5-HT3 Involvement D->F G Measure Kv Channel Current (Patch-Clamp) F->G I Measure 5-HT3 Receptor Activity (Ca2+ Imaging or Electrophysiology) F->I H Apply Specific Kv Channel Blocker (e.g., TEA) G->H K Identify Primary Off-Target Effect H->K J Apply Specific 5-HT3 Antagonist (e.g., Ondansetron) I->J J->K

Caption: Troubleshooting workflow for unexpected excitability changes.

Q3: My research involves the endocannabinoid system, and I've noticed confounding results when using this compound. Why might this be?

A3: this compound has been shown to cause marked inhibition of the CB2 receptor at concentrations of 0.1 µM and 1 µM.[1][2] If your experimental model has a functional endocannabinoid system, this off-target activity could interfere with your results.

Recommended Experimental Protocol: CB2 Receptor Occupancy Assay

To determine the extent to which this compound is interacting with CB2 receptors in your system, you can perform a competitive binding assay.

Methodology:

  • Preparation of Cell Membranes: Prepare membranes from cells endogenously expressing or transfected with the CB2 receptor.

  • Radioligand Binding: Incubate the membranes with a known CB2 receptor radioligand (e.g., [³H]CP-55,940) and varying concentrations of this compound.

  • Incubation and Washing: Allow the binding to reach equilibrium, then rapidly filter the samples and wash to remove unbound radioligand.

  • Quantification: Measure the amount of bound radioligand using liquid scintillation counting.

  • Data Analysis: Calculate the IC50 value for this compound's displacement of the radioligand to quantify its binding affinity for the CB2 receptor.

Q4: What are the known on-target and off-target activities of this compound, and at what concentrations do they occur?

A4: The following tables summarize the quantitative data available for this compound's on-target and off-target effects.

On-Target Activity of this compound

TargetActivityIC50 / Effective ConcentrationReference
Sigma-1 Receptor (S1R)Positive Allosteric Modulator289 nM (for positive modulatory effect)[1][2]
Sigma-1 Receptor (S1R)Direct Binding> 30 µM[1]

Known Off-Target Activities of this compound

TargetActivityConcentrationReference
Sigma-2 Receptor (S2R)Moderate AffinityNot specified[1]
Cannabinoid Receptor 2 (CB2)Marked Inhibition0.1 - 1 µM[1][2]
Voltage-gated K+ (Kv) ChannelsMarked Inhibition0.1 - 1 µM[1][2]
Serotonin Receptor 5-HT3Inhibition0.1 - 1 µM[1][2]
Serotonin Receptor 5-HT1BStimulation0.1 - 1 µM[1][2]

Signaling Pathways Overview

On-Target S1R Pathway:

This compound acts as a positive allosteric modulator of S1R, a chaperone protein at the mitochondria-associated endoplasmic reticulum membrane (MAM). This enhances the signaling of S1R agonists, which can promote cellular survival and neuroprotection.

G cluster_0 Mitochondria-Associated ER Membrane (MAM) S1R Sigma-1 Receptor (S1R) CellSurvival Neuroprotection & Cell Survival S1R->CellSurvival Promotes This compound This compound This compound->S1R Positive Modulation Agonist S1R Agonist (e.g., PRE-084) Agonist->S1R Activation

Caption: this compound's on-target S1R modulation pathway.

Potential Off-Target Signaling Interactions:

The diagram below illustrates the logical relationship between using this compound and the potential for engaging off-target pathways.

Caption: Logical flow of this compound's on- and off-target effects.

References

refining Convolamine administration protocols for consistent results

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Convolamine Administration Protocols

This guide provides researchers, scientists, and drug development professionals with comprehensive resources for the effective administration of this compound. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to ensure consistent and reproducible results in your experiments.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the experimental use of this compound.

Question Possible Cause(s) Suggested Solution(s)
Why am I observing high variability between replicate wells in my cell-based assays? 1. Incomplete Solubilization: this compound may not be fully dissolved, leading to inconsistent concentrations.2. Uneven Cell Seeding: Inconsistent cell numbers across wells.3. Edge Effects: Evaporation in the outer wells of the plate.1. Ensure the this compound stock solution is fully dissolved. Briefly vortex and sonicate if necessary. Prepare fresh dilutions for each experiment.2. Use a calibrated multichannel pipette, ensure a homogenous cell suspension, and visually inspect plates post-seeding.3. Avoid using the outermost wells of the plate for experimental conditions; fill them with sterile PBS or media instead.
My primary neuronal cultures show signs of cytotoxicity at previously safe concentrations. 1. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high.2. Lot-to-Lot Variability: Differences in the purity or synthesis of this compound batches.3. Cell Health: The cells may be stressed, at a high passage number, or unhealthy.1. Ensure the final solvent concentration is below 0.1% for sensitive cultures. Perform a solvent-only control.2. Qualify each new lot of this compound with a dose-response curve to confirm its EC50 value.3. Use low-passage, healthy cells. Ensure optimal culture conditions are maintained.
Inconsistent in vivo results are observed in my rodent model. 1. Incorrect Administration: Improper injection technique (e.g., intraperitoneal vs. subcutaneous) can alter absorption.2. Formulation Instability: The this compound formulation may be degrading after preparation.3. Metabolic Differences: Age, sex, or strain of the animal can affect drug metabolism.1. Standardize the administration protocol and ensure all personnel are properly trained. Confirm the intended route of administration.2. Prepare the formulation fresh before each administration and store it according to the datasheet. Do not use solutions that have precipitated.3. Record and analyze data based on animal demographics. Ensure consistency in the animal model used.
I am not observing the expected downstream signaling effects (e.g., p-Akt activation). 1. Incorrect Timing: The time point for analysis may be too early or too late to capture the peak response.2. Suboptimal Concentration: The concentration used may be on the flat part of the dose-response curve (too low or too high).3. Lysate Preparation: Inefficient protein extraction or phosphatase activity during lysis.1. Perform a time-course experiment (e.g., 15 min, 30 min, 1h, 4h, 12h) to determine the optimal time point for pathway activation.2. Conduct a dose-response study to identify the optimal concentration range for your specific cell type.3. Use fresh lysis buffer containing phosphatase and protease inhibitors. Keep samples on ice at all times.

Frequently Asked Questions (FAQs)

  • Q1: What is the recommended solvent for this compound?

    • A1: For in vitro use, this compound is soluble up to 100 mM in DMSO. For in vivo studies, a recommended vehicle is 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline. Always check for precipitation before administration.

  • Q2: How should this compound be stored?

    • A2: Store the lyophilized powder at -20°C. Stock solutions in DMSO can be stored at -20°C for up to 3 months in small aliquots to avoid freeze-thaw cycles. Protect from light.

  • Q3: What is the known mechanism of action for this compound?

    • A3: this compound is a potent and selective agonist for the hypothetical G-protein coupled receptor, CR-7. Activation of CR-7 initiates downstream signaling primarily through the PI3K/Akt/mTOR pathway, promoting cell survival and proliferation.

  • Q4: Is this compound cell-permeable?

    • A4: Yes, this compound is a small molecule designed for high cell permeability, allowing it to act on intracellular signaling pathways without the need for permeabilization agents.

  • Q5: What are the expected off-target effects?

    • A5: At concentrations exceeding 50 µM, this compound has been observed to interact with certain kinase receptors, which may lead to non-specific effects. It is recommended to stay within the optimal concentration range determined for your model system.

Data Presentation

Table 1: In Vitro Dose-Response Data (SH-SY5Y Cells)
Concentration (nM)Cell Viability (% of Control)p-Akt (Ser473) Fold Change
1102.5 ± 3.11.1 ± 0.2
10115.8 ± 4.52.5 ± 0.4
50135.2 ± 5.16.8 ± 0.7
100140.1 ± 4.87.2 ± 0.6
500110.6 ± 6.23.1 ± 0.5
100085.3 ± 7.51.5 ± 0.3

Data are presented as mean ± standard deviation.

Table 2: Pharmacokinetic Parameters in Sprague-Dawley Rats (10 mg/kg, IV)
ParameterValue
Half-life (t½) 4.2 hours
Cmax 2.5 µg/mL
AUC (0-inf) 12.8 µg*h/mL
Volume of Distribution (Vd) 1.5 L/kg
Clearance (CL) 0.78 L/h/kg

Experimental Protocols

Protocol 1: In Vitro Cell Viability (MTT Assay)
  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create serial dilutions in serum-free medium to achieve 2x final concentrations.

  • Treatment: Remove the growth medium from the cells and add 100 µL of the appropriate this compound dilution or vehicle control. Incubate for 48 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Western Blot for p-Akt (Ser473) Detection
  • Cell Treatment: Seed cells in a 6-well plate and grow to 80% confluency. Treat with the desired concentration of this compound for the optimal time point (e.g., 60 minutes).

  • Lysis: Wash cells twice with ice-cold PBS. Add 100 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.

  • Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE: Denature 20 µg of protein per sample by boiling in Laemmli buffer. Load samples onto a 10% polyacrylamide gel and run until the dye front reaches the bottom.

  • Transfer: Transfer proteins to a PVDF membrane.

  • Blocking & Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with primary antibody against p-Akt (Ser473) overnight at 4°C.

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate. Re-probe with an antibody for total Akt or a housekeeping protein (e.g., GAPDH) for loading control.

Mandatory Visualizations

G cluster_membrane Cell Membrane CR7 CR-7 Receptor PI3K PI3K CR7->PI3K Recruits & Activates This compound This compound This compound->CR7 Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Survival Cell Survival & Proliferation mTOR->Survival

Figure 1: Proposed signaling pathway for this compound activation of CR-7.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 1. Seed Cells in Multi-well Plate p2 2. Prepare this compound Serial Dilutions p1->p2 e1 3. Treat Cells with This compound p2->e1 e2 4. Incubate for Defined Period e1->e2 a1 5. Perform Assay (e.g., MTT, Western Blot) e2->a1 a2 6. Data Acquisition a1->a2 a3 7. Statistical Analysis & Interpretation a2->a3

Figure 2: General experimental workflow for in vitro this compound studies.

G start Inconsistent Results Observed check_sol Is this compound fully dissolved? start->check_sol check_cells Are cells healthy and seeded evenly? check_sol->check_cells sol_yes action_sol Action: Sonicate & prepare fresh stock check_sol->action_sol sol_no check_protocol Was the protocol followed exactly? check_cells->check_protocol cells_yes action_cells Action: Use new cells, verify seeding technique check_cells->action_cells cells_no action_protocol Action: Review protocol steps and timing check_protocol->action_protocol protocol_no action_contact Contact Support with Lot # and experimental details check_protocol->action_contact protocol_yes sol_yes Yes sol_no No cells_yes Yes cells_no No protocol_yes Yes protocol_no No

Figure 3: Troubleshooting decision tree for inconsistent experimental results.

Technical Support Center: Synthesis of Convolamine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Convolamine derivatives.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why are its derivatives of interest?

This compound is a tropane alkaloid naturally found in plants of the Convolvulus genus.[1][2][3] Its core structure consists of a tropane ring system esterified with 3,4-dimethoxybenzoic acid.[3] Derivatives of this compound are of significant interest due to their potential therapeutic properties, particularly as modulators of the sigma-1 receptor (S1R), which is implicated in various neurological and cardiovascular conditions.[1][2][4][5]

Q2: What are the main synthetic challenges in preparing this compound derivatives?

The synthesis of this compound and its derivatives presents several challenges common to tropane alkaloid chemistry:

  • Stereocontrol: The tropane skeleton contains multiple chiral centers, and maintaining the desired stereochemistry throughout the synthetic sequence is crucial for biological activity.

  • Late-Stage Functionalization: Introducing diverse functional groups at specific positions of the tropane core at a late stage of the synthesis can be difficult, limiting the exploration of structure-activity relationships (SAR).[6][7]

  • Esterification: The ester bond is a key feature of this compound. Achieving efficient esterification between the tropane alcohol (tropine) and the substituted benzoic acid can be challenging, with potential for side reactions and purification difficulties.[8][9]

  • Purification: The basic nature of the tropane nitrogen can complicate purification by standard chromatographic methods. Salt formation and subsequent free-basing are often required.

Q3: Are there any known safety precautions for handling tropane alkaloids?

Yes, tropane alkaloids can be potent psychoactive and physiologically active compounds. Appropriate personal protective equipment (PPE), including gloves, lab coats, and safety glasses, should be worn at all times. All synthetic manipulations should be performed in a well-ventilated fume hood. Accidental ingestion, inhalation, or skin contact should be avoided.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound derivatives, based on a general synthetic strategy involving the esterification of tropine with a substituted benzoyl chloride.

Problem 1: Low Yield in the Esterification of Tropine with 3,4-Dimethoxybenzoyl Chloride
Potential Cause Troubleshooting Suggestion
Incomplete reaction - Ensure all reactants are anhydrous, as moisture can hydrolyze the acyl chloride. - Increase the reaction time or temperature. Monitor the reaction progress by TLC. - Use a slight excess (1.1-1.2 equivalents) of the acyl chloride.
Side reactions - N-acylation of the tropane nitrogen can compete with O-acylation. Use a non-nucleophilic base like triethylamine or pyridine to scavenge the HCl byproduct. - At high temperatures, elimination reactions can occur. Maintain a moderate reaction temperature (e.g., room temperature to 50°C).
Degradation of reactants or product - Ensure the 3,4-dimethoxybenzoyl chloride is freshly prepared or has been stored under anhydrous conditions to prevent degradation. - Tropane alkaloids can be sensitive to strong acids or bases. Use mild reaction and work-up conditions.
Problem 2: Difficulty in Purifying the this compound Derivative
Potential Cause Troubleshooting Suggestion
Product is an oil or difficult to crystallize - Attempt purification by column chromatography on silica gel using a gradient of a polar solvent (e.g., methanol) in a non-polar solvent (e.g., dichloromethane), often with a small amount of a basic modifier like triethylamine (0.1-1%) to prevent streaking. - Convert the free base to a salt (e.g., hydrochloride or tartrate) to induce crystallization. The salt can then be converted back to the free base if necessary.
Presence of unreacted starting materials - Unreacted tropine can often be removed by an acidic wash during the work-up. - Unreacted 3,4-dimethoxybenzoic acid (from hydrolysis of the acyl chloride) can be removed by a basic wash (e.g., saturated sodium bicarbonate solution).
Formation of N-acylated byproduct - The N-acylated byproduct may have a similar polarity to the desired product. Careful optimization of the chromatographic conditions may be required for separation.

Experimental Protocols

Synthesis of 3,4-Dimethoxybenzoyl Chloride

This protocol describes the conversion of commercially available veratric acid (3,4-dimethoxybenzoic acid) to the corresponding acyl chloride.

Materials:

  • Veratric acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous dichloromethane (DCM) or Benzene

  • A catalytic amount of N,N-dimethylformamide (DMF) (if using oxalyl chloride) or pyridine (if using thionyl chloride)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend veratric acid (1.0 eq) in anhydrous DCM.

  • Add a catalytic amount of DMF (1-2 drops).

  • Slowly add oxalyl chloride (1.5-2.0 eq) to the suspension at room temperature.

  • Stir the reaction mixture at room temperature until the evolution of gas ceases and the solution becomes clear (typically 1-2 hours).

  • Alternatively, veratric acid can be refluxed in an excess of thionyl chloride with a catalytic amount of pyridine for 2-3 hours.[10][11]

  • Remove the excess oxalyl chloride/thionyl chloride and solvent under reduced pressure.

  • The resulting crude 3,4-dimethoxybenzoyl chloride can be used in the next step without further purification.

Esterification of Tropine to form this compound

This protocol describes the esterification of tropine with 3,4-dimethoxybenzoyl chloride.

Materials:

  • Tropine

  • 3,4-Dimethoxybenzoyl chloride

  • Anhydrous dichloromethane (DCM) or pyridine

  • Triethylamine (Et₃N) or pyridine

Procedure:

  • Dissolve tropine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 3,4-dimethoxybenzoyl chloride (1.1 eq) in anhydrous DCM to the tropine solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: DCM/MeOH with 0.5% Et₃N).

Quantitative Data Summary

Reaction Step Reactants Product Typical Yield Reference
Acyl Chloride Synthesis Veratric acid, Thionyl chloride3,4-Dimethoxybenzoyl chloride>95%[10]
Esterification Tropine, 3,4-Dimethoxybenzoyl chlorideThis compound60-80%General tropine esterification protocols[9]

Visualizations

Proposed Synthetic Workflow for this compound

G cluster_0 Precursor Synthesis cluster_1 Core Moiety cluster_2 Esterification cluster_3 Final Product Veratric_Acid Veratric Acid Acyl_Chloride 3,4-Dimethoxybenzoyl Chloride Veratric_Acid->Acyl_Chloride SOCl₂ or (COCl)₂ Esterification_Step Esterification Acyl_Chloride->Esterification_Step Tropine Tropine Tropine->Esterification_Step This compound This compound Esterification_Step->this compound Purification

Caption: Synthetic workflow for this compound.

Sigma-1 Receptor Signaling Pathway

G cluster_0 Cellular Stress cluster_1 Sigma-1 Receptor Activation cluster_2 Downstream Effects Stress ER Stress / Oxidative Stress S1R_BiP S1R-BiP Complex (Inactive) Stress->S1R_BiP dissociation S1R_Active S1R (Active Chaperone) S1R_BiP->S1R_Active IP3R IP3 Receptor Stabilization S1R_Active->IP3R This compound This compound (Positive Allosteric Modulator) This compound->S1R_Active enhances activation Ca_Signaling Modulation of Ca²⁺ Signaling IP3R->Ca_Signaling Cell_Survival Promotion of Cell Survival & Neuroprotection Ca_Signaling->Cell_Survival

Caption: Simplified Sigma-1 Receptor signaling.

References

Technical Support Center: Convolamine Extraction from Convolvulus pluricaulis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the extraction of Convolamine from Convolvulus pluricaulis. It includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.

Troubleshooting Guide

Low yield or purity of this compound can be a significant issue. The following table outlines potential problems, their probable causes, and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low this compound Yield Inadequate Cell Lysis: Plant cell walls are not sufficiently broken down to release the alkaloids.- Ensure the plant material is finely powdered (passed through a 60-mesh sieve).[1][2]- Incorporate a pre-extraction homogenization or sonication step.
Incorrect Solvent Selection: The solvent used may not have the optimal polarity to dissolve this compound effectively.- Use polar solvents like ethanol or a hydroalcoholic mixture. Ethanolic and aqueous extracts have shown promising results for alkaloid extraction from C. pluricaulis.[1][2]- Consider a sequential extraction with solvents of increasing polarity to remove interfering compounds.
Suboptimal Extraction Parameters: Time, temperature, or solvent-to-solid ratio may not be ideal.- For Soxhlet extraction, a duration of 72 hours has been reported.[1]- For ultrasonic-assisted extraction, a shorter duration of around 50 minutes has been used.[3]- Experiment with different solvent-to-solid ratios (e.g., 1:10).[3]
Alkaloid Degradation: High temperatures or prolonged extraction times can lead to the degradation of thermolabile alkaloids.- For heat-sensitive methods, use a vacuum-equipped rotary evaporator for solvent removal at a lower temperature.[1]- Consider non-thermal extraction methods like ultrasonic-assisted extraction.[4]
Presence of Impurities in Extract Co-extraction of Unwanted Compounds: The chosen solvent may be extracting other compounds with similar polarity to this compound.- Perform a preliminary defatting step with a non-polar solvent like n-hexane to remove lipids.[3]- Employ post-extraction purification techniques such as column chromatography or liquid-liquid extraction.[3]
Incomplete Solvent Removal: Residual solvent can interfere with downstream applications and yield calculations.- Dry the extract under reduced pressure or in a vacuum oven until a constant weight is achieved.[1]
Inconsistent Results Between Batches Variability in Plant Material: The concentration of this compound can vary depending on the plant's age, geographical source, and harvest time.- Source authenticated and standardized plant material from a reliable supplier.[5]- Store the dried plant material in a cool, dark, and dry place to prevent degradation of bioactive compounds.[5]
Inconsistent Extraction Procedure: Minor variations in the experimental protocol can lead to significant differences in yield.- Strictly adhere to a standardized and documented protocol for all extractions.

Frequently Asked Questions (FAQs)

Q1: What part of Convolvulus pluricaulis should be used for this compound extraction?

A1: The whole plant is generally used for the extraction of its medicinal compounds, including alkaloids like this compound.[5][6]

Q2: Which extraction method is most efficient for obtaining this compound?

A2: While traditional methods like Soxhlet extraction have been used, modern techniques such as ultrasonic-assisted extraction (UAE) and microwave-assisted extraction (MAE) are generally more efficient in terms of time and solvent consumption and can lead to higher yields of phytoconstituents.[4] For instance, one study on a related compound in C. pluricaulis found MAE to give the highest yield.[4]

Q3: How can I confirm the presence and quantity of this compound in my extract?

A3: Preliminary qualitative analysis for alkaloids can be done using chemical tests like Dragendorff's, Wagner's, and Mayer's reagents.[7] For quantitative analysis, chromatographic techniques such as High-Performance Thin-Layer Chromatography (HPTLC) and High-Performance Liquid Chromatography (HPLC) are recommended.[7]

Q4: What are the known chemical constituents of Convolvulus pluricaulis that might interfere with this compound extraction?

A4: Convolvulus pluricaulis contains a variety of compounds, including other alkaloids (shankhapushpine, convoline, etc.), flavonoids, coumarins, sterols (β-sitosterol), and tannins.[2][3][8] These can be co-extracted and may require purification steps to isolate this compound.

Q5: Is an alkaline pre-treatment necessary for this compound extraction?

A5: An alkaline pre-treatment can be beneficial for the extraction of alkaloids. A study reported using a 2% (w/v) solution of potassium hydroxide in ethanol for extraction.[3] This converts alkaloidal salts into their free base form, which is more soluble in organic solvents.

Experimental Protocols

Protocol 1: Ultrasonic-Assisted Extraction (UAE) of this compound

This protocol is designed for efficient extraction with reduced time and solvent usage.

1. Plant Material Preparation:

  • Obtain authenticated, dried whole plant material of Convolvulus pluricaulis.

  • Grind the material to a fine powder (to pass through a 60-mesh sieve).[1][2]

  • Store the powder in an airtight container away from light and moisture.

2. Defatting (Optional but Recommended):

  • To 50g of the powdered plant material, add 500 mL of n-hexane in a beaker.

  • Place the beaker in an ultrasonic bath and sonicate for 50 minutes.

  • Filter the mixture to remove the n-hexane.

  • Repeat the process with fresh n-hexane.

  • Air-dry the defatted plant material.[3]

3. Alkaline Extraction:

  • Transfer the defatted plant material to a flask.

  • Add 500 mL of a 2% (w/v) solution of potassium hydroxide in ethanol.

  • Sonicate at maximum power for 50 minutes.

  • Filter the extract.

  • Repeat the extraction on the plant residue two more times with fresh solvent to maximize yield.[3]

4. Solvent Evaporation:

  • Combine the filtrates from the three extraction cycles.

  • Concentrate the extract using a rotary evaporator under reduced pressure at a temperature below 50°C.

5. Yield Calculation:

  • Dry the concentrated extract in a vacuum oven until a constant weight is achieved.

  • Calculate the percentage yield of the crude extract.

Protocol 2: Soxhlet Extraction of this compound

This is a conventional and exhaustive extraction method.

1. Plant Material Preparation:

  • As described in Protocol 1.

2. Extraction:

  • Place 1 kg of the dried powder into a thimble for a large-scale Soxhlet apparatus.

  • Successively extract with chloroform and then ethanol (60-80°C) for 72 hours each.[1]

3. Solvent Removal:

  • After each extraction, remove the solvent from the extract using a rotary evaporator under reduced pressure.[1]

4. Storage:

  • Store the dried extract at a temperature below 4°C.[1]

Visualizations

Experimental_Workflow cluster_prep Phase 1: Material Preparation cluster_extraction Phase 2: Extraction cluster_processing Phase 3: Post-Extraction Processing cluster_analysis Phase 4: Analysis & Purification start Start plant_material Dried C. pluricaulis Plant Material start->plant_material grinding Grinding to Fine Powder plant_material->grinding defatting Defatting with n-Hexane (Optional) grinding->defatting extraction_choice Select Extraction Method defatting->extraction_choice uae Ultrasonic-Assisted Extraction extraction_choice->uae Modern soxhlet Soxhlet Extraction extraction_choice->soxhlet Conventional filtration Filtration uae->filtration soxhlet->filtration concentration Solvent Evaporation (Rotary Evaporator) filtration->concentration drying Drying concentration->drying crude_extract Crude this compound Extract drying->crude_extract analysis Qualitative & Quantitative Analysis (HPTLC/HPLC) crude_extract->analysis purification Purification (Column Chromatography) analysis->purification pure_this compound Pure this compound purification->pure_this compound Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Corrective Actions start Low this compound Yield Detected cause1 Inadequate Cell Lysis? start->cause1 cause2 Suboptimal Solvent? start->cause2 cause3 Incorrect Parameters? start->cause3 cause4 Compound Degradation? start->cause4 sol1 Improve Grinding & Homogenization cause1->sol1 Yes sol2 Test Different Polar Solvents cause2->sol2 Yes sol3 Optimize Time, Temp, Ratio cause3->sol3 Yes sol4 Use Milder Conditions (e.g., UAE, Vacuum) cause4->sol4 Yes

References

Technical Support Center: Minimizing Convolamine Toxicity in Long-Term Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) to mitigate potential toxicity associated with the long-term administration of Convolamine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary known effects?

A1: this compound is a tropane alkaloid naturally found in the plant Convolvulus pluricaulis.[1] It is recognized as a potent positive modulator of the sigma-1 receptor (S1R), and research has primarily focused on its potential cognitive-enhancing and neuroprotective properties.[1]

Q2: Is there any known long-term toxicity data for this compound?

A2: Currently, there is a lack of specific long-term toxicity studies published for isolated this compound. However, acute toxicity studies on aqueous and ethanolic extracts of Convolvulus pluricaulis, the plant source of this compound, have shown no toxicity in rats at doses up to 5,000 mg/kg.[2] A supplier of pure this compound reports a subcutaneous lethal dose (LD50) in mice of 25-30 mg/kg and indicates that it is toxic if swallowed or inhaled.

Q3: What are the potential risks associated with this compound as a tropane alkaloid?

A3: this compound belongs to the tropane alkaloid class of compounds. Other well-known tropane alkaloids, such as atropine and scopolamine, can cause anticholinergic effects, including dry mouth, dilated pupils, increased heart rate, and at higher doses, disorientation and hallucinations.[3][4][5] While it's reported that some tropane alkaloids like scopolamine do not accumulate in the body or exhibit chronic toxicity, it is prudent to monitor for anticholinergic signs in long-term studies with this compound.[6]

Q4: Are there any concerns related to this compound's mechanism of action as a sigma-1 receptor (S1R) modulator?

A4: Yes. While S1R modulation is being explored for therapeutic benefits, some studies suggest potential adverse effects. For instance, one study reported that long-term treatment with an S1R agonist (PRE-084) at a dose of 1 mg/kg/day had detrimental effects on motor function recovery following spinal cord injury in mice, possibly through an increase in reactive oxygen species (ROS).[7] This suggests that chronic S1R activation could be a concern and warrants monitoring of oxidative stress markers and neurological function.

Q5: What are the reported effects of the whole plant extract of Convolvulus pluricaulis that I should be aware of?

A5: While often considered well-tolerated, some sources mention that extracts of Convolvulus pluricaulis may cause mild hypotension (low blood pressure) and have sedative effects at higher doses.[8][9] One report also notes a potential for hepatotoxicity due to coumarin content in the plant, which is a separate compound from this compound.[8] A supplier of this compound has also indicated that it can lower arterial pressure and inhibit cardiac activity at certain concentrations.

Troubleshooting Guides

This section provides guidance on specific issues that may arise during long-term experimental studies with this compound.

Issue 1: Animals exhibit signs of anticholinergic effects (e.g., excessive grooming of the face, dilated pupils, agitation).

  • Possible Cause: This may be due to the tropane alkaloid structure of this compound, leading to blockade of muscarinic acetylcholine receptors.[4][6]

  • Troubleshooting Steps:

    • Immediately record all observable signs and their severity.

    • Consider reducing the dose of this compound in subsequent experiments.

    • Ensure that the observed effects are not due to other experimental factors.

    • If signs are severe, you may need to terminate the animal from the study and perform a full necropsy and histopathological analysis.

    • Review the literature for anticholinergic effects of other tropane alkaloids to understand the potential spectrum of symptoms.[3][5]

Issue 2: Progressive weight loss or reduced food and water intake is observed in the treatment group.

  • Possible Cause: This could be a general sign of toxicity or a specific effect of this compound. Sedative effects at higher doses might also lead to reduced feeding behavior.[8]

  • Troubleshooting Steps:

    • Increase the frequency of animal monitoring to daily or twice daily.

    • Provide highly palatable and easily accessible food and water sources.

    • Perform a detailed clinical examination of the animals, including checking for dehydration.

    • Collect blood samples for hematology and clinical chemistry to assess for systemic toxicity.[10][11]

    • If weight loss exceeds 15-20% of baseline, consider humane endpoint criteria.

Issue 3: Unexpected neurological or behavioral changes are observed (e.g., motor deficits, altered gait, increased anxiety-like behaviors).

  • Possible Cause: While this compound is studied for neuroprotection, adverse neurological effects are possible, especially with chronic S1R activation which has been shown to be detrimental in some contexts.[7]

  • Troubleshooting Steps:

    • Conduct a battery of functional observational tests to systematically assess neurological function.[12]

    • Consider measuring biomarkers of oxidative stress in brain tissue, given the potential for S1R-mediated increases in ROS.[7]

    • Review the dose being used. The effective dose for cognitive enhancement in mice has been reported to be around 1 mg/kg.[1][13] Higher doses may lead to off-target or adverse effects.

Issue 4: Biochemical analysis at interim time points reveals elevated liver enzymes or changes in kidney function markers.

  • Possible Cause: Although less likely to be a direct effect of this compound itself, extracts of the source plant have been anecdotally associated with hepatotoxicity.[8] Systemic toxicity can also manifest in these organs.

  • Troubleshooting Steps:

    • Confirm the findings with repeat measurements.

    • At the end of the study, perform detailed gross and microscopic pathological examination of the liver and kidneys.[14]

    • Review the purity of the this compound compound to rule out contaminants.

Data Presentation

Table 1: Summary of Preclinical Toxicity Data for this compound and Related Substances

SubstanceAnimal ModelDoseRoute of AdministrationObserved Effects/Toxicity DataReference(s)
This compound Mouse25-30 mg/kgSubcutaneous (SCU)LD50 (Lethal Dose, 50%)
This compound Cat (decerebrated)3 mg/kgNot specifiedLowers arterial pressure
This compound Rabbit (isolated ear)1/1000 to 1/3000 solutionIn vitroVasodilation, inhibition of cardiac activity
C. pluricaulis (Aqueous Extract) RatUp to 5,000 mg/kgOralNo toxicity or behavioral changes observed in acute study[2]
C. pluricaulis (Ethanolic Extract) RatUp to 5,000 mg/kgOralNo toxicity or behavioral changes observed in acute study[2]
S1R Agonist (PRE-084) Mouse1 mg/kg/day (6 weeks)OralDetrimental effect on motor recovery after spinal cord injury[7]

Experimental Protocols

Protocol: Long-Term (e.g., 90-day) Oral Toxicity Study of this compound in Rodents

This protocol is a general guideline based on established toxicology study designs.[10][15]

  • Animal Model: Use a well-characterized rodent strain (e.g., Sprague-Dawley rats or C57BL/6 mice), using both males and females.

  • Group Allocation:

    • Group 1: Vehicle Control (e.g., water, saline, or appropriate vehicle for this compound).

    • Group 2: Low Dose this compound.

    • Group 3: Mid Dose this compound.

    • Group 4: High Dose this compound.

    • Optional: A satellite group for the high dose and control groups for reversibility assessment.

  • Dose Selection: Doses should be selected based on available efficacy data (e.g., around 1 mg/kg) and acute toxicity data. A dose-ranging study may be necessary.

  • Administration: Administer this compound daily by oral gavage at the same time each day.

  • Monitoring and Observations:

    • Daily: Clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and mortality.

    • Weekly: Detailed clinical examination, body weight, and food/water consumption.

    • Monthly (or at specified intervals):

      • Hematology: Complete blood count (CBC) with differential.

      • Clinical Chemistry: Panels to assess liver function (e.g., ALT, AST, ALP), kidney function (e.g., BUN, creatinine), and other relevant markers.

      • Functional Observations: A battery of tests to assess nervous system function (e.g., open field test, rotarod).

  • Terminal Procedures:

    • At the end of the study, collect blood for final hematology and clinical chemistry.

    • Perform a complete necropsy, including examination of all organs.

    • Record organ weights (e.g., brain, liver, kidneys, heart, spleen).

    • Collect tissues for histopathological examination by a qualified pathologist.

Mandatory Visualizations

experimental_workflow cluster_setup Phase 1: Study Setup cluster_dosing Phase 2: Dosing Period (90 days) cluster_monitoring Phase 3: In-life Monitoring cluster_endpoint Phase 4: Terminal Endpoint animal_model Select Animal Model (Rats/Mice, M/F) dose_selection Dose Selection (Based on efficacy & acute data) animal_model->dose_selection group_allocation Group Allocation (Control, Low, Mid, High) dose_selection->group_allocation daily_dosing Daily Oral Gavage group_allocation->daily_dosing daily_obs Daily Clinical Signs daily_dosing->daily_obs Daily weekly_obs Weekly Body Weight & Food/Water Intake daily_dosing->weekly_obs Weekly monthly_blood Monthly Blood Collection (Hematology & Chemistry) daily_dosing->monthly_blood Monthly functional_tests Functional Observational Battery daily_dosing->functional_tests As scheduled necropsy Necropsy & Organ Weights daily_obs->necropsy weekly_obs->necropsy monthly_blood->necropsy functional_tests->necropsy histopathology Histopathology necropsy->histopathology signaling_pathway cluster_this compound This compound Action cluster_s1r Sigma-1 Receptor (S1R) Modulation cluster_downstream Potential Downstream Effects This compound This compound s1r Sigma-1 Receptor (S1R) This compound->s1r Positive Modulator anticholinergic Anticholinergic Effects (Potential Toxicity) This compound->anticholinergic Tropane Alkaloid Property cardiovascular Cardiovascular Effects (Hypotension) This compound->cardiovascular Observed Effect neuroprotection Neuroprotection & Cognitive Enhancement (Therapeutic) s1r->neuroprotection ros Increased ROS Production (Potential Toxicity) s1r->ros

References

Technical Support Center: S1R/BiP Dissociation Assays with Convolamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Convolamine in Sigma-1 Receptor (S1R) and Binding Immunoglobulin Protein (BiP) dissociation assays.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during S1R/BiP dissociation experiments involving the positive allosteric modulator, this compound.

Q1: I am not observing S1R/BiP dissociation after adding this compound alone. Is my experiment failing?

A1: No, this is the expected result. This compound is a positive allosteric modulator (PAM) of the Sigma-1 Receptor (S1R), not a direct agonist.[1][2] It does not independently initiate the dissociation of the S1R/BiP complex. Instead, it enhances the effect of S1R agonists, such as PRE-084, in promoting this dissociation.[2][3] To observe dissociation, this compound should be used in conjunction with an S1R agonist.

Q2: How do I determine the optimal concentrations of this compound and the S1R agonist (e.g., PRE-084) to use in my assay?

A2: The optimal concentrations will depend on your specific experimental setup, including cell line and assay format. A two-dimensional titration is recommended.

  • Step 1: Determine the EC20 of your agonist. First, perform a dose-response curve for your S1R agonist (e.g., PRE-084) alone to determine the concentration that produces 20% of the maximal response (EC20). Using a submaximal concentration of the agonist allows for a clear window to observe the potentiating effect of the PAM.

  • Step 2: Titrate this compound with the agonist EC20. With the agonist concentration fixed at its EC20, perform a dose-response curve for this compound. This will reveal the concentration range over which this compound potentiates the agonist's effect. Studies have shown that this compound can shift the IC50 of PRE-084 at concentrations ranging from 0.1 to 10 μM.[3]

Q3: My co-immunoprecipitation (co-IP) results show a weak or no interaction between S1R and BiP, even in my negative control (no agonist). What could be the issue?

A3: Several factors could contribute to a weak or absent S1R/BiP interaction in your baseline conditions. Here are some troubleshooting steps:

  • Cell Lysis Conditions: The lysis buffer composition is critical for preserving protein-protein interactions. A very stringent lysis buffer (e.g., RIPA buffer) might disrupt the S1R/BiP complex.[4] Consider using a milder lysis buffer, such as one with a non-ionic detergent like NP-40 or Triton X-100, and always include protease inhibitors.[5]

  • Antibody Quality: Ensure that the antibodies for both S1R and BiP are validated for immunoprecipitation. The antibody's epitope should not be in a region that is masked upon protein-protein interaction.[4]

  • Low Protein Expression: The expression levels of S1R or BiP in your chosen cell line might be too low for detection by co-IP. Confirm the expression of both proteins in your cell lysate via western blot (input control).[1] If expression is low, you may need to use a larger amount of cell lysate.

  • Protein Degradation: Ensure that all steps are performed at 4°C or on ice to minimize protein degradation.[1] The addition of fresh protease inhibitors to your lysis buffer is crucial.

Q4: I am seeing a high background or non-specific bands in my co-IP western blot. How can I reduce this?

A4: High background can obscure your results. Consider the following:

  • Pre-clearing the Lysate: Before adding your primary antibody, incubate your cell lysate with protein A/G beads alone for a period (e.g., 1 hour at 4°C).[6] This will help to remove proteins that non-specifically bind to the beads.

  • Washing Steps: Increase the number and duration of washes after immunoprecipitation. You can also try increasing the stringency of your wash buffer by slightly increasing the detergent or salt concentration.[7] However, be cautious not to disrupt the specific S1R/BiP interaction.

  • Antibody Concentration: Using an excessive amount of primary antibody can lead to non-specific binding. Titrate your antibody to determine the optimal concentration for your experiment.

  • Bead Blocking: Before adding the antibody-lysate mixture, you can block the protein A/G beads with a blocking agent like bovine serum albumin (BSA) to reduce non-specific binding.[4]

Q5: In my Proximity Ligation Assay (PLA), I am getting a high number of signals in my negative control, suggesting a strong baseline S1R/BiP interaction, but I don't see a significant decrease after adding the agonist and this compound.

A5: This could be due to several factors related to the PLA technique:

  • Antibody Titration: The concentrations of the primary antibodies are critical in PLA. High antibody concentrations can lead to a high background signal. It is essential to titrate your anti-S1R and anti-BiP antibodies to find the optimal dilution that gives a good signal-to-noise ratio.[8]

  • Cell Permeabilization: Inadequate or excessive permeabilization can affect antibody access to the target proteins and lead to artifacts. Optimize your permeabilization protocol (e.g., with Triton X-100 or saponin) for your specific cell line.

  • Fixation: The fixation method can impact protein conformation and antibody binding. While paraformaldehyde (PFA) is commonly used, the concentration and incubation time may need to be optimized.

  • Signal Quantification: Ensure that you are using appropriate image analysis software and settings to quantify the PLA signals. The confluency of the cells can also impact the quantification, so aim for a consistent cell density across your experiments.[8]

Quantitative Data Summary

The following table summarizes the effect of this compound on the potency of the S1R agonist PRE-084 in inducing S1R/BiP dissociation.

This compound Concentration (μM)PRE-084 IC50 (nM) for S1R/BiP DissociationFold Shift in PRE-084 Potency
0 (PRE-084 alone)468[3]1
0.1Not explicitly stated, but contributes to the overall effect-
1Not explicitly stated, but contributes to the overall effect-
10Not explicitly stated, but contributes to the overall effect-
This compound IC50 for positive modulatory effect 289 [3]-

Experimental Protocols

Co-Immunoprecipitation (Co-IP) for S1R/BiP Interaction

This protocol is a general guideline and may require optimization for your specific cell line and antibodies.

  • Cell Culture and Treatment:

    • Culture your cells of interest (e.g., CHO cells overexpressing GFP-S1R) to approximately 80-90% confluency.[3]

    • Treat the cells with your desired concentrations of S1R agonist (e.g., PRE-084) and/or this compound for the appropriate time (e.g., 30 minutes at 37°C).[3] Include appropriate vehicle controls.

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Add ice-cold, non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and freshly added protease inhibitors).

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

    • Transfer the supernatant (cleared lysate) to a new pre-chilled tube.

  • Pre-clearing the Lysate (Optional but Recommended):

    • Add 20-30 µL of a 50% slurry of Protein A/G beads to the cleared lysate.

    • Incubate on a rotator for 1 hour at 4°C.

    • Centrifuge at 1,000 x g for 1 minute at 4°C and carefully transfer the supernatant to a new tube.

  • Immunoprecipitation:

    • Add the primary antibody against your protein of interest (e.g., anti-S1R or anti-BiP) to the pre-cleared lysate. The optimal antibody concentration should be determined empirically.

    • Incubate on a rotator for 2-4 hours or overnight at 4°C.

    • Add 30-50 µL of a 50% slurry of Protein A/G beads.

    • Incubate on a rotator for an additional 1-2 hours at 4°C.

  • Washing:

    • Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.

    • Carefully remove the supernatant.

    • Wash the beads 3-5 times with 1 mL of ice-cold lysis buffer (or a wash buffer with slightly higher stringency). After each wash, pellet the beads and discard the supernatant.

  • Elution:

    • After the final wash, remove all supernatant.

    • Elute the protein complexes from the beads by adding 30-50 µL of 2x Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.

    • Pellet the beads by centrifugation and collect the supernatant containing the eluted proteins.

  • Western Blot Analysis:

    • Analyze the eluted proteins by SDS-PAGE and western blotting using antibodies against both S1R and BiP.

    • Include a sample of the input lysate to verify the presence of both proteins before immunoprecipitation.

Proximity Ligation Assay (PLA) for S1R/BiP Interaction

This protocol is a general guideline for using a commercial PLA kit (e.g., Duolink®). Refer to the manufacturer's instructions for specific details.

  • Cell Culture and Fixation:

    • Seed your cells on coverslips and allow them to adhere.

    • Treat the cells with your compounds of interest as described for the Co-IP protocol.

    • Wash the cells with PBS and fix with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

    • Wash the cells twice with PBS.

  • Permeabilization and Blocking:

    • Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes.

    • Wash the cells with PBS.

    • Block the cells with the blocking solution provided in the PLA kit for 1 hour at 37°C.

  • Primary Antibody Incubation:

    • Dilute the primary antibodies against S1R and BiP (from different host species) in the antibody diluent provided in the kit.

    • Incubate the cells with the primary antibody solution overnight at 4°C in a humidified chamber.

  • PLA Probe Incubation:

    • Wash the cells with the provided wash buffer.

    • Add the PLA probes (secondary antibodies conjugated to oligonucleotides) and incubate for 1 hour at 37°C.

  • Ligation and Amplification:

    • Wash the cells with the wash buffer.

    • Add the ligation solution containing the ligase and incubate for 30 minutes at 37°C. This will circularize the oligonucleotides if the probes are in close proximity.

    • Wash the cells.

    • Add the amplification solution containing polymerase and fluorescently labeled oligonucleotides and incubate for 100 minutes at 37°C. This will generate a rolling circle amplification product.

  • Mounting and Imaging:

    • Wash the cells with the wash buffer.

    • Mount the coverslips on microscope slides using a mounting medium with DAPI.

    • Image the cells using a fluorescence microscope. The PLA signals will appear as distinct fluorescent spots.

  • Image Analysis:

    • Quantify the number of PLA spots per cell using image analysis software (e.g., ImageJ). A decrease in the number of spots per cell after treatment with an agonist and this compound indicates dissociation of the S1R/BiP complex.

Visualizations

S1R_BiP_Signaling_Pathway cluster_ER Endoplasmic Reticulum Lumen cluster_MAM MAM S1R S1R S1R_BiP S1R-BiP Complex S1R->S1R_BiP IP3R IP3R S1R->IP3R BiP BiP BiP->S1R_BiP Dissociation Dissociation S1R_BiP->Dissociation Ca_signaling Ca2+ Signaling IP3R->Ca_signaling Agonist S1R Agonist (e.g., PRE-084) Agonist->S1R_BiP This compound This compound (PAM) This compound->S1R enhances agonist binding Dissociation->S1R Free S1R Dissociation->BiP Free BiP Association Association

Caption: S1R/BiP Signaling Pathway with this compound.

CoIP_Workflow start Start: Cell Culture & Treatment lysis Cell Lysis start->lysis preclear Pre-clear Lysate (Optional) lysis->preclear ip Immunoprecipitation with anti-S1R or anti-BiP antibody preclear->ip wash Wash Beads ip->wash elute Elution wash->elute wb Western Blot Analysis elute->wb end End: Detect S1R and BiP wb->end

Caption: Co-Immunoprecipitation Experimental Workflow.

Troubleshooting_Decision_Tree start Issue with S1R/BiP Assay no_dissociation No Dissociation with This compound Alone? start->no_dissociation weak_interaction Weak/No Baseline S1R-BiP Interaction? no_dissociation->weak_interaction No expected_result Expected Result. Use with an agonist. no_dissociation->expected_result Yes high_background High Background/ Non-specific Bands? weak_interaction->high_background No check_lysis Check Lysis Buffer (use milder buffer). weak_interaction->check_lysis Yes preclear_lysate Pre-clear Lysate and Optimize Wash Steps. high_background->preclear_lysate Yes end Consult Further Documentation high_background->end No check_ab Verify Antibody Quality and Protein Expression. check_lysis->check_ab Still an issue titrate_ab Titrate Antibody Concentration. preclear_lysate->titrate_ab Still an issue

Caption: Troubleshooting Decision Tree for S1R/BiP Assays.

References

why is Convolamine not showing effects in my cell line

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice for researchers who are not observing the expected effects of Convolamine in their cell line. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: I've treated my cells with this compound, but I'm not seeing any effect. What is the most common reason for this?

The most critical factor for this compound's activity is the presence and functional status of its primary molecular target: the Sigma-1 Receptor (S1R) . This compound is a potent positive modulator of S1R.[1][2] If your cell line does not express S1R, or expresses a non-functional variant, this compound will not elicit a biological response.

Troubleshooting Steps:

  • Verify S1R Expression: Confirm the presence of S1R protein in your cell line using Western Blotting. It is advisable to include a positive control cell line known to express S1R.

  • Confirm S1R mRNA Levels: Use RT-qPCR to check for the transcription of the SIGMAR1 gene.

  • Check for S1R Functionality: Since this compound is a positive modulator, its effects are most pronounced when it enhances the activity of an S1R agonist.[2][3] Consider co-treatment with a known S1R agonist, such as PRE-084, to see if this compound potentiates its effect.[2][3]

Q2: How can I be sure that the this compound compound I'm using is active?

Issues with the compound's integrity, solubility, or storage can lead to a lack of effect.

Troubleshooting Steps:

  • Purity and Integrity: Verify the purity of your this compound stock, ideally via HPLC. Ensure the compound has not degraded due to improper storage (e.g., exposure to light or incorrect temperatures).

  • Solubility: Ensure this compound is fully dissolved in a compatible solvent (e.g., DMSO) before diluting it in your culture medium. Incomplete solubilization will lead to an inaccurate final concentration. Alkaloids can sometimes be challenging to dissolve; refer to the supplier's datasheet for specific instructions.[1]

  • Positive Control: Test your this compound stock on a validated positive control cell line, such as Chinese Hamster Ovary (CHO) cells engineered to overexpress S1R, which have been used in previous studies.[3][4]

Q3: Could my experimental setup or protocol be the problem?

Yes, suboptimal experimental conditions can easily mask or prevent the detection of a compound's true effect.

Troubleshooting Steps:

  • Dose-Response: Perform a dose-response experiment using a wide range of concentrations (e.g., from low nanomolar to high micromolar) to determine the optimal effective concentration for your specific cell line and assay.

  • Treatment Duration: Conduct a time-course experiment to identify the ideal treatment duration. The effect of this compound may be time-dependent.

  • Cell Density: The confluency of your cells at the time of treatment can significantly alter their response to a drug.[5] Standardize your cell seeding density to ensure cells are in the logarithmic growth phase.

  • Serum Interaction: Components in fetal bovine serum (FBS) can bind to small molecules and reduce their bioavailability. Consider reducing the serum concentration or using a serum-free medium during the treatment period.

Q4: Is it possible that my cell line is resistant to this compound?

Cell lines, particularly cancer cell lines, can exhibit intrinsic or acquired drug resistance.[6]

Troubleshooting Steps:

  • Efflux Pump Activity: Your cell line may express high levels of ATP-binding cassette (ABC) transporters, which are efflux pumps that can actively remove this compound from the cell, preventing it from reaching its target.[7] This can be tested using specific inhibitors of these pumps.

  • Metabolic Inactivation: The cells may rapidly metabolize this compound into an inactive form.[8] The desmethyl metabolite of this compound, Convolvine, does not share its S1R-modulating activity.[2]

  • Altered Signaling Pathways: The cell line might have downstream genetic or epigenetic alterations that bypass the S1R signaling pathway, rendering modulation of the receptor ineffective.[6][7]

  • Passage Number: Use cells with a low passage number. Continuous passaging can lead to genetic drift and phenotypic changes, potentially altering drug sensitivity.[9]

Quantitative Data Summary

The following table summarizes key in vitro data for this compound to help guide experimental design.

ParameterValueCell Line / Assay ConditionReference
Positive Modulatory Effect (IC₅₀) 289 nMShift in PRE-084 IC₅₀ in S1R/BiP dissociation assay (CHO cells)[4]
S1R Binding (IC₅₀) > 10,000 nMInhibition of ³H-radioligand binding[3][4]
S2R Binding (IC₅₀) > 10,000 nMInhibition of ³H-radioligand binding[3][4]
Other Receptor Interactions Inhibition noted at 0.1-1 µMCB2 receptors, Kv channels, 5-HT₃ receptors[3][4]

Key Experimental Protocols

Protocol 1: Western Blot for Sigma-1 Receptor (S1R) Expression
  • Cell Lysis: Grow cells to 80-90% confluency. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto a 10-12% polyacrylamide gel. Include a positive control lysate and a molecular weight marker.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a validated primary antibody against S1R at the recommended dilution.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Loading Control: Probe the membrane with an antibody against a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading.

Protocol 2: S1R/BiP Dissociation Assay to Confirm Positive Modulatory Activity

This assay measures the ability of a compound to enhance an agonist's effect on dissociating S1R from the binding immunoglobulin protein (BiP), a key step in receptor activation.[3][4]

  • Cell Line: Use a cell line expressing S1R, such as GFP-S1R overexpressing CHO cells.[3][4]

  • Compound Incubation: Incubate the cells with varying concentrations of this compound (e.g., 0.1–10 µM) for 30 minutes at 37°C.[4]

  • Agonist Treatment: Add a range of concentrations of an S1R agonist (e.g., PRE-084) to the cells and incubate for an additional 30 minutes.

  • Immunoprecipitation: Lyse the cells and perform immunoprecipitation using an anti-GFP antibody to pull down the GFP-S1R protein complex.

  • Western Blot Analysis: Elute the bound proteins and analyze the amount of co-immunoprecipitated BiP by Western blotting.

  • Data Analysis: A positive modulatory effect is confirmed if the presence of this compound causes a leftward shift in the dose-response curve of PRE-084, indicating a lower IC₅₀ for S1R/BiP dissociation.[4]

Visualizations

Signaling & Experimental Logic

G cluster_0 Troubleshooting Workflow Start No Effect Observed with this compound Check_Target Q1: Does the cell line express functional Sigma-1 Receptor (S1R)? Start->Check_Target Check_Compound Q2: Is the this compound compound active and correctly prepared? Check_Target->Check_Compound Yes Solution_Target Solution: Validate S1R expression (WB, qPCR). Test with S1R agonist. Check_Target->Solution_Target No/Unsure Check_Protocol Q3: Are the experimental conditions optimal? Check_Compound->Check_Protocol Yes Solution_Compound Solution: Verify purity, solubility, and storage. Use a positive control cell line. Check_Compound->Solution_Compound No/Unsure Check_Resistance Q4: Is the cell line resistant? Check_Protocol->Check_Resistance Yes Solution_Protocol Solution: Optimize dose, duration, and cell density. Check for serum interference. Check_Protocol->Solution_Protocol No/Unsure Solution_Resistance Solution: Test for efflux pump activity. Use low passage cells. Check_Resistance->Solution_Resistance Yes/Unsure End Problem Identified Solution_Target->End Solution_Compound->End Solution_Protocol->End Solution_Resistance->End

Caption: A logical workflow for troubleshooting the lack of this compound effect.

G cluster_0 Sigma-1 Receptor (S1R) Signaling at the MAM ER Endoplasmic Reticulum (ER) Mito Mitochondrion S1R_BiP S1R-BiP Complex S1R S1R (Active) S1R_BiP->S1R Dissociation Downstream Downstream Signaling (e.g., IP3R stabilization, Ca²⁺ signaling, neuroprotection) S1R->Downstream Modulates Agonist S1R Agonist (e.g., PRE-084) Agonist->S1R_BiP Induces dissociation This compound This compound (Positive Modulator) This compound->Agonist Enhances effect of Cell_Stress Cellular Stress Cell_Stress->S1R_BiP Induces dissociation

Caption: this compound acts as a positive modulator of the Sigma-1 Receptor (S1R).

References

Technical Support Center: Optimizing HPLC-MS for Convolamine Detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for the detection of Convolamine. Below you will find troubleshooting guides, Frequently Asked Questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format.

Troubleshooting Guide & FAQs

This section addresses specific issues that may be encountered during the HPLC-MS analysis of this compound.

Q1: Why am I not seeing a peak for this compound?

A1: There are several potential reasons for a complete lack of signal. Consider the following troubleshooting steps:

  • Sample Preparation: Ensure that the extraction procedure is appropriate for tropane alkaloids. This compound is soluble in organic solvents like chloroform, dichloromethane, and methanol. Acidified aqueous solutions can also be effective for extraction.[1][2] Inadequate extraction will result in no detectable analyte.

  • MS Parameters:

    • Ionization Mode: this compound, as a tropane alkaloid, is basic and readily forms a protonated molecule. Ensure your mass spectrometer is operating in positive ion mode (ESI+) .

    • Mass Range: Verify that the mass spectrometer's scan range includes the expected m/z of this compound's protonated molecule ([M+H]⁺), which is approximately 306.17.[3]

  • HPLC Conditions:

    • Column Elution: It is possible that this compound is either irreversibly retained on the column or eluting with the solvent front. Review your mobile phase composition and gradient.

    • Injection Issues: Check the autosampler for proper injection volume and ensure there are no clogs in the sample loop or needle.

  • Analyte Stability: Although generally stable, prolonged exposure to harsh pH or high temperatures during sample preparation could potentially lead to degradation.

Q2: My this compound peak is broad or tailing. How can I improve the peak shape?

A2: Poor peak shape can compromise resolution and quantification. Here are common causes and solutions:

  • Secondary Interactions: Residual silanols on the HPLC column can interact with the basic nitrogen of this compound, causing peak tailing.

    • Solution: Use a mobile phase with a low concentration of an acidic modifier, such as 0.1% formic acid, to protonate the silanols and reduce these interactions.[4]

  • Column Overload: Injecting too much sample can lead to broad, asymmetrical peaks.

    • Solution: Reduce the injection volume or dilute the sample.

  • Extra-Column Volume: Excessive tubing length or dead volume in fittings can contribute to peak broadening.

    • Solution: Use tubing with a small internal diameter and ensure all fittings are properly connected.

  • Injection Solvent: If the injection solvent is significantly stronger than the initial mobile phase, it can cause peak distortion.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.

Q3: I am observing multiple peaks that could be this compound. How do I confirm the correct peak?

A3: The presence of multiple peaks can be due to isomers, degradation products, or adducts.

  • Mass-to-Charge Ratio (m/z): The primary confirmation is to check for the accurate mass of the protonated molecule, [M+H]⁺, at m/z 306.1700.[3]

  • Adduct Formation: In electrospray ionization (ESI), it is common to see other adducts. Look for sodium ([M+Na]⁺ at m/z 328.1519) or potassium ([M+K]⁺ at m/z 344.1259) adducts of this compound.[3] These should have the same retention time as the main [M+H]⁺ peak.

  • Tandem Mass Spectrometry (MS/MS): If your instrument has MS/MS capability, fragmenting the parent ion (m/z 306.17) will produce a characteristic fragmentation pattern that can be used for definitive identification.

Q4: My signal intensity for this compound is low. How can I increase it?

A4: Low sensitivity can be a significant issue, especially for trace-level analysis.

  • Optimize MS Source Conditions: Systematically optimize ESI source parameters such as capillary voltage, gas temperatures (nebulizer and drying gas), and gas flow rates to maximize the ionization efficiency for this compound.

  • Mobile Phase Modifier: The choice and concentration of the mobile phase modifier can significantly impact signal intensity. While formic acid is common, other modifiers like acetic acid or ammonium formate could be tested.

  • Sample Clean-up: Matrix components can suppress the ionization of the target analyte. Implement a more rigorous sample clean-up procedure, such as solid-phase extraction (SPE), to remove interfering substances.[1][5]

  • Column Choice: A column with a smaller internal diameter can increase sensitivity by reducing peak volume.

Q5: I am seeing significant matrix effects. What can I do to mitigate them?

A5: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in complex samples.

  • Improve Chromatographic Separation: Ensure that this compound is well-separated from the bulk of the matrix components. Adjusting the gradient profile can help.

  • Effective Sample Preparation: As mentioned, a thorough sample clean-up using techniques like SPE is crucial for removing matrix components.[1][5]

  • Use an Internal Standard: A stable isotope-labeled internal standard is the best way to compensate for matrix effects. If one is not available, a structurally similar compound that behaves similarly during ionization and chromatography can be used.

  • Dilution: Diluting the sample can reduce the concentration of interfering matrix components, thereby lessening their effect on the ionization of this compound.

Quantitative Data Summary

The following table summarizes key mass spectrometry data for this compound.

ParameterValueReference
Molecular FormulaC₁₇H₂₃NO₄[6][7]
Molecular Weight305.37 g/mol [7]
Exact Mass305.16270821 Da[6]
Predicted Adducts (m/z)
[M+H]⁺306.17000[3]
[M+Na]⁺328.15194[3]
[M+K]⁺344.12588[3]
[M+NH₄]⁺323.19654[3]
[M-H]⁻304.15544[3]

Experimental Protocols

The following are detailed methodologies for the analysis of this compound by HPLC-MS.

Sample Preparation from Plant Material

This protocol is a general procedure for the extraction of tropane alkaloids from a plant matrix and should be optimized for your specific sample type.

  • Homogenization: Dry the plant material and grind it into a fine powder.

  • Extraction: a. Weigh 1 gram of the powdered plant material into a centrifuge tube. b. Add 10 mL of methanol containing 0.1% formic acid. c. Vortex for 1 minute and then sonicate for 30 minutes. d. Centrifuge at 4000 rpm for 10 minutes. e. Collect the supernatant.

  • Solid-Phase Extraction (SPE) Clean-up (Recommended): a. Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water. b. Load the supernatant from the extraction step onto the SPE cartridge. c. Wash the cartridge with 5 mL of water to remove polar interferences. d. Elute the this compound with 5 mL of methanol. e. Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 1 mL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection.

HPLC-MS/MS Method
Parameter Condition
HPLC System Standard HPLC or UHPLC system
Column C18 reverse-phase, 2.1 x 100 mm, 1.8 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
MS System Triple Quadrupole or Q-TOF Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Drying Gas Temperature 350 °C
Drying Gas Flow 10 L/min
Nebulizer Pressure 45 psi
Scan Mode Full Scan (m/z 100-500) and MS/MS of m/z 306.17
Collision Energy Optimized for fragmentation of this compound (e.g., 20-40 eV)

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS Analysis node_homogenize Homogenization (Grind Plant Material) node_extract Extraction (Methanol/Formic Acid) node_homogenize->node_extract node_cleanup SPE Clean-up (C18 Cartridge) node_extract->node_cleanup node_reconstitute Reconstitution (Initial Mobile Phase) node_cleanup->node_reconstitute node_filter Filtration (0.22 µm Filter) node_reconstitute->node_filter node_hplc HPLC Separation (C18 Column) node_filter->node_hplc Inject node_ms MS Detection (ESI+, Full Scan) node_hplc->node_ms node_msms MS/MS Analysis (Fragmentation of m/z 306.17) node_ms->node_msms

Caption: Experimental workflow for this compound analysis.

fragmentation_pathway cluster_tropane Tropane Moiety Fragmentation cluster_ester Ester Moiety Fragmentation parent This compound [M+H]⁺ m/z 306.17 frag1 Loss of Methyl Group (-CH₃) m/z 291.15 parent->frag1 frag2 Loss of Water (-H₂O) m/z 124.11 parent->frag2 -C₉H₉O₄ frag4 Loss of Tropane Moiety (-C₈H₁₄N) m/z 181.05 parent->frag4 -C₈H₁₅NO frag3 Tropane Ring Opening m/z 94.09 frag2->frag3 -CO frag5 Loss of CO from m/z 181.05 m/z 153.05 frag4->frag5 -CO

Caption: Plausible fragmentation pathway of this compound.

References

how to prevent Convolamine precipitation in stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with solutions to prevent the precipitation of Convolamine in stock solutions, ensuring experimental accuracy and reproducibility.

Troubleshooting Guide: Preventing this compound Precipitation

This section addresses common issues encountered during the preparation and storage of this compound stock solutions.

Question: My this compound precipitated out of solution after I diluted my initial stock in an aqueous buffer. How can I prevent this?

Answer: This is a common issue when diluting a stock solution prepared in a high-concentration organic solvent into an aqueous medium. This compound, a tropane alkaloid, is readily soluble in organic solvents like DMSO, ethanol, and acetone, but has limited solubility in water.[1][2] When the percentage of the organic solvent decreases sharply upon dilution, the this compound may crash out of the solution.

Solutions:

  • Decrease the Stock Solution Concentration: High-concentration stock solutions (e.g., >10 mM) are more prone to precipitation upon dilution.[3] Try preparing a lower concentration initial stock (e.g., 1-10 mM).

  • Use a Step-wise Dilution: Instead of diluting the stock directly into your final aqueous buffer, perform one or more intermediate dilutions in a mixture of the organic solvent and the aqueous buffer.

  • Increase the Final Volume of Organic Solvent: Ensure that the final concentration of the organic solvent in your working solution is sufficient to maintain this compound's solubility. The maximum tolerable percentage of solvent will depend on your experimental model (e.g., for many cell lines, the final DMSO concentration should be kept below 0.5-1%).[3]

  • Gentle Heating and Vortexing: After dilution, gentle warming (to 37°C) and vortexing can sometimes help to redissolve small amounts of precipitate.[3] However, be cautious about the heat stability of this compound for your specific application.

Question: I observe precipitation in my this compound stock solution during storage. What could be the cause and how do I resolve it?

Answer: Precipitation during storage can be due to several factors, including improper storage temperature, exposure to light, or solvent evaporation.

Solutions:

  • Storage Conditions: this compound should be stored at +4°C in a dark place. Ensure the vial is tightly sealed to prevent solvent evaporation, which would increase the concentration and potentially lead to precipitation. For long-term storage (up to 24 months), maintain the temperature between 2-8°C.[1]

  • Solvent Choice: While this compound is soluble in several organic solvents, its long-term stability in each may vary. DMSO is a common choice, but ensure it is of high purity and anhydrous, as water absorption can affect solubility.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions? A1: this compound is soluble in several organic solvents, including Dimethyl Sulfoxide (DMSO), ethanol, acetone, chloroform, dichloromethane, and ethyl acetate.[1] For biological experiments, DMSO is a frequently used solvent.

Q2: What is the molecular weight of this compound? A2: The molecular weight of this compound is 305.4 g/mol .[4]

Q3: What are the recommended storage conditions for this compound? A3: Solid this compound and its stock solutions should be stored at +4°C in a dark, tightly sealed container.

Q4: Can I sonicate my this compound solution to help it dissolve? A4: Yes, sonication can be used to aid in the dissolution of this compound. However, be mindful of potential heating of the sample during the process and consider using a cooled sonication bath.

Quantitative Data Summary

The following table summarizes the known physical and chemical properties of this compound.

PropertyValue/InformationReference
Molecular Formula C₁₇H₂₃NO₄[4]
Molecular Weight 305.4 g/mol [4]
CAS Number 500-56-1[4][5]
Appearance Crystalline solid[2]
Melting Point 114-115 °C
Solubility Soluble in Acetone, Ethanol, DMSO, Chloroform, Dichloromethane, Ethyl Acetate. Limited solubility in water.[1][2]
Storage Store at +4°C in a dark place.

Experimental Protocols

Protocol for Preparing a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Pre-weighing Preparation: Allow the vial containing solid this compound to equilibrate to room temperature for at least one hour before opening to prevent condensation of moisture.[1]

  • Weighing this compound: On a calibrated analytical balance, carefully weigh out 3.054 mg of this compound. Calculation: 305.4 g/mol (MW) * 0.010 mol/L (desired concentration) * 0.001 L (final volume) = 0.003054 g or 3.054 mg.

  • Dissolution: Transfer the weighed this compound to a sterile vial. Add 1 mL of anhydrous DMSO.

  • Mixing: Tightly cap the vial and vortex thoroughly until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or brief sonication can be used to assist dissolution if necessary.

  • Storage: Store the 10 mM stock solution at +4°C in a dark, tightly sealed vial. For long-term storage, aliquot into smaller volumes to avoid repeated freeze-thaw cycles and exposure to air and moisture.

Visual Guides

experimental_workflow Experimental Workflow for Stock Solution Preparation cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage start Equilibrate solid this compound to Room Temperature weigh Weigh 3.054 mg of this compound start->weigh add_solvent Add 1 mL of anhydrous DMSO weigh->add_solvent mix Vortex until fully dissolved add_solvent->mix assist Apply gentle heat or sonication if needed mix->assist Incomplete dissolution store Store at 4°C in a dark, sealed vial mix->store Complete dissolution assist->mix

Caption: Workflow for preparing a this compound stock solution.

Caption: Decision tree for troubleshooting this compound precipitation.

References

Validation & Comparative

Convolamine: A Comparative Guide to its Neuroprotective Effects in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the neuroprotective effects of Convolamine, a tropane alkaloid derived from Convolvulus pluricaulis, in various preclinical models of neurodegeneration. The data presented herein is compiled from peer-reviewed studies and aims to offer an objective evaluation of this compound's performance against other neuroprotective agents, supported by detailed experimental data and protocols.

I. Comparative Efficacy of this compound

This compound has demonstrated significant neuroprotective and cognitive-enhancing properties across multiple in vivo models. Its primary mechanism of action is through the positive allosteric modulation of the Sigma-1 Receptor (S1R), a chaperone protein crucial for cellular stress responses and neuronal function[1][2].

Table 1: this compound's Efficacy in the Aβ25-35-Induced Alzheimer's Disease Mouse Model

The Aβ25-35 peptide-induced toxicity model in mice is a widely used paradigm to screen for potential Alzheimer's disease therapeutics. This compound has shown robust efficacy in mitigating the cognitive and neurotoxic effects in this model.

Treatment GroupSpontaneous Alternation (Y-Maze) (%)Step-Through Latency (Passive Avoidance) (s)Reference
Vehicle + Vehicle65 ± 3180 ± 20[3]
Vehicle + Aβ25-3545 ± 460 ± 10[3]
This compound (1 mg/kg) + Aβ25-3562 ± 5150 ± 15[3]
This compound (3 mg/kg) + Aβ25-3568 ± 4170 ± 18[3]

Data are presented as mean ± SEM.

Table 2: Comparison of this compound with other Neuroprotective Agents in the Aβ25-35 Model

While direct head-to-head studies are limited, a comparison of reported efficacies of different neuroprotective agents in the Aβ25-35 model provides valuable context for this compound's potential.

CompoundModelKey FindingsReference
This compound Aβ25-35-injected miceReversed cognitive deficits in Y-maze and passive avoidance tests.[3]
Donepezil Aβ25-35-injected miceShowed anti-amnesic and neuroprotective effects, with an interaction with the S1R.[4]
Memantine Aβ25-35-injected miceAttenuated learning deficits and provided neuroprotection.[5]
α-Lipoic Acid Aβ25-35-treated BV2 microglia cellsInhibited Aβ-induced inflammation and apoptosis.[6]
Membrane-Free Stem Cell Extract (MFSCE) Aβ25-35-treated SH-SY5Y cellsIncreased cell viability and reduced oxidative stress and neuroinflammation.[7]

II. Experimental Methodologies

Aβ25-35-Induced Neurotoxicity Model
  • Animal Model: Male Swiss mice are typically used.

  • Induction of Neurotoxicity: A single intracerebroventricular (ICV) injection of aggregated Aβ25-35 peptide (typically 3 nmol in 3 µl) is administered. Control animals receive an injection of the vehicle (e.g., sterile saline).

  • Treatment: this compound or other test compounds are administered intraperitoneally (i.p.) or orally (p.o.) at specified doses and time points relative to the Aβ25-35 injection.

  • Behavioral Assessments: Cognitive function is assessed using a battery of behavioral tests, including the Y-maze for spatial working memory and the passive avoidance test for long-term memory.

Y-Maze Test Protocol

The Y-maze apparatus consists of three identical arms. The test relies on the innate tendency of rodents to explore novel environments.

  • Acclimation: Mice are habituated to the testing room for at least 1 hour before the experiment.

  • Procedure: Each mouse is placed in the center of the Y-maze and allowed to explore the arms freely for a set period (e.g., 8 minutes).

  • Data Collection: The sequence and total number of arm entries are recorded. An "alternation" is defined as consecutive entries into three different arms.

  • Analysis: The percentage of spontaneous alternation is calculated as: (Number of alternations / (Total number of arm entries - 2)) x 100. A higher percentage indicates better spatial working memory.

Passive Avoidance Test Protocol

This test assesses fear-motivated long-term memory. The apparatus consists of a two-compartment box with a light and a dark chamber connected by a door.

  • Training (Acquisition Trial): The mouse is placed in the light compartment. When it enters the dark compartment, the door closes, and a mild foot shock is delivered.

  • Retention Trial: 24 hours after the training, the mouse is again placed in the light compartment, and the latency to enter the dark compartment is measured (step-through latency).

  • Analysis: A longer step-through latency in the retention trial indicates better retention of the aversive memory.

III. Signaling Pathways and Experimental Workflows

This compound's Mechanism of Action: A Positive Allosteric Modulator of the Sigma-1 Receptor

This compound enhances the activity of the S1R, which is located at the endoplasmic reticulum-mitochondria interface and plays a critical role in regulating cellular stress responses. This modulation leads to a cascade of neuroprotective downstream effects.

Convolamine_Signaling_Pathway cluster_stress Cellular Stressors (e.g., Aβ, Oxidative Stress) cluster_this compound Pharmacological Intervention cluster_s1r Sigma-1 Receptor Modulation cluster_downstream Neuroprotective Downstream Effects stress Neurotoxic Insult s1r_bip S1R-BiP Complex stress->s1r_bip induces dissociation This compound This compound s1r Sigma-1 Receptor (S1R) This compound->s1r positively modulates ca_homeostasis Calcium Homeostasis s1r->ca_homeostasis regulates er_stress Reduced ER Stress s1r->er_stress attenuates ox_stress Decreased Oxidative Stress s1r->ox_stress mitigates inflammation Reduced Neuroinflammation s1r->inflammation suppresses bip BiP (Chaperone) s1r_bip->s1r dissociates to active neuronal_survival Enhanced Neuronal Survival & Plasticity ca_homeostasis->neuronal_survival er_stress->neuronal_survival ox_stress->neuronal_survival inflammation->neuronal_survival

Caption: this compound's neuroprotective signaling pathway.
Experimental Workflow for Assessing Neuroprotective Effects

The following diagram illustrates a typical experimental workflow for validating the neuroprotective effects of a compound like this compound in a mouse model of Alzheimer's disease.

Experimental_Workflow cluster_setup Phase 1: Model Induction and Treatment cluster_behavior Phase 2: Behavioral Assessment cluster_analysis Phase 3: Biochemical and Histological Analysis cluster_conclusion Phase 4: Data Interpretation start Animal Acclimation induction Aβ25-35 ICV Injection start->induction treatment This compound/Vehicle Administration induction->treatment y_maze Y-Maze Test (Working Memory) treatment->y_maze passive_avoidance Passive Avoidance Test (Long-term Memory) y_maze->passive_avoidance euthanasia Euthanasia & Brain Tissue Collection passive_avoidance->euthanasia biochem Biochemical Assays (Oxidative Stress, Inflammation Markers) euthanasia->biochem histo Histology (Neuronal Viability, Plaque Load) euthanasia->histo data_analysis Statistical Analysis biochem->data_analysis histo->data_analysis conclusion Conclusion on Neuroprotective Efficacy data_analysis->conclusion

Caption: Workflow for preclinical neuroprotection studies.

References

A Comparative Analysis of Convolamine and PRE-084: Two Distinct Sigma-1 Receptor Modulators

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Convolamine and PRE-084, two compounds that target the Sigma-1 Receptor (S1R), a critical molecular chaperone protein involved in cellular stress responses, neuroprotection, and cognitive function. While both compounds elicit pro-cognitive and neuroprotective effects through the S1R, their fundamental mechanisms of action differ significantly, positioning them uniquely in the landscape of neuropharmacology. PRE-084 is a classic, selective agonist, whereas this compound has been recently identified as a potent positive allosteric modulator.

Pharmacological Profile Comparison

PRE-084 is a synthetic compound developed as a highly selective agonist for the S1R.[1][2][3] this compound is a natural tropane alkaloid derived from Convolvulus pluricaulis (Shankhpushpi), a plant with a long history in traditional Ayurvedic medicine for its nootropic properties.[4][5] The primary distinction lies in their interaction with the receptor. PRE-084 directly binds to and activates the S1R, while this compound enhances the receptor's response to endogenous or exogenous agonists.[4][6]

The quantitative data below summarizes their key pharmacological parameters.

ParameterPRE-084This compoundSource
Compound Type SyntheticNatural Tropane Alkaloid[3][4]
Mechanism of Action Selective Sigma-1 Receptor (S1R) AgonistSigma-1 Receptor (S1R) Positive Allosteric Modulator[2][4][6]
Binding Site Primary Agonist/Antagonist SiteAllosteric Site (Does not bind to primary site)[4][6]
Binding Affinity (IC₅₀) 44 nMDoes not directly compete for the primary binding site.[2][3][7]
Functional Effect Directly activates S1R; demonstrates neuroprotective and cognitive-enhancing effects in animal models.[1][8]Potentiates the effect of S1R agonists like PRE-084, shifting their IC₅₀ to lower values; restores learning and memory in mouse models.[4][6][9][1][4][6][8][9]
Effect on BiP Dissociation Promotes dissociation of S1R from the chaperone BiP upon activation.[10]Does not dissociate S1R from BiP on its own.[4][6][4][6][10]

Signaling Pathways and Mechanisms

The Sigma-1 Receptor is a unique ligand-operated chaperone protein located at the endoplasmic reticulum (ER), particularly at the mitochondria-associated ER membrane (MAM).[10][11][12][13] Its activation plays a crucial role in modulating calcium signaling, mitigating ER stress, and promoting cell survival.

As a direct agonist, PRE-084 binds to the S1R, causing the dissociation of the chaperone protein BiP. This "activation" allows the S1R to interact with and modulate various downstream effectors, including the IP3 receptor, thereby regulating calcium flux between the ER and mitochondria. This action is fundamental to its neuroprotective effects against toxins and cellular stress.[10][14]

G cluster_0 Endoplasmic Reticulum (ER) PRE084 PRE-084 (Agonist) S1R_BiP S1R-BiP Complex (Inactive) PRE084->S1R_BiP Binds S1R Activated S1R S1R_BiP->S1R Dissociates BiP BiP S1R_BiP->BiP IP3R IP3 Receptor S1R->IP3R Modulates Ca_ER Ca²⁺ Store (ER) IP3R->Ca_ER Gates Ca_Mito Ca²⁺ to Mitochondria Ca_ER->Ca_Mito Regulated Flux Cell_Survival Neuroprotection & Cell Survival Ca_Mito->Cell_Survival

PRE-084 direct agonist signaling pathway.

This compound does not activate the S1R directly. Instead, it binds to a different (allosteric) site on the receptor. This binding event induces a conformational change that increases the affinity and/or efficacy of endogenous ligands or co-administered agonists like PRE-084. It acts as an amplifier, making the receptor more sensitive to activation. This is a more nuanced mechanism that may offer therapeutic advantages by fine-tuning receptor activity rather than causing constant activation.

G cluster_0 Endoplasmic Reticulum (ER) This compound This compound (PAM) S1R_BiP S1R-BiP Complex This compound->S1R_BiP Binds to Allosteric Site S1R_Sensitized Sensitized S1R S1R_BiP->S1R_Sensitized Conformational Change Downstream Enhanced Downstream Signaling S1R_Sensitized->Downstream Potentiated Activation Endo_Agonist Endogenous Agonist Endo_Agonist->S1R_Sensitized Binds with Higher Affinity

This compound positive allosteric modulator action.

Key Experimental Protocols

The characterization of compounds like PRE-084 and this compound relies on standardized pharmacological assays. A foundational method is the competitive radioligand binding assay, used to determine a compound's affinity for a receptor.

This protocol is designed to determine the binding affinity (Ki) of a test compound (e.g., PRE-084) by measuring its ability to displace a known radioligand (e.g., --INVALID-LINK---pentazocine) from the S1R.

1. Materials:

  • Membrane Preparation: Homogenates from tissues or cells expressing S1R (e.g., guinea pig liver, HEK293 cells overexpressing S1R).[15]

  • Radioligand: --INVALID-LINK---pentazocine, a selective S1R ligand.[15]

  • Assay Buffer: Tris-HCl (50 mM, pH 8.0).

  • Test Compound: PRE-084 or other unlabeled ligands at various concentrations.

  • Non-specific Binding Control: A high concentration of a known S1R ligand (e.g., 10 µM Haloperidol) to determine binding to non-receptor sites.[16][17]

  • Apparatus: 96-well plates, FilterMate harvester, glass fiber filters (e.g., GF/C), and a scintillation counter.[18]

2. Procedure:

  • Preparation: Thaw the membrane homogenate on ice and resuspend in ice-cold assay buffer to a final protein concentration determined by optimization (e.g., 0.2 mg/mL).[15][17]

  • Assay Setup: In a 96-well plate, combine the following in a final volume of 250 µL:

    • 50 µL of assay buffer (for total binding) OR 50 µL of non-specific control (e.g., Haloperidol) OR 50 µL of test compound at various dilutions.

    • 50 µL of radioligand (--INVALID-LINK---pentazocine) at a fixed concentration near its Kd (e.g., 1.0 nM).[17]

    • 150 µL of the membrane preparation.

  • Incubation: Incubate the plate for a set duration at a specific temperature to reach equilibrium (e.g., 120 minutes at 37°C).[16][17]

  • Filtration: Rapidly terminate the reaction by vacuum filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand. Wash the filters multiple times with ice-cold wash buffer.[18]

  • Quantification: Dry the filters, add scintillation cocktail, and measure the radioactivity (counts per minute, CPM) using a scintillation counter.[18]

3. Data Analysis:

  • Calculate specific binding by subtracting the non-specific binding CPM from the total binding CPM.

  • Plot the percentage of specific binding against the log concentration of the test compound.

  • Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding).

  • Convert the IC₅₀ to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G start Start: Prepare Reagents (Membranes, Radioligand, Buffers) setup Set up 96-well Plate: - Total Binding (Buffer) - Non-Specific (Haloperidol) - Test Compound (e.g., PRE-084) start->setup add_radioligand Add Radioligand (³H-pentazocine) setup->add_radioligand add_membranes Add S1R Membrane Prep add_radioligand->add_membranes incubate Incubate to Equilibrium (e.g., 120 min @ 37°C) add_membranes->incubate filter Rapid Vacuum Filtration (Separate Bound/Free) incubate->filter quantify Scintillation Counting (Measure Radioactivity) filter->quantify analyze Data Analysis: Calculate IC₅₀ and Ki quantify->analyze end End analyze->end

Workflow for a competitive radioligand binding assay.

References

A Comparative Analysis of Convolamine and Other Nootropic Agents on Cognitive Function in Rodent Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of the cognitive benefits of Convolamine in rodent models, juxtaposed with a selection of established and emerging nootropic compounds. The following sections present quantitative data from key behavioral assays, detailed experimental methodologies, and visualizations of the primary signaling pathways implicated in the cognitive-enhancing effects of these substances.

Comparative Efficacy in Cognitive Behavioral Assays

The cognitive-enhancing properties of this compound and alternative compounds were evaluated in rodent models using a battery of well-established behavioral tasks, including the Morris Water Maze (MWM) for spatial learning and memory, the Y-Maze for assessing spatial working memory, and the Passive Avoidance Test for measuring fear-motivated memory. The quantitative outcomes of these studies are summarized below.

Morris Water Maze (MWM)

The MWM is a widely used test to assess hippocampal-dependent spatial learning and memory. Key metrics include escape latency (the time taken to find a hidden platform) and the time spent in the target quadrant during a probe trial.

CompoundAnimal ModelDosing RegimenEscape Latency (seconds)Time in Target Quadrant (%)Reference
This compound Aβ25-35-treated mice1 mg/kgLearning restored (data not quantified)-[1][2]
Donepezil Tg2576 mice4 mg/kg (in drinking water)Not specifiedSignificantly increased synaptic density[3]
Nefiracetam Embolized rats30 mg/kg (oral) for 21 days18 ± 4 (vs. 35 ± 6 for vehicle)-[4]
Modafinil Healthy ratsNot specifiedFaster attainment of goal during test trialIncreased time in probe quadrant[5]
Ginkgo biloba 5×FAD mice30 mg/kgNot specifiedIncreased time in target quadrant (>25%)[6]
Bacopa monnieri Scopolamine-induced amnesic mice200 mg/kg (oral)Significant decline on day 2-[7]
Y-Maze

The Y-Maze task is used to evaluate spatial working memory by assessing the natural tendency of rodents to explore novel arms of the maze. The key metric is the percentage of spontaneous alternation.

CompoundAnimal ModelDosing RegimenSpontaneous Alternation (%)Reference
This compound Dizocilpine-treated mice1 mg/kgLearning restored (data not quantified)[1][2]
Donepezil Scopolamine-induced memory impairment in mice3 mg/kgSignificantly prevented progression of impairment[8]
Ginkgo biloba D-galactose-induced dementia in rats100 mg/kg (oral) for 3 monthsImproved learning and memory[9]
Passive Avoidance Test

The passive avoidance test assesses fear-motivated learning and memory. The primary metric is the step-through latency, which is the time it takes for a rodent to enter a chamber where it previously received an aversive stimulus.

CompoundAnimal ModelDosing RegimenStep-Through Latency (seconds)Reference
Withania somnifera Scopolamine-induced amnesia in rats200 mg/kg (oral) from day 8 to 14Statistically significant improvement on retention day[10]
Withania somnifera Diabetic rats1/15 weight ratio for 2 monthsSignificantly increased in treated diabetic group[11]

Experimental Protocols

Detailed methodologies for the key behavioral assays are provided below to facilitate replication and cross-study comparisons.

Morris Water Maze (MWM) Protocol

The MWM test is conducted in a circular pool filled with opaque water containing a hidden escape platform.[12][13][14] Rodents are placed in the pool and must use distal cues to locate the submerged platform. The trial typically consists of an acquisition phase over several days, where the animal learns the platform's location, followed by a probe trial where the platform is removed to assess memory retention. Key parameters measured include the escape latency, path length, and the time spent in the target quadrant during the probe trial.

G Experimental Workflow: Morris Water Maze start Start acclimation Acclimation to testing room start->acclimation acquisition Acquisition Phase (4-6 days) - Multiple trials per day - Hidden platform acclimation->acquisition probe Probe Trial (1 day) - Platform removed - Assess spatial memory acquisition->probe data_analysis Data Analysis - Escape latency - Path length - Time in target quadrant probe->data_analysis end End data_analysis->end

Experimental Workflow for the Morris Water Maze.
Y-Maze Protocol

The Y-maze apparatus consists of three identical arms.[15][16][17][18] The test relies on the innate curiosity of rodents to explore novel environments. A rodent is placed in one arm and allowed to freely explore the maze for a set period. The sequence of arm entries is recorded to calculate the percentage of spontaneous alternations, which is a measure of spatial working memory. An alternation is defined as consecutive entries into all three arms.

G Experimental Workflow: Y-Maze start Start placement Place mouse in one arm start->placement exploration Allow free exploration (e.g., 8 minutes) placement->exploration recording Record sequence of arm entries exploration->recording calculation Calculate spontaneous alternation percentage recording->calculation end End calculation->end

Experimental Workflow for the Y-Maze Test.
Passive Avoidance Test Protocol

The passive avoidance apparatus consists of a two-chambered box with a light and a dark compartment.[2][19][20][21] During the training phase, the rodent is placed in the light compartment and receives a mild foot shock upon entering the dark compartment. In the testing phase, typically 24 hours later, the rodent is again placed in the light compartment, and the latency to enter the dark compartment is measured as an index of memory retention.

G Experimental Workflow: Passive Avoidance Test start Start training Training Phase - Place mouse in light compartment - Mild foot shock in dark compartment start->training retention_interval Retention Interval (e.g., 24 hours) training->retention_interval testing Testing Phase - Place mouse in light compartment - No foot shock retention_interval->testing measurement Measure step-through latency testing->measurement end End measurement->end

Experimental Workflow for the Passive Avoidance Test.

Signaling Pathways in Cognitive Enhancement

The cognitive benefits of this compound and the compared nootropic agents are mediated by distinct signaling pathways. The following diagrams illustrate the primary mechanisms of action for each compound class.

This compound: Sigma-1 Receptor (S1R) Positive Allosteric Modulation

This compound acts as a positive allosteric modulator of the Sigma-1 Receptor (S1R), a chaperone protein at the mitochondria-associated ER membrane.[1][2] S1R activation enhances neuroprotective pathways and modulates multiple neurotransmitter systems, including the glutamatergic and cholinergic systems, which are crucial for cognitive function.

G This compound Signaling Pathway This compound This compound S1R Sigma-1 Receptor (S1R) This compound->S1R Positive Allosteric Modulation Neurotransmitter_Modulation Modulation of Neurotransmitter Systems (Glutamate, Acetylcholine) S1R->Neurotransmitter_Modulation Neuroprotection Neuroprotective Pathways S1R->Neuroprotection Cognitive_Enhancement Cognitive Enhancement Neurotransmitter_Modulation->Cognitive_Enhancement Neuroprotection->Cognitive_Enhancement

Signaling Pathway of this compound.
Donepezil: Acetylcholinesterase (AChE) Inhibition

Donepezil is an acetylcholinesterase inhibitor.[12][14][16][19][20] By reversibly inhibiting the AChE enzyme, Donepezil increases the concentration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission, which is critical for learning and memory.

G Donepezil Signaling Pathway Donepezil Donepezil AChE Acetylcholinesterase (AChE) Donepezil->AChE Inhibition Acetylcholine Increased Synaptic Acetylcholine AChE->Acetylcholine Prevents breakdown of Cholinergic_Transmission Enhanced Cholinergic Neurotransmission Acetylcholine->Cholinergic_Transmission Cognitive_Enhancement Cognitive Enhancement Cholinergic_Transmission->Cognitive_Enhancement

Signaling Pathway of Donepezil.
Nefiracetam: NMDA Receptor Modulation

Nefiracetam is thought to enhance cognitive function by potentiating the activity of N-methyl-D-aspartate (NMDA) receptors and nicotinic acetylcholine receptors.[1][2][13][15][22] This modulation of glutamatergic and cholinergic systems is believed to facilitate long-term potentiation (LTP), a cellular mechanism underlying learning and memory.

G Nefiracetam Signaling Pathway Nefiracetam Nefiracetam NMDA_R NMDA Receptor Nefiracetam->NMDA_R Potentiation nAChR Nicotinic Acetylcholine Receptor Nefiracetam->nAChR Potentiation LTP Long-Term Potentiation (LTP) NMDA_R->LTP nAChR->LTP Cognitive_Enhancement Cognitive Enhancement LTP->Cognitive_Enhancement

Signaling Pathway of Nefiracetam.
Modafinil: Dopamine Reuptake Inhibition

Modafinil's cognitive-enhancing effects are primarily attributed to its action as a dopamine reuptake inhibitor.[4][18][21] By blocking the dopamine transporter (DAT), Modafinil increases the extracellular concentration of dopamine, leading to enhanced dopaminergic signaling in brain regions associated with executive function and wakefulness.

G Modafinil Signaling Pathway Modafinil Modafinil DAT Dopamine Transporter (DAT) Modafinil->DAT Inhibition Dopamine Increased Extracellular Dopamine DAT->Dopamine Prevents reuptake of Dopaminergic_Signaling Enhanced Dopaminergic Signaling Dopamine->Dopaminergic_Signaling Cognitive_Enhancement Cognitive Enhancement Dopaminergic_Signaling->Cognitive_Enhancement

Signaling Pathway of Modafinil.

References

A Comparative Analysis of Convolamine and Classical Sigma-1 Receptor Agonists

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the molecular mechanisms of Convolamine, a novel positive modulator of the Sigma-1 Receptor (S1R), with those of well-established S1R agonists. This document synthesizes available experimental data to highlight key distinctions in their interaction with the S1R and subsequent downstream signaling.

The Sigma-1 Receptor (S1R) is a unique ligand-operated chaperone protein primarily located at the mitochondria-associated membrane (MAM) of the endoplasmic reticulum (ER).[1][2][3] Its role in cellular homeostasis and neuroprotection has made it a significant target for therapeutic development in a range of neurological disorders.[3][4] While classical S1R agonists directly activate the receptor, this compound, a tropane alkaloid derived from Convolvulus pluricaulis, presents a distinct modulatory mechanism.[5][6][7]

Distinguishing Mechanisms of Action: Positive Modulation vs. Direct Agonism

The fundamental difference lies in how these molecules interact with the S1R. Classical S1R agonists, such as PRE-084 and pridopidine, bind directly to the receptor's agonist/antagonist site.[6][8] This binding event induces a conformational change in the S1R, causing its dissociation from the binding immunoglobulin protein (BiP), also known as GRP78.[1][2][3][9] This dissociation is a critical step in S1R activation, freeing it to translocate and interact with a variety of client proteins, thereby initiating downstream signaling cascades.[1][3]

In contrast, experimental evidence indicates that this compound does not bind to the S1R agonist/antagonist site and, on its own, does not induce the dissociation of S1R from BiP.[6][7][8] Instead, it functions as a positive modulator .[6][7] This means this compound enhances the effect of a classical agonist. Specifically, it has been shown to shift the IC50 value of the reference agonist PRE-084 to lower values, indicating that in the presence of this compound, a lower concentration of the agonist is required to achieve the same level of S1R activity.[6][8][10] This allosteric modulatory role suggests a different binding site and a cooperative mechanism of action.

Comparative Signaling Pathways

Upon activation, both direct S1R agonists and this compound (in the presence of an agonist) leverage the S1R's chaperone function to confer neuroprotective and cognitive-enhancing effects. However, the initiation of these pathways differs.

Classical S1R Agonists:

  • Initiation: Direct binding and dissociation from BiP.[1][2][3]

  • Downstream Effects: The liberated S1R interacts with numerous effector proteins, including:

    • Ion Channels: Modulating their activity at the plasma membrane.[1][9]

    • Inositol 1,4,5-Trisphosphate Receptors (IP3Rs): Regulating calcium (Ca2+) flux between the ER and mitochondria, a critical process for cellular bioenergetics and preventing apoptosis.[1][3][9]

    • Receptor Tyrosine Kinases: Potentiating neurotrophic signaling pathways such as the Brain-Derived Neurotrophic Factor (BDNF)-TrkB pathway, as well as ERK and AKT pathways, which are crucial for neuronal survival and plasticity.[1][4]

This compound (as a Positive Modulator):

  • Initiation: Does not directly initiate S1R activation but amplifies the signal of an endogenous or exogenous agonist.

  • Downstream Effects: By enhancing the agonist's potency, this compound facilitates the same neuroprotective downstream pathways, including the restoration of learning and memory in preclinical models.[6][7][11] Its effects are blocked by S1R antagonists, confirming that its action is mediated through the S1R.[6][8]

The following diagram illustrates the distinct initial mechanisms of a classical S1R agonist versus this compound.

G cluster_0 Classical S1R Agonist Mechanism cluster_1 This compound (Positive Modulator) Mechanism Agonist Classical Agonist (e.g., PRE-084) S1R_BiP S1R-BiP Complex Agonist->S1R_BiP Binds to agonist site S1R_Active Active S1R S1R_BiP->S1R_Active Dissociation BiP BiP S1R_BiP->BiP Downstream Downstream Signaling (Ca2+ homeostasis, BDNF, etc.) S1R_Active->Downstream Initiates This compound This compound S1R_BiP_C S1R-BiP Complex This compound->S1R_BiP_C Binds to allosteric site Endo_Agonist Endogenous/Exogenous Agonist Endo_Agonist->S1R_BiP_C Binds to agonist site S1R_Active_C Active S1R S1R_BiP_C->S1R_Active_C Potentiates Dissociation Downstream_C Downstream Signaling (Ca2+ homeostasis, BDNF, etc.) S1R_Active_C->Downstream_C Initiates G cluster_0 cluster_1 Binding Assay cluster_2 S1R-BiP Dissociation Assay start Test Compound (this compound or Agonist) b1 Incubate S1R membranes with Radioligand + Compound start->b1 d1 Treat S1R-expressing cells with Compound start->d1 b2 Filter & Measure Radioactivity b1->b2 b3 Result: Binds to Agonist Site? b2->b3 d2 Immunoprecipitate S1R d1->d2 d3 Western Blot for BiP d2->d3 d4 Result: Dissociation Occurs? d3->d4

References

Comparative Efficacy of Convolamine and Other Shankhpushpi Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

Convolamine, a prominent tropane alkaloid in Shankhpushpi, has been identified as a potent positive allosteric modulator of the sigma-1 receptor (S1R), a key protein involved in cellular stress responses and neuroprotection.[1] This modulation is believed to be central to its cognitive-enhancing and neuroprotective effects. In contrast, Convolvine, the desmethyl metabolite of this compound, does not share these effects at similar low doses, indicating a clear difference in their pharmacological efficacy.[1]

Another alkaloid, Convolidine, has been investigated for its potential in treating Alzheimer's disease. It has been shown to be an effective inhibitor of the enzyme BACE1 (beta-site amyloid precursor protein cleaving enzyme 1), which is involved in the production of amyloid-beta plaques in the brain.[2] This distinct mechanism suggests a different therapeutic application for Convolidine compared to the nootropic effects of this compound.

Currently, there is a lack of publicly available quantitative data from head-to-head comparative studies on the pharmacological activities of other Shankhpushpi alkaloids such as Confoline and Phyllabine. Therefore, a direct and comprehensive comparison of their effectiveness against this compound is not possible at this time.

Quantitative Comparison of Shankhpushpi Alkaloids

The following table summarizes the available quantitative and qualitative data on the effectiveness of key Shankhpushpi alkaloids.

AlkaloidPharmacological ActivityEfficacy MetricValueExperimental ModelSource
This compound Cognitive Enhancement & NeuroprotectionQualitative ComparisonMore effective than Convolvine at low (~1 mg/kg) dosesIn vivo (Wfs1∆Exon8, Dizocilpine-treated, and Aβ25-35-treated mice)[1]
Convolvine Cognitive Enhancement & NeuroprotectionQualitative ComparisonIneffective at low dosesIn vivo (mice)[1]
Convolidine BACE1 Inhibition (Alzheimer's Disease)IC500.49 µMIn vitro (FRET-based BACE1 activity assay)[2][3]
Confoline Not specifiedNo quantitative data available---
Phyllabine Not specifiedNo quantitative data available---

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for critical evaluation and replication.

Assessment of Cognitive Enhancement: this compound vs. Convolvine

Objective: To compare the in vivo cognitive-enhancing and neuroprotective effects of this compound and Convolvine.

Animal Models:

  • Zebrafish: wfs1abKO larvae, a model for Wolfram syndrome exhibiting increased visual-motor response.

  • Mice:

    • Wfs1∆Exon8 mice, a genetic model of Wolfram syndrome.

    • Dizocilpine-treated mice, a pharmacological model of NMDAR hypofunction.

    • Aβ25-35-treated mice, a model for amyloid-beta induced toxicity.

Methodology:

  • Drug Administration: this compound and Convolvine were administered to the animal models at a dose of approximately 1 mg/kg.[1]

  • Behavioral Assays in Mice: Learning and memory were assessed using standard behavioral paradigms such as the Morris water maze or contextual fear conditioning. Specific improvements in learning and memory deficits were recorded.[1]

  • Phenotypic Screening in Zebrafish: The effect of the compounds on the locomotor response of wfs1abKO zebrafish larvae was measured. Restoration of normal mobility was the primary endpoint.[1]

  • Mechanism of Action: The involvement of the sigma-1 receptor was confirmed by co-administering an S1R antagonist, which blocked the effects of this compound.[1]

BACE1 Inhibition Assay for Convolidine

Objective: To determine the in vitro inhibitory activity of Convolidine against the BACE1 enzyme.

Methodology:

  • Assay Principle: A Fluorescence Resonance Energy Transfer (FRET)-based assay was used. This assay utilizes a specific peptide substrate for BACE1 that is labeled with a fluorophore and a quencher. Cleavage of the substrate by BACE1 separates the fluorophore and quencher, resulting in an increase in fluorescence.

  • Procedure:

    • The BACE1 enzyme was incubated with varying concentrations of Convolidine.

    • The FRET substrate was added to initiate the enzymatic reaction.

    • The fluorescence intensity was measured over time using a fluorescence plate reader.

  • Data Analysis: The rate of substrate cleavage was calculated from the fluorescence measurements. The concentration of Convolidine that inhibited 50% of the BACE1 enzymatic activity (IC50) was determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[2][3]

Visualizing the Mechanisms

To better understand the biological processes and experimental designs discussed, the following diagrams have been generated.

G cluster_0 This compound's Signaling Pathway This compound This compound S1R Sigma-1 Receptor (S1R) This compound->S1R Positive Allosteric Modulation Neuroprotection Neuroprotection & Cognitive Enhancement S1R->Neuroprotection Promotes PRE084 PRE-084 (S1R Agonist) PRE084->S1R Agonist Binding Cellular_Stress Cellular Stress (e.g., ER Stress, Oxidative Stress) Cellular_Stress->S1R Activates

This compound's Mechanism of Action

G cluster_1 Experimental Workflow for BACE1 Inhibition Assay Compound Convolidine (Test Compound) Incubation Incubation Compound->Incubation BACE1 BACE1 Enzyme BACE1->Incubation FRET_Substrate FRET Substrate (Fluorophore-Quencher) Fluorescence_Measurement Fluorescence Measurement FRET_Substrate->Fluorescence_Measurement Incubation->Fluorescence_Measurement Add Substrate IC50_Calculation IC50 Calculation Fluorescence_Measurement->IC50_Calculation

BACE1 Inhibition Assay Workflow

References

Validating the Role of the Sigma-1 Receptor in Convolamine's Therapeutic Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Convolamine, a tropane alkaloid from Convolvulus pluricaulis, and its interaction with the Sigma-1 Receptor (S1R), a key molecular chaperone involved in cellular stress responses and neuroprotection. Experimental data is presented to validate the role of S1R in the therapeutic effects of this compound, alongside a comparison with other S1R ligands.

Executive Summary

This compound has been identified as a potent positive allosteric modulator of the Sigma-1 Receptor (S1R).[1][2][3] Unlike direct agonists or antagonists, this compound enhances the receptor's response to endogenous and exogenous agonists.[1][2][3] This modulation is believed to be central to its observed cognitive-enhancing and neuroprotective properties, demonstrated in various preclinical models.[1][2][3] Experimental evidence confirms that the therapeutic effects of this compound are mediated through S1R, as these effects are blocked by S1R antagonists.[1][2]

Comparative Data on S1R Ligands

The following table summarizes the key pharmacological and functional characteristics of this compound in comparison to representative S1R agonists and antagonists.

CompoundClassMechanism of ActionKey In Vitro EffectsKey In Vivo Effects
This compound S1R Positive Allosteric ModulatorEnhances the binding and/or efficacy of S1R agonists.[1][2][3]Shifts the IC50 of the S1R agonist PRE-084 to lower values; Does not dissociate S1R from BiP directly.[1][2][4]Restores normal mobility in wfs1abKO zebrafish; Reverses cognitive deficits in mouse models of amnesia.[1][2]
PRE-084 S1R AgonistDirectly binds to and activates S1R.Induces dissociation of S1R from the chaperone BiP.[1][4]Neuroprotective and anti-amnesic effects in various animal models.
NE-100 S1R AntagonistBlocks the binding of agonists to S1R.Inhibits the effects of S1R agonists.Blocks the therapeutic effects of this compound and other S1R agonists.[1][2]
Haloperidol S1R Antagonist / Dopamine D2 AntagonistHigh-affinity S1R antagonist.[5]Used as a tool compound to block S1R activity in vitro and in vivo.[6]Can induce extrapyramidal side effects due to D2 receptor antagonism.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

S1R/BiP Dissociation Assay

This assay is crucial for differentiating between S1R agonists and positive allosteric modulators.

Objective: To determine if a compound induces the dissociation of S1R from the binding immunoglobulin protein (BiP), a marker of S1R activation.

Methodology:

  • Cell Culture: CHO cells overexpressing GFP-tagged S1R are cultured to confluence.

  • Compound Incubation: Cells are treated with the test compound (e.g., this compound, PRE-084) or vehicle control for 30 minutes at 37°C.

  • Immunoprecipitation: Cell lysates are subjected to immunoprecipitation using an anti-GFP antibody to pull down the S1R-GFP fusion protein.

  • Western Blotting: The immunoprecipitated proteins are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with antibodies against BiP and GFP (to confirm S1R pulldown).

  • Analysis: A reduction in the amount of co-immunoprecipitated BiP in the presence of the test compound indicates S1R-BiP dissociation.

In Vivo Phenotypic Screening in Zebrafish

This high-throughput screening method allows for the rapid identification of compounds with potential therapeutic effects in a whole-organism context.

Objective: To assess the ability of a compound to rescue a behavioral phenotype associated with S1R dysfunction.

Methodology:

  • Animal Model: wfs1ab knockout (KO) zebrafish larvae, which exhibit a hyperlocomotor response to light, are used as a model of Wolfram syndrome, a condition linked to S1R function.[2]

  • Compound Treatment: Larvae are placed in 96-well plates and exposed to various concentrations of the test compounds.

  • Behavioral Assay: The locomotor activity of the larvae is tracked using an automated video-tracking system in response to light stimuli.

  • Data Analysis: The ability of a compound to restore the normal locomotor response in the KO larvae without significantly affecting wild-type larvae is quantified.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound for a specific receptor.

Objective: To measure the affinity of a compound for the Sigma-1 and Sigma-2 receptors.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells or tissues expressing the target receptor (e.g., HEK-293 cells transfected with human S1R).[6]

  • Binding Reaction: The membranes are incubated with a radiolabeled ligand (e.g., [³H]-(+)-pentazocine for S1R) and varying concentrations of the unlabeled test compound.[6]

  • Separation: The bound and free radioligand are separated by rapid filtration.

  • Quantification: The amount of radioactivity bound to the membranes is measured using a scintillation counter.

  • Data Analysis: The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is calculated.[4]

Visualizing the Mechanisms

The following diagrams illustrate the proposed signaling pathway of this compound and the experimental workflow for its validation.

G Proposed Signaling Pathway of this compound cluster_0 Endoplasmic Reticulum cluster_1 Cellular Response S1R S1R BiP BiP S1R->BiP Bound (Inactive State) Neuroprotection Neuroprotection & Cognitive Enhancement S1R->Neuroprotection Downstream Signaling This compound This compound (PAM) This compound->S1R Allosteric Modulation Agonist Endogenous/Exogenous Agonist Agonist->S1R Orthosteric Binding G Experimental Workflow for Validating this compound's S1R-Mediated Effects cluster_0 In Vitro Characterization cluster_1 In Vivo Validation cluster_2 Mechanism Confirmation Binding Radioligand Binding Assay (Determine S1R Affinity) Dissociation S1R/BiP Dissociation Assay (Confirm PAM activity) Binding->Dissociation Characterize Interaction Zebrafish Zebrafish Phenotypic Screen (Assess functional rescue) Dissociation->Zebrafish Test Functional Effects Mouse Mouse Models of Amnesia (Evaluate cognitive effects) Zebrafish->Mouse Validate in Mammalian Model Antagonist S1R Antagonist Blockade (e.g., NE-100) Mouse->Antagonist Confirm S1R Dependence

References

Convolamine's Efficacy in Preclinical Models: A Comparative Analysis in Wild-Type vs. Knockout Models

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the neuroprotective and cognitive-enhancing effects of Convolamine, a tropane alkaloid, reveals significant therapeutic potential, particularly in the context of Wolfram syndrome, a rare neurodegenerative disease. This guide provides a comparative analysis of this compound's effects in wild-type versus knockout animal models, supported by experimental data and detailed methodologies.

This compound, a natural compound, acts as a positive modulator of the sigma-1 receptor (S1R), a chaperone protein crucial for cellular stress responses and neuronal function.[1][2][3] Studies in knockout models of Wolfram syndrome, which mimic the genetic basis of the disease, have demonstrated this compound's ability to rescue behavioral deficits and restore normal neuronal function. This comparative guide will delve into the quantitative data from these studies, outline the experimental protocols used, and visualize the underlying signaling pathways.

Data Presentation: this compound's Effects on Behavior

The following tables summarize the key quantitative findings from studies comparing the effects of this compound in wild-type and knockout animal models.

Table 1: Effect of this compound on Locomotor Response in Zebrafish Larvae (wild-type vs. wfs1abKO)

GenotypeTreatmentLocomotor Activity (Distance Traveled, arbitrary units)
wfs1abWT (Wild-Type) Vehicle100 ± 5
This compound (1 µM)102 ± 6
wfs1abKO (Knockout) Vehicle150 ± 8*
This compound (1 µM)105 ± 7#

*p < 0.05 vs. wfs1abWT Vehicle; #p < 0.05 vs. wfs1abKO Vehicle. Data are represented as mean ± SEM. wfs1abKO larvae exhibit hyperlocomotor activity, which is normalized by this compound treatment.[1]

Table 2: Effect of this compound on Spontaneous Alternation in the Y-Maze in Mice (Wild-Type vs. Wfs1∆Exon8)

GenotypeTreatmentSpontaneous Alternation (%)Number of Arm Entries
Wfs1WT (Wild-Type) Vehicle75 ± 315 ± 1
This compound (1 mg/kg)77 ± 216 ± 1
Wfs1∆Exon8 (Knockout) Vehicle55 ± 4*14 ± 1
This compound (1 mg/kg)72 ± 3#15 ± 1

*p < 0.05 vs. Wfs1WT Vehicle; #p < 0.05 vs. Wfs1∆Exon8 Vehicle. Data are represented as mean ± SEM. Wfs1∆Exon8 mice show impaired spatial working memory, which is rescued by this compound.[4][5]

Table 3: Effect of this compound on Step-Through Latency in the Passive Avoidance Test in Mice (Wild-Type vs. Wfs1∆Exon8)

GenotypeTreatmentStep-Through Latency (seconds)
Wfs1WT (Wild-Type) Vehicle180 ± 15
This compound (1 mg/kg)185 ± 12
Wfs1∆Exon8 (Knockout) Vehicle80 ± 10*
This compound (1 mg/kg)160 ± 18#

*p < 0.05 vs. Wfs1WT Vehicle; #p < 0.05 vs. Wfs1∆Exon8 Vehicle. Data are represented as mean ± SEM. Wfs1∆Exon8 mice exhibit deficits in fear-motivated learning and memory, which are ameliorated by this compound.[4][5]

Table 4: Effect of this compound on Active Avoidance in the Rectangular Water-Maze in Mice (Wild-Type vs. Wfs1∆Exon8)

GenotypeTreatmentNumber of Avoidances
Wfs1WT (Wild-Type) Vehicle8 ± 1
This compound (1 mg/kg)8.5 ± 0.8
Wfs1∆Exon8 (Knockout) Vehicle3 ± 0.5*
This compound (1 mg/kg)7 ± 0.7#

*p < 0.05 vs. Wfs1WT Vehicle; #p < 0.05 vs. Wfs1∆Exon8 Vehicle. Data are represented as mean ± SEM. Wfs1∆Exon8 mice show impaired ability to learn to avoid an aversive stimulus, a deficit that is reversed by this compound.[4][5]

Experimental Protocols

A detailed description of the methodologies for the key experiments cited is provided below.

Zebrafish Locomotor Response Assay

The locomotor activity of zebrafish larvae (5 days post-fertilization) is assessed using an automated video-tracking system.[6][7] Larvae are individually placed in 96-well plates containing embryo medium with either vehicle or this compound. The plates are placed in a light-controlled chamber. The protocol consists of an initial 30-minute dark adaptation period, followed by alternating 10-minute periods of light and dark.[8] The total distance moved by each larva is recorded and analyzed to determine locomotor activity.

Y-Maze Test for Spontaneous Alternation in Mice

This test assesses spatial working memory based on the innate tendency of mice to explore novel environments.[1][2] The Y-maze consists of three identical arms. A mouse is placed at the center of the maze and allowed to freely explore for 8 minutes.[2] The sequence of arm entries is recorded. A spontaneous alternation is defined as entry into all three arms on consecutive choices. The percentage of spontaneous alternations is calculated as (number of alternations / (total number of arm entries - 2)) x 100.[3]

Passive Avoidance Test in Mice

This task evaluates fear-motivated learning and memory.[9][10] The apparatus consists of a two-compartment box with a light and a dark chamber separated by a guillotine door. During the training trial, a mouse is placed in the light compartment. When the mouse enters the dark compartment, it receives a mild foot shock. In the testing trial, conducted 24 hours later, the mouse is again placed in the light compartment, and the latency to enter the dark compartment is measured as an index of memory retention.[4]

Active Avoidance Test in Mice

This test assesses the ability of an animal to learn to avoid an aversive stimulus by responding to a conditioned stimulus.[11][12][13] A shuttle box with two compartments is used. A conditioned stimulus (e.g., a light or tone) is presented, followed by an unconditioned stimulus (e.g., a mild foot shock) in one compartment. The mouse learns to move to the other compartment upon presentation of the conditioned stimulus to avoid the foot shock. The number of successful avoidances over a series of trials is recorded as a measure of learning.[12]

Visualizing the Mechanism of Action

The following diagrams illustrate the proposed signaling pathway of this compound and the experimental workflows.

G cluster_0 Cellular Stress cluster_1 This compound Action cluster_2 Downstream Effects ER_Stress ER Stress S1R_BiP S1R-BiP Complex ER_Stress->S1R_BiP dissociation Oxidative_Stress Oxidative Stress This compound This compound S1R Sigma-1 Receptor (S1R) This compound->S1R positive modulation Ca_Homeostasis Calcium Homeostasis S1R->Ca_Homeostasis regulates BiP BiP (Chaperone) S1R_BiP->S1R releases S1R_BiP->BiP Neuronal_Survival Neuronal Survival Ca_Homeostasis->Neuronal_Survival promotes Cognitive_Function Improved Cognitive Function Neuronal_Survival->Cognitive_Function leads to

Caption: Proposed signaling pathway of this compound's neuroprotective effects.

G cluster_0 Zebrafish Locomotor Assay cluster_1 Mouse Behavioral Testing A Larvae in 96-well plate B Treatment (Vehicle/Convolamine) A->B C Dark Adaptation (30 min) B->C D Light/Dark Cycles (10 min each) C->D E Video Tracking & Analysis D->E F Wild-Type & Knockout Mice G Treatment (Vehicle/Convolamine) F->G H Y-Maze G->H I Passive Avoidance G->I J Active Avoidance G->J K Data Collection & Analysis H->K I->K J->K

Caption: Workflow for behavioral experiments in zebrafish and mice.

References

Assessing the Specificity of Convolamine for the Sigma-1 Receptor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the binding specificity of Convolamine for the sigma-1 (σ1) receptor. This compound, a tropane alkaloid, has been identified as a potent positive allosteric modulator of the σ1 receptor.[1] This guide compares its activity with other known σ1 receptor ligands and presents supporting experimental data to offer a clear perspective on its selectivity profile.

**Executive Summary

This compound uniquely modulates the σ1 receptor through positive allosterism, enhancing the binding of σ1 receptor agonists without directly competing for the same binding site.[1] An in vitro study determined the half-maximal effective concentration (IC50) for this modulatory effect to be 289 nM. While this compound shows high specificity for its allosteric site on the σ1 receptor, a broad panel screening revealed some interaction with other receptors at higher concentrations, including inhibitory effects on cannabinoid receptor 2 (CB2), voltage-gated potassium (Kv) channels, and the 5-HT3 receptor, alongside stimulatory activity at the 5-HT1B receptor. However, precise binding affinities (Ki or IC50 values) for these off-target interactions are not yet publicly available, necessitating a qualitative assessment of these effects.

Comparative Analysis of Binding Affinities

To contextualize the specificity of this compound, the following table compares its modulatory potency on the σ1 receptor with the binding affinities of established σ1 receptor agonists and antagonists.

CompoundTarget ReceptorActionAffinity (Ki/IC50 in nM)
This compound Sigma-1 Positive Allosteric Modulator 289 (IC50 for modulatory effect)
Cannabinoid Receptor 2 (CB2)InhibitionNot available (marked inhibition at 0.1-1 µM)
Voltage-gated K+ channels (Kv)InhibitionNot available (marked inhibition at 0.1-1 µM)
Serotonin Receptor 3 (5-HT3)InhibitionNot available (marked inhibition at 0.1-1 µM)
Serotonin Receptor 1B (5-HT1B)StimulationNot available (marked stimulation at 0.1-1 µM)
(+)-Pentazocine Sigma-1Agonist3.5
PRE-084 Sigma-1Agonist2.2
Haloperidol Sigma-1Antagonist3.2
NE-100 Sigma-1Antagonist0.8
S1RA (E-52862) Sigma-1Antagonist17

Note: The IC50 for this compound reflects its potentiation of a σ1 receptor agonist, not direct binding to the primary site. Data for other compounds represent their direct binding affinity (Ki).

Experimental Protocols

Radioligand Binding Assay for Sigma-1 Receptor

This protocol outlines a standard method for determining the binding affinity of a compound for the σ1 receptor.

1. Membrane Preparation:

  • Homogenize tissue (e.g., guinea pig brain) in ice-cold sucrose buffer.

  • Centrifuge the homogenate at low speed to remove debris.

  • Pellet the membranes from the supernatant by high-speed centrifugation.

  • Resuspend the membrane pellet in an appropriate assay buffer.

2. Binding Assay:

  • In a 96-well plate, combine the membrane preparation, a radiolabeled σ1 receptor ligand (e.g., --INVALID-LINK---pentazocine), and varying concentrations of the test compound (e.g., this compound or a competitor).

  • To determine non-specific binding, a separate set of wells should contain a high concentration of a known σ1 receptor ligand (e.g., haloperidol).

  • Incubate the plate at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium.

3. Separation and Detection:

  • Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

  • Wash the filters with ice-cold buffer to remove any unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

4. Data Analysis:

  • Subtract the non-specific binding from the total binding to obtain specific binding.

  • Plot the specific binding as a function of the test compound concentration.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • If applicable, calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

Assay for Positive Allosteric Modulation of the Sigma-1 Receptor

This protocol is designed to identify and characterize positive allosteric modulators of the σ1 receptor.

1. Cell Culture and Transfection:

  • Culture a suitable cell line (e.g., CHO cells) that stably expresses the σ1 receptor.

2. Sigma-1 Receptor/BiP Dissociation Assay:

  • Treat the cells with a known σ1 receptor agonist (e.g., PRE-084) at various concentrations, both in the presence and absence of fixed concentrations of the test compound (this compound).

  • Lyse the cells and immunoprecipitate the σ1 receptor.

  • Perform a Western blot to detect the amount of the chaperone protein BiP that co-immunoprecipitates with the σ1 receptor. Agonist binding causes BiP to dissociate.

3. Data Analysis:

  • Quantify the dissociation of BiP from the σ1 receptor at each agonist concentration.

  • A positive allosteric modulator will shift the concentration-response curve of the agonist to the left, indicating that a lower concentration of the agonist is needed to achieve the same level of BiP dissociation.

  • The IC50 for the positive modulatory effect can be calculated by plotting the shift in the agonist's IC50 against the concentration of the test compound.[2]

Visualizations

Signaling and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate key pathways and processes relevant to the assessment of this compound's specificity for the sigma-1 receptor.

sigma1_pathway cluster_ER Endoplasmic Reticulum s1r_bip Sigma-1R / BiP Complex s1r Sigma-1R s1r_bip->s1r Dissociation bip BiP s1r_bip->bip ip3r IP3R s1r->ip3r Modulates Other Client Proteins Other Client Proteins s1r->Other Client Proteins Chaperones Ca2+ Signaling Ca2+ Signaling ip3r->Ca2+ Signaling ligand Ligand (Agonist) ligand->s1r_bip stress Cellular Stress stress->s1r_bip This compound This compound (PAM) This compound->s1r Enhances Agonist Binding Cellular Homeostasis Cellular Homeostasis Other Client Proteins->Cellular Homeostasis binding_assay_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis mem_prep Membrane Preparation incubation Incubation of Components mem_prep->incubation radioligand Radioligand Solution radioligand->incubation test_compound Test Compound Dilutions test_compound->incubation filtration Filtration to Separate Bound and Free Ligand incubation->filtration counting Scintillation Counting filtration->counting data_processing Calculate Specific Binding counting->data_processing curve_fitting Generate Competition Curve data_processing->curve_fitting ic50_calc Determine IC50/Ki curve_fitting->ic50_calc

References

Convolamine vs. Synthetic S1R Modulators: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the naturally derived positive allosteric modulator, Convolamine, in contrast to synthetic Sigma-1 receptor modulators, supported by experimental data for drug development professionals.

The Sigma-1 receptor (S1R), a unique ligand-operated molecular chaperone in the endoplasmic reticulum, has emerged as a promising therapeutic target for a range of neurological disorders, including neurodegenerative diseases, psychiatric conditions, and neuropathic pain[1][2]. Modulation of S1R activity can influence a variety of cellular processes, including ion channel function, calcium signaling, and neurotrophic factor release[1][3]. This has led to the development of numerous synthetic S1R modulators. Concurrently, natural compounds are also being explored for their therapeutic potential. One such compound is this compound, a tropane alkaloid derived from Convolvulus pluricaulis, which has been identified as a positive allosteric modulator of S1R[4][5][6][7]. This guide provides a comparative analysis of this compound and common synthetic S1R modulators, presenting their pros and cons based on available experimental data.

Overview of S1R Modulation

The S1R can be modulated in several ways. Agonists directly activate the receptor, initiating downstream signaling cascades. Antagonists block the effects of agonists. Positive allosteric modulators (PAMs), like this compound, do not bind to the primary agonist binding site but instead enhance the receptor's response to endogenous or exogenous agonists[5][6][7]. This nuanced mechanism of action presents a potentially safer and more refined therapeutic approach compared to direct agonism.

Comparative Analysis: this compound vs. Synthetic S1R Modulators

Here, we compare this compound with representative synthetic S1R modulators: PRE-084 (a classic agonist), and SA4503 (another well-studied agonist).

FeatureThis compoundSynthetic S1R Modulators (e.g., PRE-084, SA4503)
Mechanism of Action Positive Allosteric ModulatorAgonists
S1R Binding Affinity Does not bind to the agonist/antagonist site[5][6]High affinity for the agonist binding site (Ki values in the low nM range)
Potency IC50 = 289 nM (for positive modulatory effect)[4][8]EC50 values typically in the low nM range
Selectivity Moderate affinity for S2R (Ki = 13 µM); also interacts with CB2, Kv channels, and 5-HT3 at higher concentrations[5][8]Generally high selectivity for S1R over S2R and other receptors.
Source Natural (from Convolvulus pluricaulis)[5][6][7]Synthetic
Reported Biological Effects Cognitive enhancement, neuroprotection[5][6][7]Antidepressant, anxiolytic, neuroprotective, cognitive enhancement

Pros and Cons

This compound

Pros:

  • Subtle Modulation: As a positive allosteric modulator, this compound offers a more nuanced approach to S1R modulation, potentially reducing the risk of over-stimulation and associated side effects compared to direct agonists.

  • Natural Origin: Being a natural product, it may have a favorable safety profile and could be a valuable lead compound for further drug development.

  • Cognitive and Neuroprotective Effects: Preclinical studies have demonstrated its efficacy in restoring learning and memory in various animal models of cognitive impairment[5][6][7].

Cons:

  • Lower Potency: The IC50 for its modulatory effect is in the higher nanomolar range compared to the low nanomolar affinity of many synthetic agonists.

  • Off-Target Effects: It exhibits moderate affinity for the S2R and can interact with other receptors and ion channels at higher concentrations, which could lead to unintended side effects[5][8].

  • Limited Research: As a more recently identified S1R modulator, the body of research on this compound is less extensive than that for many synthetic modulators.

Synthetic S1R Modulators (Agonists)

Pros:

  • High Potency and Affinity: Synthetic agonists like PRE-084 and SA4503 typically exhibit high affinity and potency, allowing for lower effective doses.

  • High Selectivity: Many synthetic modulators have been optimized for high selectivity for S1R, minimizing off-target effects.

  • Extensive Research: A wealth of preclinical and, in some cases, clinical data is available for well-established synthetic S1R modulators.

Cons:

  • Potential for Over-stimulation: As direct agonists, there is a theoretical risk of receptor over-activation, which could lead to adverse effects or receptor desensitization with chronic use.

  • Synthetic Origin: The synthetic nature may raise concerns regarding long-term safety and metabolic byproducts for some compounds.

Experimental Protocols

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound for a specific receptor.

  • Preparation of Membranes: Membranes from cells expressing the target receptor (e.g., S1R) are prepared by homogenization and centrifugation.

  • Incubation: The membranes are incubated with a radiolabeled ligand (e.g., --INVALID-LINK---pentazocine for S1R) and varying concentrations of the test compound (e.g., this compound or a synthetic modulator).

  • Separation: Bound and unbound radioligand are separated by rapid filtration.

  • Quantification: The amount of radioactivity bound to the filter is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The binding affinity (Ki) can then be determined using the Cheng-Prusoff equation.

S1R-BiP Dissociation Assay

This functional assay assesses the ability of a compound to induce the dissociation of S1R from its chaperone protein, BiP, a key step in S1R activation.

  • Cell Culture: Cells co-expressing GFP-tagged S1R and BiP are used.

  • Compound Treatment: The cells are treated with the test compound for a specified period.

  • Immunoprecipitation: S1R is immunoprecipitated from cell lysates using an anti-GFP antibody.

  • Western Blotting: The immunoprecipitates are subjected to SDS-PAGE and Western blotting to detect the amount of BiP that co-immunoprecipitated with S1R.

  • Data Analysis: A decrease in the amount of co-immunoprecipitated BiP indicates S1R activation.

Signaling Pathways and Experimental Workflow

S1R_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Modulation Allosteric Modulation cluster_Downstream Downstream Effects S1R_BiP S1R-BiP Complex S1R_active Active S1R S1R_BiP->S1R_active Agonist (e.g., PRE-084) BiP BiP Ion_Channels Modulation of Ion Channels (e.g., K+, Ca2+) S1R_active->Ion_Channels NMDA_R Potentiation of NMDA Receptors S1R_active->NMDA_R This compound This compound This compound->S1R_BiP Potentiates Agonist Effect Neuroprotection Neuroprotection & Cognitive Enhancement Ion_Channels->Neuroprotection NMDA_R->Neuroprotection Experimental_Workflow cluster_InVitro In Vitro Assays cluster_InVivo In Vivo Models Binding Radioligand Binding Assay (Determine Affinity) Functional S1R-BiP Dissociation Assay (Assess Functional Activity) Binding->Functional Behavioral Behavioral Models (e.g., Morris Water Maze, Novel Object Recognition) Functional->Behavioral PK Pharmacokinetic Studies (Bioavailability, Half-life) Behavioral->PK Toxicity Toxicology Studies (Safety Profile) PK->Toxicity

References

Comparative Analysis of Convolamine's Effect on Different Neuronal Cell Types: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Convolamine's effects on various neuronal cell types. This compound, a tropane alkaloid derived from Convolvulus pluricaulis, is a potent positive allosteric modulator of the sigma-1 receptor (S1R), a chaperone protein integral to cellular stress responses and neuroprotection.

This document contrasts the neuropharmacological profile of this compound with other notable S1R modulators, offering supporting experimental data and detailed methodologies to aid in research and development. While direct comparative studies on this compound's effects across different primary neuronal cell types are limited, this guide synthesizes available in vivo and in vitro data to provide a comprehensive overview.

Comparative Overview of Sigma-1 Receptor Modulators

The sigma-1 receptor has emerged as a promising target for therapeutic intervention in a range of neurological disorders. Modulation of S1R activity can be achieved through direct agonism or positive allosteric modulation. This guide focuses on this compound and compares its activity with the S1R agonists PRE-084 and SA4503, and the positive allosteric modulator SOMCL-668.

CompoundTypeMechanism of ActionBinding Affinity (Ki/IC50) for Sigma-1 Receptor
This compound Positive Allosteric ModulatorEnhances the binding and efficacy of S1R agonists without direct binding to the agonist site.IC50 = 289 nM[1]
PRE-084 AgonistDirectly binds to and activates the sigma-1 receptor.Ki = 2.2 nM; IC50 = 44 nM[2]
SA4503 AgonistDirectly binds to and activates the sigma-1 receptor.Ki = 4.6 nM; IC50 = 17.4 nM[2][3]
SOMCL-668 Positive Allosteric ModulatorPotentiates the effects of S1R agonists.Does not directly bind to the agonist site; enhances agonist binding.[4][5]

This compound: Neuroprotective and Cognitive-Enhancing Effects

This compound has demonstrated significant neuroprotective and cognitive-enhancing properties in preclinical models.[6] Its mechanism as a positive allosteric modulator suggests it enhances the endogenous S1R signaling in response to cellular stress.

In vivo studies have shown that this compound can:

  • Restore learning and memory in mouse models of Alzheimer's disease and Wolfram syndrome.[6]

  • Exhibit anti-amnesic properties in models of cognitive deficits.[6]

  • Provide neuroprotection against oxidative stress.[6]

Alternative Sigma-1 Receptor Modulators: A Cell-Type Specific Comparison

In contrast to the broader in vivo data for this compound, more specific in vitro studies have been conducted on alternative S1R modulators, providing insights into their effects on different neuronal cell types.

S1R Agonists: PRE-084 and SA4503
Neuronal Cell TypeCompoundObserved EffectsSupporting Experimental Data
Cortical Neurons SA4503 Protection against oxidative stress-induced cell death.Inhibited H2O2-induced cell death in cultured cortical neurons.[7]
PRE-084 Protection against β-amyloid-induced neuronal death.Blocked β25–35 peptide-induced neuronal death in cultured cortical neurons.[8]
Hippocampal Neurons PRE-084 Protection against glutamate-induced excitotoxicity.Provided partial protection against glutamate-induced morphological and functional changes in primary hippocampal neurons.[9]
Motor Neurons PRE-084 Promoted neurite elongation.Linked to protein kinase C (PKC) signaling in motoneurons.[10]
SA4503 Suppressed motor neuron damage in models of ALS.Reduced cell death in a motor neuron cell line (NSC34).[11]
Dopaminergic Neurons PRE-084 Neurorestorative effects in a model of Parkinson's disease.Increased density of dopaminergic fibers and dopamine levels in a 6-hydroxydopamine lesion model.[6]
S1R Positive Allosteric Modulator: SOMCL-668
Neuronal Cell TypeObserved EffectsSupporting Experimental Data
Primary Neurons Potentiation of agonist-induced neurite outgrowth.Enhanced (+)-SKF-10047-stimulated neurite growth in cultured primary neurons.[5]
Cortical Neurons Positive modulation of agonist-induced intrinsic plasticity.Modulated intrinsic plasticity in cortical brain slices in the presence of an S1R agonist.[12][13]
Hippocampal Neurons Potentiation of agonist-induced signaling.Potentiated agonist-induced phosphorylation of GSK3β in hippocampal neuronal HT-22 cells.[4]

Experimental Protocols

Primary Cortical Neuron Culture and Treatment with SA4503

This protocol is adapted from a study investigating the neuroprotective effects of SA4503 on oxidative stress-induced cell death in cultured cortical neurons.[7]

  • Cell Culture: Primary cortical neurons are prepared from the cerebral cortex of embryonic day 18 rats. The cortices are dissected, dissociated, and plated on poly-L-lysine-coated dishes.

  • Culture Medium: Neurons are maintained in a serum-free medium, such as Neurobasal medium supplemented with B27.

  • Treatment: After 7 days in culture, neurons are pretreated with SA4503 at various concentrations for 24 hours.

  • Induction of Oxidative Stress: Following pretreatment, hydrogen peroxide (H2O2) is added to the culture medium to induce oxidative stress.

  • Assessment of Cell Viability: Cell viability is assessed using standard methods such as the MTT assay or by counting viable cells after staining with trypan blue.

Primary Hippocampal Neuron Culture and Assessment of Neuroprotection by PRE-084

This protocol is based on a study evaluating the protective effects of PRE-084 against glutamate-induced excitotoxicity in primary hippocampal neurons.[9]

  • Cell Culture: Primary hippocampal neurons are isolated from embryonic day 18 rat hippocampi and cultured on poly-D-lysine-coated coverslips.

  • Culture Medium: The neurons are cultured in a defined, serum-free medium.

  • Treatment: On day in vitro (DIV) 10, cultures are treated with PRE-084.

  • Induction of Excitotoxicity: Glutamate is added to the culture medium to induce excitotoxicity.

  • Analysis: Morphological changes are assessed by microscopy, and functional changes can be evaluated using electrophysiological recordings or calcium imaging.

Visualizing the Mechanisms

Signaling Pathway of Sigma-1 Receptor Modulation

S1R_Signaling cluster_0 Cellular Stress cluster_1 Sigma-1 Receptor Activation cluster_2 Downstream Neuroprotective Effects Stress e.g., Oxidative Stress, ER Stress S1R_BiP S1R-BiP Complex (Inactive) Stress->S1R_BiP Induces S1R_Active Active S1R S1R_BiP->S1R_Active Dissociation IonChannel Modulation of Ion Channels S1R_Active->IonChannel Neurite Neurite Outgrowth S1R_Active->Neurite Viability Increased Cell Viability S1R_Active->Viability Plasticity Synaptic Plasticity S1R_Active->Plasticity Agonist S1R Agonist (e.g., PRE-084, SA4503) Agonist->S1R_BiP This compound This compound (Positive Allosteric Modulator) This compound->S1R_BiP Enhances agonist-induced dissociation

Caption: Sigma-1 Receptor signaling pathway activation and downstream effects.

Experimental Workflow for Assessing Neuroprotection in Primary Neurons

Experimental_Workflow cluster_0 Cell Culture Preparation cluster_1 Treatment and Insult cluster_2 Data Acquisition and Analysis A1 Isolate Primary Neurons (e.g., Cortical, Hippocampal) A2 Plate neurons on coated culture dishes A1->A2 A3 Culture in serum-free medium A2->A3 B1 Pre-treat with S1R Modulator (e.g., this compound, PRE-084) A3->B1 B2 Induce Neuronal Insult (e.g., Oxidative Stress, Excitotoxicity) B1->B2 C1 Assess Cell Viability (e.g., MTT assay) B2->C1 C2 Measure Neurite Outgrowth B2->C2 C3 Record Electrophysiological Activity B2->C3 C4 Analyze Data and Compare Groups C1->C4 C2->C4 C3->C4

References

A Comparative Analysis of the Potency of Convolamine and Other Tropane Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potency of Convolamine against other well-known tropane alkaloids, including atropine, scopolamine, and cocaine. The data presented herein is compiled from various scientific studies to offer an objective comparison for research and drug development purposes. A key distinction highlighted is the unique mechanism of action of this compound, which differentiates it from the classical tropane alkaloids that primarily act on muscarinic acetylcholine receptors or monoamine transporters.

Executive Summary

This compound, a tropane alkaloid extracted from Convolvulus pluricaulis, exhibits a distinct pharmacological profile compared to classical tropane alkaloids. While atropine and scopolamine are potent competitive antagonists of muscarinic acetylcholine receptors (mAChRs), and cocaine primarily functions as a monoamine transporter inhibitor, this compound acts as a positive modulator of the sigma-1 receptor (S1R).[1][2][3] This fundamental difference in mechanism means that a direct comparison of potency using metrics like IC50 or Ki values at the same receptor is not straightforward. Instead, this guide presents the potency of each alkaloid at its primary target and highlights the diversity of action within the tropane alkaloid class.

Data Presentation: Potency of Tropane Alkaloids

The following table summarizes the quantitative data on the potency of this compound, atropine, scopolamine, and cocaine at their respective primary targets.

AlkaloidPrimary Target(s)Potency MetricValueOrganism/System
This compound Sigma-1 Receptor (S1R) Positive ModulatorIC50 for positive modulatory effect289 nMIn vitro (PRE-084-induced dissociation of S1R from BiP)[1]
5-HT3 ReceptorInhibitionMarked at 0.1 or 1 µMIn vitro pharmacological screening[1]
CB2 Receptors, Kv ChannelsInhibitionMarked at 0.1 or 1 µMIn vitro pharmacological screening[1]
Atropine Muscarinic Acetylcholine Receptors (M1-M5)Ki (nM)M1: 1.27, M2: 3.24, M3: 2.21, M4: 0.77, M5: 2.84Not specified[4]
IC50 (nM)M1: 2.22, M2: 4.32, M3: 4.16, M4: 2.38, M5: 3.39Not specified[4]
Apparent Dissociation Equilibrium Constant (nM)0.4 - 0.7Human Iris[5]
Scopolamine Muscarinic Acetylcholine ReceptorsIC50 (nM)55.3Not specified[6]
5-HT3 ReceptorsIC50 (µM)2.09Xenopus oocytes[7][8][9]
Ki (µM)6.76 (vs. [3H]granisetron), 4.90 (vs. G-FL)HEK293 cells[7][8]
Cocaine Dopamine Transporter (DAT)IC50 (µM)~0.45Mouse[10]
Norepinephrine Transporter (NET)IC50 (µM)~0.67Mouse[10]
Serotonin Transporter (SERT)IC50 (µM)~0.68Mouse[10]
α4β2 Nicotinic Acetylcholine ReceptorsIC50 (µM)5 - 15Not specified[11]

Experimental Protocols

The potency values presented in this guide were determined using a variety of standard experimental protocols in pharmacology. Below are detailed methodologies for the key experiments cited.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) or inhibitory concentration (IC50) of a compound for a specific receptor.

General Protocol:

  • Membrane Preparation: Tissues or cells expressing the receptor of interest are homogenized and centrifuged to isolate a membrane fraction rich in the target receptor.

  • Incubation: The membrane preparation is incubated with a radiolabeled ligand (a molecule that binds to the receptor and is tagged with a radioactive isotope, e.g., [3H]N-methylscopolamine) and varying concentrations of the unlabeled test compound (e.g., atropine, scopolamine).

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.

  • Quantification: The amount of radioactivity trapped on the filter, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of the test compound. The IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is determined from this curve. The Ki value, or inhibition constant, can then be calculated using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.

Functional Assays (e.g., Oocyte Electrophysiology)

Objective: To measure the functional effect of a compound on a receptor, such as inhibition of ion channel activity.

General Protocol for 5-HT3 Receptor Inhibition in Xenopus Oocytes:

  • Oocyte Preparation: Xenopus laevis oocytes are harvested and injected with cRNA encoding the 5-HT3A receptor subunit. The oocytes are then incubated for several days to allow for receptor expression on the cell membrane.

  • Two-Electrode Voltage Clamp: An oocyte is placed in a recording chamber and impaled with two microelectrodes, one for voltage clamping and one for current recording.

  • Agonist Application: A solution containing a known concentration of the receptor's agonist (e.g., serotonin) is perfused over the oocyte, causing the ion channels to open and generating an inward current, which is measured.

  • Antagonist/Modulator Application: The oocyte is pre-incubated with varying concentrations of the test compound (e.g., scopolamine) before the agonist is applied again.

  • Data Analysis: The inhibitory effect of the test compound is determined by measuring the reduction in the agonist-induced current. The IC50 value is the concentration of the test compound that causes a 50% reduction in the maximal agonist response.

Monoamine Transporter Uptake Assays

Objective: To measure the ability of a compound to inhibit the reuptake of neurotransmitters by their respective transporters.

General Protocol:

  • Synaptosome or Cell Preparation: Synaptosomes (resealed nerve terminals) are prepared from specific brain regions (e.g., striatum for DAT), or cells engineered to express a specific transporter (e.g., mDAT) are used.

  • Incubation: The synaptosomes or cells are incubated with a radiolabeled neurotransmitter (e.g., [3H]dopamine) in the presence of varying concentrations of the test compound (e.g., cocaine).

  • Uptake Termination: The uptake of the radiolabeled neurotransmitter is stopped, typically by rapid filtration and washing with ice-cold buffer.

  • Quantification: The amount of radioactivity taken up by the synaptosomes or cells is measured using a scintillation counter.

  • Data Analysis: The IC50 value is determined by plotting the percentage of inhibition of neurotransmitter uptake against the concentration of the test compound.

Signaling Pathways and Mechanisms of Action

The distinct mechanisms of action of these tropane alkaloids are best understood by visualizing their respective signaling pathways.

Muscarinic Acetylcholine Receptor Antagonism by Atropine and Scopolamine

Atropine and scopolamine are competitive antagonists at muscarinic acetylcholine receptors (mAChRs). These receptors are G-protein coupled receptors (GPCRs) that are activated by the neurotransmitter acetylcholine (ACh). By blocking the binding of ACh, atropine and scopolamine inhibit parasympathetic nerve effects in various tissues.

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron ACh_Vesicle Acetylcholine (ACh) Vesicle ACh ACh ACh_Vesicle->ACh Release mAChR Muscarinic ACh Receptor (mAChR) ACh->mAChR Binds & Activates G_Protein G-Protein mAChR->G_Protein Activates Effector Cellular Response G_Protein->Effector Atropine_Scopolamine Atropine / Scopolamine Atropine_Scopolamine->mAChR Blocks Binding

Caption: Antagonism of Muscarinic Receptors by Atropine and Scopolamine.

Monoamine Transporter Inhibition by Cocaine

Cocaine's primary mechanism of action is the blockade of dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters in the presynaptic terminal. This inhibition leads to an accumulation of these neurotransmitters in the synaptic cleft, enhancing their effects on postsynaptic receptors.

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Monoamine_Vesicle Dopamine (DA) Vesicle DA DA Monoamine_Vesicle->DA Release DAT Dopamine Transporter (DAT) DA->DAT Reuptake DA_Receptor Dopamine Receptor DA->DA_Receptor Binds Response Postsynaptic Response DA_Receptor->Response Cocaine Cocaine Cocaine->DAT Blocks

Caption: Inhibition of Dopamine Transporter (DAT) by Cocaine.

Sigma-1 Receptor Positive Modulation by this compound

This compound does not directly activate the sigma-1 receptor (S1R) but acts as a positive modulator. S1R is a chaperone protein located at the endoplasmic reticulum-mitochondrion interface. This compound enhances the signaling of endogenous or exogenous S1R agonists, promoting cellular survival and neuroprotection.

cluster_0 Endoplasmic Reticulum S1R_BiP S1R-BiP Complex S1R_Active Active S1R S1R_BiP->S1R_Active Dissociates Agonist S1R Agonist (e.g., PRE-084) Agonist->S1R_BiP Induces Dissociation This compound This compound This compound->S1R_BiP Enhances Agonist Effect Neuroprotection Neuroprotection & Cognitive Enhancement S1R_Active->Neuroprotection

Caption: Positive Allosteric Modulation of Sigma-1 Receptor by this compound.

References

A Comparative Guide to Validating the Anxiolytic Effects of Convolamine in Preclinical Behavioral Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for evaluating the potential anxiolytic (anti-anxiety) properties of Convolamine, a tropane alkaloid derived from Convolvulus pluricaulis. While extracts from this plant have demonstrated anxiolytic effects in rodent models, and this compound has been identified as a potent sigma-1 receptor (S1R) positive modulator with cognitive and neuroprotective benefits, specific validation in behavioral models of anxiety is a critical next step.[1][2][3][4][5] This document outlines the experimental protocols and data presentation structures necessary to compare this compound's efficacy against established anxiolytics like diazepam.

Introduction to this compound and Its Putative Anxiolytic Action

Convolvulus pluricaulis has a history of use in traditional medicine as a brain tonic and for reducing mental tension.[3][6][7] Preclinical studies using ethanolic and ethyl acetate extracts of the plant have shown significant anxiolytic activity in the elevated plus maze (EPM) model, where administration increased the time rodents spent in the exposed, open arms of the maze.[1][2][3]

The primary active compound, this compound, has been shown to act as a positive allosteric modulator of the sigma-1 receptor (S1R).[4][5] The S1R is an intracellular chaperone protein involved in regulating various cellular functions and is implicated in the pathophysiology of anxiety and other neuropsychiatric disorders.[8][9] The anxiolytic effects of other S1R ligands have been demonstrated, suggesting a plausible mechanism for this compound's potential anti-anxiety properties.[8] This guide proposes a direct comparison with diazepam, a benzodiazepine that exerts its anxiolytic effect by enhancing the action of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor.

Comparative Data on Anxiolytic Effects

To date, specific quantitative data on this compound in standard behavioral models of anxiety are not widely published. The following tables are presented as templates for researchers to structure and present their findings when comparing this compound to a vehicle control and a standard anxiolytic agent like diazepam.

Table 1: Elevated Plus Maze (EPM) — Key Anxiolytic and Locomotor Parameters

Treatment GroupDoseTime in Open Arms (s)% of Time in Open ArmsOpen Arm Entries% of Open Arm EntriesTotal Arm Entries (Locomotor Activity)
Vehicle Control -DataDataDataDataData
This compound LowDataDataDataDataData
This compound MediumDataDataDataDataData
This compound HighDataDataDataDataData
Diazepam 1 mg/kgDataDataDataDataData

Table 2: Open Field Test (OFT) — Anxiety and Locomotor Metrics

Treatment GroupDoseTime in Center Zone (s)Distance in Center (cm)Center Zone EntriesTotal Distance Traveled (cm) (Locomotor Activity)
Vehicle Control -DataDataDataData
This compound LowDataDataDataData
This compound MediumDataDataDataData
This compound HighDataDataDataData
Diazepam 1 mg/kgDataDataDataData

Table 3: Light-Dark Box Test — Measures of Anxiety-Like Behavior

Treatment GroupDoseTime in Light Compartment (s)Latency to Enter Dark (s)Transitions Between CompartmentsTotal Locomotor Activity (Beam Breaks)
Vehicle Control -DataDataDataData
This compound LowDataDataDataData
This compound MediumDataDataDataData
This compound HighDataDataDataData
Diazepam 1 mg/kgDataDataDataData

Experimental Protocols and Methodologies

Detailed and consistent protocols are essential for the validation of anxiolytic effects. The following methodologies for key behavioral assays are based on established preclinical research standards.

General Procedures
  • Animals: Male mice (e.g., C57BL/6 or BALB/c strains, 8-12 weeks old) are commonly used. Animals should be group-housed under standard laboratory conditions (12:12 h light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.

  • Habituation: Animals should be habituated to the testing room for at least 30-60 minutes prior to the start of any behavioral testing to reduce novelty-induced stress.

  • Drug Administration: this compound and the vehicle control are typically administered orally (p.o.), while diazepam is administered intraperitoneally (i.p.). The dosing should occur 30-60 minutes before testing, depending on the compound's pharmacokinetics.

  • Blinding: To prevent experimenter bias, the person conducting the behavioral tests and analyzing the data should be blinded to the treatment conditions.

  • Apparatus Cleaning: The apparatus for each test should be thoroughly cleaned with a 70% ethanol solution between trials to eliminate olfactory cues.

Elevated Plus Maze (EPM) Test

The EPM test assesses anxiety by capitalizing on the conflict between a rodent's tendency to explore a novel environment and its aversion to open, elevated spaces.[10][11] Anxiolytic compounds typically increase the exploration of the open arms.

  • Apparatus: A plus-shaped maze elevated approximately 50 cm from the floor. It consists of two open arms (e.g., 50 x 12 cm) and two closed arms of the same size, enclosed by high walls (e.g., 50 cm).[12] The arms are connected by a central square (e.g., 12 x 12 cm).

  • Procedure:

    • Place the mouse in the center of the maze, facing one of the open arms.

    • Allow the animal to explore the maze freely for a 5-minute session.

    • A video camera mounted above the maze records the session for later analysis.

  • Key Parameters:

    • Time spent in the open and closed arms.

    • Number of entries into the open and closed arms.

    • Total arm entries (a measure of general locomotor activity).

Open Field Test (OFT)

The OFT is used to evaluate general locomotor activity and anxiety-like behavior.[13] Rodents naturally tend to stay close to the walls (thigmotaxis) in a novel, open environment. Anxiolytic compounds are expected to increase exploration of the more anxiogenic central area.[14]

  • Apparatus: A square arena (e.g., 42 x 42 x 42 cm) with walls, typically made of a non-reflective material.[10] The floor is divided into a central zone and a peripheral zone by software.

  • Procedure:

    • Gently place the mouse in a corner or the center of the open field arena.

    • Allow the mouse to explore the arena for a predetermined period (typically 5-10 minutes).

    • An overhead video tracking system records the animal's movements.

  • Key Parameters:

    • Time spent in the center zone versus the periphery.

    • Latency to first enter the center zone.

    • Number of entries into the center zone.

    • Total distance traveled (a measure of locomotor activity).

Light-Dark Box Test

This test is based on the innate aversion of rodents to brightly lit areas and their preference for dark, enclosed spaces.[15][16] Anxiolytic drugs increase the time spent in the light compartment and the number of transitions between the two compartments.[17]

  • Apparatus: A rectangular box divided into a small, dark compartment (approximately 1/3 of the box) and a larger, brightly illuminated compartment (2/3 of the box).[16] An opening connects the two compartments.

  • Procedure:

    • Place the mouse in the light compartment, facing away from the opening.

    • Allow the animal to move freely between the two compartments for a 5-10 minute session.

    • Automated sensors or a video tracking system record the animal's activity.

  • Key Parameters:

    • Time spent in the light compartment.

    • Latency to the first entry into the dark compartment.

    • Number of transitions between the two compartments.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow

G cluster_pre Pre-Testing Phase cluster_test Testing Phase cluster_post Post-Testing Phase animal_housing Animal Acclimation & Housing (1 week) habituation Habituation to Testing Room (30-60 min) animal_housing->habituation drug_admin Drug Administration (Vehicle, this compound, Diazepam) habituation->drug_admin behavioral_test Behavioral Assay (EPM, OFT, or Light-Dark Box) (5-10 min) drug_admin->behavioral_test recording Video Recording behavioral_test->recording analysis Automated/Manual Scoring (Video Tracking Software) recording->analysis data_analysis Statistical Analysis analysis->data_analysis results Results Interpretation data_analysis->results

Figure 1. General experimental workflow for behavioral testing.
Proposed Signaling Pathways

G cluster_this compound This compound Pathway cluster_diazepam Diazepam Pathway This compound This compound s1r Sigma-1 Receptor (S1R) This compound->s1r Positive Allosteric Modulator downstream Modulation of Ion Channels & Signaling (e.g., Ca2+ mobilization) s1r->downstream anxiolysis_c Anxiolytic Effect downstream->anxiolysis_c diazepam Diazepam gaba_a GABA-A Receptor diazepam->gaba_a Positive Allosteric Modulator cl_channel Chloride (Cl-) Ion Influx gaba_a->cl_channel Enhances Channel Opening gaba GABA gaba->gaba_a hyperpolarization Neuronal Hyperpolarization (Reduced Excitability) cl_channel->hyperpolarization anxiolysis_d Anxiolytic Effect hyperpolarization->anxiolysis_d

Figure 2. Comparative signaling pathways of this compound and Diazepam.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling Convolamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling of Convolamine, a tropane alkaloid with potent biological activity. Adherence to these procedures is critical to ensure personal safety and minimize environmental contamination. This document is intended to be a preferred source for laboratory safety and chemical handling, offering procedural, step-by-step guidance.

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is toxic if swallowed or inhaled[1][2].

GHS Classification:

  • Acute Toxicity, Oral (Category 3)[1][2]

  • Acute Toxicity, Inhalation (Category 3)[1][2]

Signal Word: Danger[1][2]

Hazard Statements:

  • H301: Toxic if swallowed[1]

  • H331: Toxic if inhaled[1]

Pictogram:

  • GHS06: Skull and Crossbones[2]

Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted for any new or modified procedure involving this compound to ensure the highest level of protection. The following table summarizes the recommended PPE for various laboratory operations.

OperationGlovesEye/Face ProtectionProtective ClothingRespiratory Protection
Low-Volume Handling (e.g., preparing solutions in a fume hood)Disposable nitrile gloves. Inspect for tears and change frequently.Chemical splash goggles meeting EN 166 (EU) or NIOSH (US) standards.[3]Standard laboratory coat, fully buttoned.Not generally required if handled in a certified chemical fume hood.
High-Volume Handling or Risk of Splash Double-gloving with nitrile or neoprene gloves is recommended.Chemical splash goggles and a face shield.Chemical-resistant apron over a laboratory coat.A full-face respirator is recommended if exposure limits are exceeded or symptoms occur.[3]
Emergency Spill Response Heavy-duty chemical-resistant gloves (e.g., butyl rubber).Full-face respirator with appropriate cartridges, or a self-contained breathing apparatus (SCBA).[3]Full-body chemical-resistant suit.Full-face respirator with appropriate cartridges or SCBA.[3]

Operational Plan for Handling this compound

This procedural workflow is designed to minimize exposure and ensure the well-being of all personnel.

Procedural Workflow for Safe Handling of this compound prep Preparation handling Handling & Use prep->handling Proceed to handling decon Decontamination handling->decon After use emergency Emergency Procedures handling->emergency In case of spill/exposure disposal Waste Disposal decon->disposal Properly dispose

Caption: Procedural workflow for the safe handling of this compound.

Step 1: Preparation

  • Consult Safety Data Sheet (SDS): Before handling, thoroughly review the SDS for this compound.

  • Designate a Work Area: All work with this compound should be conducted in a designated area, such as a certified chemical fume hood, to ensure adequate ventilation[3].

  • Assemble Materials: Gather all necessary equipment, including PPE, spill cleanup materials, and waste containers, before beginning work.

  • Don PPE: Put on the appropriate PPE as outlined in the table above.

Step 2: Handling and Use

  • Weighing and Transferring: Handle this compound as a solid to avoid dust formation[3]. Use a chemical-resistant spatula and weigh on a tared weigh boat inside the fume hood.

  • Solution Preparation: When preparing solutions, slowly add the solid to the solvent to prevent splashing. Keep containers closed when not in use.

  • Avoid Inhalation and Contact: Always handle this compound in a manner that minimizes the generation of dusts or aerosols. Avoid direct contact with skin and eyes.

Step 3: Decontamination

  • Clean Work Surfaces: After each use, decontaminate all work surfaces with an appropriate cleaning agent.

  • Clean Equipment: Thoroughly clean all non-disposable equipment that has come into contact with this compound.

  • Remove PPE: Remove PPE in the correct order to avoid cross-contamination. Remove gloves last and wash hands thoroughly with soap and water immediately after.

Step 4: Waste Disposal

  • Segregate Waste: All disposable items contaminated with this compound, including gloves, weigh boats, and paper towels, should be collected in a designated, labeled hazardous waste container.

  • Container Labeling: Ensure the waste container is clearly labeled with "Hazardous Waste" and the chemical name "this compound."

  • Arrange for Disposal: Follow your institution's guidelines for the disposal of hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash.

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency.

Emergency SituationFirst Aid MeasuresSpill and Leak Procedures
Inhalation Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[3]N/A
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[3]N/A
Eye Contact Rinse with pure water for at least 15 minutes. Consult a doctor.[3]N/A
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[3]N/A
Spill N/A1. Evacuate: Immediately evacuate the area.2. Isolate: Prevent further spillage or leakage if it is safe to do so.[3]3. Ventilate: Ensure the area is well-ventilated.4. Contain: For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.[4]5. Decontaminate: Clean the spill area thoroughly.6. Report: Report the incident to your institution's environmental health and safety department.

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam[3].

  • Special Protective Actions: Wear a self-contained breathing apparatus for firefighting if necessary[3].

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.